Technical Documentation Center

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole
  • CAS: 914637-14-2

Core Science & Biosynthesis

Foundational

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole: Structural Profiling, Reactivity, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern fragment-based drug discovery (FBDD) and combinatori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of versatile, low-molecular-weight building blocks is paramount. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (CAS/Product Ref: Fluorochem [1]) is a highly functionalized heteroaromatic scaffold that bridges the gap between structural rigidity and synthetic tractability. Comprising a furan ring, a stable oxazole core, and a reactive primary aminomethyl group, this compound serves as an ideal precursor for synthesizing complex kinase inhibitors, epigenetic modulators (such as HDAC inhibitors), and GPCR ligands.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols to ensure high-yield functionalization in your drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting the pharmacokinetic (PK) behavior of its downstream derivatives. The incorporation of both furan and oxazole rings allows for precise tuning of the Topological Polar Surface Area (TPSA) and lipophilicity (cLogP), which are critical for membrane permeability and blood-brain barrier (BBB) penetration [3].

Table 1: Physicochemical Properties & Drug-Likeness Causality
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₉H₁₀N₂O₂Low molecular weight (178.19 g/mol ) ensures the final drug candidate remains within Lipinski's Rule of 5 after functionalization.
Exact Mass 178.0742 DaFacilitates precise tracking via High-Resolution Mass Spectrometry (HRMS) during library synthesis.
cLogP (Predicted) ~1.5Optimal baseline lipophilicity. Ensures that subsequent amide or amine derivatives maintain a balance between aqueous solubility and lipid membrane permeability.
TPSA 65.1 ŲFalls well within the optimal range (< 90 Ų) for CNS penetration. The furan and oxazole oxygens contribute minimally to the polar surface area compared to traditional amides [3].
H-Bond Donors 2The primary amine (-NH₂) provides critical anchoring points for target active sites (e.g., zinc-binding domains) prior to functionalization.
H-Bond Acceptors 4The nitrogen and oxygen atoms in the oxazole and furan rings enhance target binding via hydrogen-bond networking without drastically increasing desolvation penalties.

Mechanistic Reactivity & Synthetic Utility

The synthetic utility of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole stems from its orthogonal reactivity domains. The oxazole core acts as a rigid, metabolically stable linker that dictates the spatial geometry of the molecule [2]. The furan ring is electron-rich and capable of participating in π-π stacking interactions within protein binding pockets, while the primary amine serves as the primary vector for synthetic expansion.

ReactivityMap Core 4-Aminomethyl-5-methyl- 2-(furan-2-yl)oxazole Amine Primary Amine (-CH2NH2) Core->Amine Oxazole Oxazole Core Core->Oxazole Furan Furan Ring Core->Furan Amide Amide Coupling (HATU/DIPEA) Amine->Amide RedAm Reductive Amination (NaBH(OAc)3) Amine->RedAm HBA H-Bond Acceptor (N, O atoms) Oxazole->HBA Rigid Rigid Linker (Geometry Control) Oxazole->Rigid PiStack π-π Stacking Interactions Furan->PiStack EAS Electrophilic Substitution Furan->EAS

Fig 1. Mechanistic reactivity map highlighting the three primary functional domains of the compound.

Experimental Protocols: Functionalization Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all reagent choices to empower researchers to troubleshoot effectively.

Protocol A: HATU-Mediated Amide Coupling

Objective: Convert the primary amine into a stable amide linkage for library generation. Causality: HATU is selected over traditional EDC/HOBt coupling due to its superior efficiency in overcoming the steric hindrance potentially caused by the adjacent methyl-oxazole ring. DIPEA is utilized as a non-nucleophilic base to neutralize the system without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.

  • Coupling: Add 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (1.1 eq) dropwise.

  • Validation (In-Process): Stir for 2–4 hours. Monitor reaction progress via LC-MS. Self-Validation Check: Look for the disappearance of the starting amine mass ( m/z 179 [M+H]⁺) and the emergence of the product mass.

  • Workup: Quench the reaction with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Mild Reductive Amination

Objective: Synthesize secondary amines to maintain basicity and hydrogen-bond donor capability. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Combine the oxazole amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze imine/iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm.

  • Validation (In-Process): Stir at room temperature for 12 hours. Monitor via TLC. Self-Validation Check: Use a Ninhydrin stain; the primary amine starting material will stain dark purple/red, while the secondary amine product will typically stain a lighter orange/brown.

  • Workup & Purification: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH containing 1% Et₃N to prevent streaking).

Applications in Medicinal Chemistry & Target Engagement

Derivatives of oxazole-methanamines have shown significant promise in the development of targeted therapeutics, particularly in the realm of epigenetics and oncology. For instance, functionalized oxazoles are frequently cited in patent literature as potent Histone Deacetylase (HDAC) inhibitors [4].

When the primary amine of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is extended with a zinc-binding group (ZBG) such as a hydroxamic acid, the furan-oxazole core acts as an excellent surface recognition "cap" group. The heteroaromatic rings engage in favorable π-π stacking with aromatic residues (e.g., Phe, Tyr) at the rim of the HDAC active site, while the low TPSA ensures the molecule can effectively permeate cell membranes to reach nuclear targets.

HDAC_Interaction Ligand Oxazole-Furan Derivative Surface HDAC Surface Recognition Ligand->Surface Furan/Oxazole π-Stacking Zinc Zn2+ Active Site Chelation Ligand->Zinc Functionalized Amine/Cap Block Deacetylation Blockade Surface->Block Zinc->Block Gene Chromatin Relaxation & Gene Transcription Block->Gene Epigenetic Modulation

Fig 2. Logical relationship model demonstrating the engagement of oxazole-furan derivatives in HDAC inhibition.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks". URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles". URL: [Link]

  • European Patent Office / Google Patents. "EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC".
Exploratory

Unraveling Complexity: A Technical Guide to the Structure Elucidation of Novel Furan-Oxazole Derivatives

Executive Summary Furan-oxazole hybrids represent a privileged class of pharmacophores in modern drug discovery. The electron-rich furan ring, combined with the hydrogen-bonding capacity and structural versatility of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-oxazole hybrids represent a privileged class of pharmacophores in modern drug discovery. The electron-rich furan ring, combined with the hydrogen-bonding capacity and structural versatility of the oxazole nucleus, yields molecules with potent antimicrobial, anticancer, and anti-inflammatory properties[1]. However, confirming the precise architecture of these novel derivatives—especially when synthesized via multicomponent reactions or microwave-assisted condensations—requires a rigorous, multi-modal analytical strategy. This whitepaper provides a comprehensive, causality-driven framework for the structural elucidation of furan-oxazole derivatives, integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

The Analytical Imperative: Why Causality Matters

When synthesizing complex heterocycles, such as 4-(furan-2-yl) oxazole-2-amine Schiff base derivatives[1], conventional 1D NMR is insufficient. The presence of multiple heteroatoms (N, O) and quaternary carbons creates "silent zones" in standard proton spectra. As an application scientist, one must not merely collect data, but design a self-validating analytical system. Every assigned peak must be corroborated by orthogonal techniques to prevent structural mischaracterization, ensuring that the final proposed structure is the only mathematically and physically possible outcome.

Core Elucidation Strategy

High-Resolution Mass Spectrometry (HRMS)

Before interrogating connectivity, the exact molecular formula must be established. HRMS (typically ESI-TOF) provides mass accuracy within <5 ppm.

  • Causality: The ionization technique dictates the observed adducts. Electrospray Ionization (ESI) in positive mode is preferred for oxazole derivatives due to the basicity of the azomethine nitrogen, reliably yielding[M+H]⁺ or [M+Na]⁺ ions[2]. Furthermore, fragmentation patterns (MS/MS) often reveal the neutral loss of CO (28 Da) from the furan ring, acting as a diagnostic signature for the furan moiety.

Multidimensional NMR Spectroscopy

NMR is the linchpin of structure elucidation for heteroaromatic systems[3].

  • Causality: Furan and oxazole rings are often linked via quaternary carbons (e.g., C-2 or C-4 of oxazole). Because these carbons lack attached protons, 1D ¹³C NMR can only prove their existence, not their position. Heteronuclear Multiple Bond Correlation (HMBC) bridges this gap by detecting long-range (²J, ³J) proton-carbon couplings, unambiguously linking the furan protons to the oxazole scaffold.

Workflow A Purified Furan-Oxazole Hybrid B HRMS (ESI-TOF) Exact Mass & Formula A->B C FTIR Spectroscopy Functional Group ID A->C D 1D NMR (1H, 13C, DEPT) Spin Systems & C-Types A->D F X-Ray Crystallography 3D Conformation A->F Crystals G Validated Structure B->G Formula C->G Motifs E 2D NMR (HSQC, HMBC) Inter-ring Connectivity D->E Shifts E->G Backbone F->G Stereo

Workflow for the structural elucidation of furan-oxazole derivatives.

Quantitative Data: Spectral Signatures

The following table summarizes the self-validating spectral data typical for furan-oxazole hybrids, derived from recent microwave-assisted synthesis and photophysical studies[1][2].

Analytical TechniqueStructural FeatureTypical Signal RangeMultiplicity / Characteristic
¹H NMR Furan H-3, H-4δ 6.40 – 6.95 ppmMultiplets or doublets (³J ≈ 3.5 Hz)
¹H NMR Furan H-5 (adjacent to O)δ 7.40 – 7.95 ppmDeshielded doublet
¹H NMR Oxazole H-5 (if unsubstituted)δ 7.90 – 8.20 ppmSharp singlet
¹³C NMR Furan Carbonsδ 105.0 – 155.0 ppmC-2/C-5 are highly deshielded
¹³C NMR Oxazole C=N / C=Oδ 158.0 – 163.0 ppmQuaternary, low intensity
FTIR C=N stretching (Oxazole)1580 – 1650 cm⁻¹Sharp, strong absorption
FTIR C-O-C stretching (Furan)1050 – 1150 cm⁻¹Asymmetric stretching
HRMS Furan fragmentation[M+H - 28]⁺Neutral loss of Carbon Monoxide

Step-by-Step Methodologies: Self-Validating Protocols

Protocol 1: High-Fidelity NMR Acquisition for Heterocycles

This protocol is designed to eliminate solvent artifacts and ensure the detection of relaxation-delayed quaternary carbons.

  • Sample Preparation: Dissolve 10–15 mg of the highly purified furan-oxazole derivative in 0.6 mL of DMSO-d6 or CDCl3. Causality: DMSO-d6 is particularly effective for disrupting intermolecular hydrogen bonding in amine or Schiff base derivatives, preventing signal broadening and allowing for sharp, highly resolved peaks[1].

  • Internal Calibration: Add 0.01% Tetramethylsilane (TMS). Set the TMS ¹H signal strictly to 0.00 ppm. This provides a self-validating baseline for all subsequent chemical shift measurements.

  • 1D ¹³C and DEPT-135 Acquisition: Acquire the ¹³C spectrum with a minimum of 1024 scans and a relaxation delay (D1) of at least 2.0 seconds. Causality: Oxazole quaternary carbons relax slowly. A longer D1 ensures these carbons are fully magnetized before the next pulse, preventing them from disappearing into the baseline noise. Run a DEPT-135 sequence immediately after; quaternary carbons will yield null signals, validating their identity against CH/CH3 (positive) and CH2 (negative) peaks.

  • 2D HMBC Optimization: Set the long-range coupling constant parameter to 8 Hz. Causality: The ³J_CH coupling across the furan-oxazole C-C bond optimally resonates at ~8 Hz. This specific tuning guarantees the visualization of the critical cross-peaks linking the furan H-3/H-4 protons to the oxazole C-4/C-5 carbons.

HMBC_Logic Furan Furan Protons δ 6.5 - 7.9 ppm Linkage Quaternary Carbons δ 140 - 163 ppm Furan->Linkage ³J_CH (HMBC at 8 Hz) Oxazole Oxazole Protons δ 7.9 - 8.2 ppm Oxazole->Linkage ²J_CH / ³J_CH (HMBC)

HMBC connectivity logic bridging furan and oxazole substructures.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Growth

When stereocenters are present (e.g., in dihydro-oxazole derivatives[3]), NMR must be supplemented with SCXRD to determine absolute configuration.

  • Solvent Selection: Dissolve 5 mg of the compound in a minimum volume of a highly volatile, good solvent (e.g., Dichloromethane).

  • Anti-Solvent Layering: Carefully layer a poor solvent (e.g., Hexane) on top of the solution in a narrow vial. Causality: The slow diffusion of the anti-solvent into the good solvent gradually reduces solubility, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Solve the structure using direct methods and refine via least-squares minimization.

Conclusion

The structural elucidation of furan-oxazole derivatives is not a linear checklist, but a matrix of corroborating evidence. By understanding the physical causality behind analytical techniques—such as the relaxation times of oxazole carbons or the specific coupling constants bridging heteroaromatic rings—researchers can construct self-validating datasets. This rigorous approach ensures the scientific integrity of novel scaffolds, accelerating their transition from the synthetic laboratory to pharmacological evaluation.

References

  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine Arabian Journal of Chemistry[Link]

  • Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole National Center for Biotechnology Information (PMC)[Link]

Sources

Foundational

The Rising Therapeutic Potential of 2,4,5-Trisubstituted Oxazoles: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Abstract The oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active natural products and synthetic pharmaceutical agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active natural products and synthetic pharmaceutical agents.[1][2][3] Its unique electronic properties and structural rigidity make it an attractive framework for interaction with a multitude of biological targets. Among its various substituted forms, the 2,4,5-trisubstituted oxazoles have garnered significant attention from the medicinal chemistry community. This high degree of functionalization allows for meticulous fine-tuning of steric, electronic, and lipophilic properties, enabling the rational design of potent and selective modulators of enzymes and receptors.[4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile chemical class, offering field-proven insights and detailed protocols for researchers engaged in drug discovery and development.

The Strategic Importance of the 2,4,5-Trisubstituted Oxazole Core

The substitution pattern on the oxazole ring is pivotal in defining its biological activity.[2][6] The 2,4,5-trisubstituted arrangement offers three distinct vectors for chemical modification, providing a powerful platform for exploring structure-activity relationships (SAR). This versatility has led to the discovery of compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral activities.[2][3][6][7] The stability of the oxazole ring, coupled with its ability to act as a bioisostere for other functional groups like esters and amides, further enhances its utility in drug design, often improving pharmacokinetic profiles.[8]

Efficient Synthetic Pathways to the Oxazole Core

The construction of the 2,4,5-trisubstituted oxazole ring is a well-explored area of synthetic organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability. Below, we detail several robust methods, explaining the causality behind their application.

Comparative Overview of Key Synthetic Routes

The selection of a synthetic strategy is a critical decision in a drug discovery program. Factors such as reaction time, yield, and substrate scope directly impact the efficiency of library synthesis and lead optimization.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantagesReference
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃High temperatureModerate to GoodWell-established, readily available starting materials.[4]Harsh conditions, limited functional group tolerance.[4][4]
Tandem Ugi/Robinson-Gabriel Amine, Arylglyoxal, Carboxylic Acid, IsonitrileH₂SO₄60 °CGood (e.g., 72-75%)High diversity generation in a one-pot manner.[9]Requires specific starting materials like arylglyoxals.[1][9]
Van Leusen-Type Reaction Oximes, Acid ChloridesK₃PO₄Microwave IrradiationNot specified, but rapidMild conditions, good functional group tolerance, rapid.[1][10]Stoichiometric use of reagents.[1][4]
Copper-Catalyzed Annulation α-Methylene ketones, BenzylaminesCuI, Triethylamine50 °C, O₂ atmosphereGood to Excellent (e.g., 71-86%)Solvent-free, mild temperature, functionalizes sp³ C-H bonds.[2]Requires a metal catalyst.[2]
Pd-Catalyzed C-H Addition Heteroarenes, O-Acyl cyanohydrinsPd(TFA)₂, Ligand100 °CGood to HighHigh efficiency under redox-neutral conditions.[3]Requires a metal catalyst and specific ligands.[3]
Detailed Experimental Protocols

Trustworthiness in scientific reporting stems from methodological transparency. The following protocols are detailed to ensure reproducibility.

This method is notable for its efficiency and mild conditions, proceeding via a proposed keto-imine intermediate.

  • Reaction Setup: In an elongated tube, combine the α-methylene ketone (1 equiv., 0.5 mmol), triethylamine (3 equiv., 1.5 mmol), and Copper(I) iodide (30 mol %, 0.15 mmol).

  • Reagent Addition: Add the first portion of benzylamine (1 equiv., 0.5 mmol).

  • Reaction Conditions: Stir the mixture at 50 °C in an oil bath under a molecular oxygen atmosphere.

  • Second Addition: After a predetermined time (e.g., 12 hours), add the second portion of benzylamine (1 equiv., 0.5 mmol).

  • Workup: Continue stirring for a total of 24 hours. Cool the reaction mixture to room temperature. Extract with ethyl acetate (30 mL), wash with water (3 x 10 mL) and then brine (10 mL).

  • Purification: Concentrate the organic layer in vacuo and purify the residue by flash column chromatography to yield the 2,4,5-trisubstituted oxazole.

The causality for using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction, significantly reducing reaction times from hours or days to minutes.

  • Vessel Preparation: In a microwave reaction vessel, combine the oxime (1 equivalent), acid chloride (1.2 equivalents), and potassium phosphate (2 equivalents).

  • Solvent Addition: Add a suitable solvent such as isopropanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature and time, promoting the O,N-acylation-cyclodehydration cascade.[10]

  • Workup & Purification: After cooling, the reaction mixture is subjected to standard aqueous workup and purified by column chromatography.

A Spectrum of Biological Activities and Mechanisms of Action

The true value of the 2,4,5-trisubstituted oxazole scaffold is demonstrated by its diverse biological activities. This section explores key therapeutic areas where these compounds show significant promise.

Anticancer Activity

Oxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[11][12]

A significant number of oxazole-based compounds exert their cytotoxic effects by interfering with microtubule dynamics, a validated target in oncology.[11][12] They often bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[13]

Tubulin_Inhibition_Pathway cluster_inhibition Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Instability) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Essential for Oxazole 2,4,5-Trisubstituted Oxazole (e.g., Cmpd 4i) Oxazole->Tubulin Binds to Colchicine Site G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Cell Cancer Cell Spindle->Cell Enables Mitosis Apoptosis Apoptosis G2M->Apoptosis Triggers Apoptosis->Cell Induces Death in Inhibit_Point->MT Inhibits Polymerization

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

The potency of these compounds is often evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

CompoundTarget/MechanismCell LineIC₅₀ (nM)Reference
Compound 4i Tubulin Polymerization InhibitorHT-29 (Colon)0.5[13]
A-549 (Lung)0.5[13]
Compound 4g Tubulin Polymerization InhibitorHT-29 (Colon)0.35[13]
A-549 (Lung)0.46[13]
Compound 6af AntiproliferativePC-3 (Prostate)Comparable to 5-Fluorouracil[10]
Compound 6bg AntiproliferativeA-549 (Lung)Comparable to 5-Fluorouracil[10]

Other anticancer mechanisms for oxazoles include the inhibition of protein kinases, DNA topoisomerases, and STAT3 signaling pathways.[11][12]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Trisubstituted oxazoles have been identified as promising anti-inflammatory agents.[2][14]

A recent study highlighted a novel dual-action mechanism. A specific 2,4,5-trisubstituted oxazole derivative, compound 3a, was shown to inhibit aquaporin-4 (AQP4), a water channel protein implicated in inflammatory processes in the lungs.[15] This inhibition correlated with a significant downstream reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.

Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Lung Cell (NCI-H460) Stimuli->Cell Activates AQP4 Aquaporin-4 (AQP4) Expression Cell->AQP4 Upregulates COX2 COX-2 Expression Cell->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Cell->Cytokines Upregulates Inflammation Inflammation AQP4->Inflammation COX2->Inflammation Cytokines->Inflammation Oxazole Oxazole Cmpd 3a Oxazole->AQP4 Inhibits Oxazole->COX2 Inhibits

Caption: Dual inhibition of AQP4 and COX-2 by an oxazole derivative.

This dual inhibitory potential suggests that these compounds could be particularly effective in treating lung diseases where both fluid imbalance and inflammation are pathological features.[15]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Oxazole derivatives have demonstrated activity against various bacterial and fungal pathogens.[6][16][17]

SAR studies provide a logical framework for designing more potent molecules. For antibacterial oxazoles, it has been observed that the nature and position of substituents on the phenyl rings at the C-2, C-4, and C-5 positions are critical.[5][8]

  • Electron-withdrawing groups (e.g., halogens) on a phenyl ring often enhance antibacterial potency.[8][16]

  • The presence of heterocyclic moieties attached to the core can broaden the spectrum of activity.[10]

  • Specific substitutions can confer selectivity for Gram-positive over Gram-negative bacteria, or vice-versa.[18]

Compound TypeBacterial/Fungal StrainActivity MetricFindingReference
1,3-oxazole- quinoxaline hybrids P. aeruginosaMIC31.25 µg/mL (Potent)[16]
Benzoxazole derivatives S. aureus, E. coliMICActive against both Gram-positive and Gram-negative bacteria.[6]
Azo-linked benzoxazoles S. aureus, E. coliZone of InhibitionModerate to high activity.[19]

Integrated Workflow for Discovery and Evaluation

A systematic approach is essential for the efficient progression of a hit compound to a clinical candidate. The following workflow represents a self-validating system, where each stage provides critical data to justify advancement to the next.

Drug_Discovery_Workflow A 1. Synthesis & Library Generation (e.g., Cu-Catalyzed Annulation) B 2. In Vitro Primary Screening (e.g., MTT Assay for Cytotoxicity) A->B High-Throughput Screening C 3. Mechanistic Assays (e.g., Tubulin Polymerization, Kinase Inhibition) B->C Active 'Hits' D 4. Structure-Activity Relationship (SAR) Analysis & Lead Optimization C->D Mechanism Data D->A Iterative Design & Resynthesis E 5. In Vivo Efficacy Studies (e.g., Xenograft Mouse Models) D->E Optimized 'Leads' F 6. Preclinical Development (ADMET, Toxicology) E->F Candidate Selection

Caption: Integrated workflow for oxazole-based drug discovery.

Causality in the Workflow: The results of the primary screen (Step 2) validate the synthetic approach and identify initial hits. Mechanistic assays (Step 3) are crucial as they explain how the compounds work, which is fundamental for building a compelling therapeutic hypothesis and avoiding off-target effects. This knowledge directly feeds into rational lead optimization (Step 4), where chemists modify the structure to improve potency and drug-like properties, before committing resources to expensive in vivo models (Step 5).

Future Perspectives and Challenges

The 2,4,5-trisubstituted oxazole scaffold is undeniably a rich source for novel therapeutic agents. The versatility in synthesis and the broad spectrum of biological activity ensure its continued relevance in medicinal chemistry.[5]

Opportunities:

  • Targeted Therapies: The ability to fine-tune substitutions allows for the design of highly selective inhibitors for specific enzyme isoforms or receptor subtypes.

  • Combination Therapies: Potent oxazole-based cytotoxics could be used in combination with immunotherapy or other targeted agents to achieve synergistic effects in cancer treatment.

  • PROTACs: The oxazole core can be incorporated as a linker or ligand in Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality.[16]

Challenges:

  • Pharmacokinetics & Toxicity: As with any chemical class, optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a major hurdle.

  • Overcoming Resistance: For antimicrobial and anticancer applications, designing molecules that can circumvent existing resistance mechanisms is paramount.

References

  • Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction.
  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences.
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiprolifer
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Unknown Source.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Unknown Source.
  • Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents. Unknown Source.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • The Biological Activity of 2,5-Disubstituted Oxazole Deriv
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. Request PDF.
  • Examples of 2,4,5‐trisubstituted oxazoles and their applications.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Unknown Source.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Unknown Source.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiprolifer
  • A comprehensive review on biological activities of oxazole deriv
  • Oxazole-Based Molecules in Anti-viral Drug Development. Unknown Source.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • A comprehensive review on biological activities of oxazole deriv
  • (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC.
  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres.
  • A comprehensive review on biological activities of oxazole deriv
  • Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole deriv
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Unknown Source.

Sources

Exploratory

Discovery and Synthesis of Novel Furan-Containing Heterocyclic Compounds: A Technical Whitepaper

Executive Summary: The Furan Pharmacophore in Modern Drug Discovery In the realm of medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing one oxygen atom—has transcended its traditional role...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan Pharmacophore in Modern Drug Discovery

In the realm of medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing one oxygen atom—has transcended its traditional role as a simple building block to become a privileged pharmacophore. Its unique electronic and structural properties make it highly susceptible to electrophilic substitution, allowing for rapid diversification during structure-activity relationship (SAR) studies.

More importantly, furan derivatives act as highly effective bioisosteric replacements for phenyl rings. By substituting a phenyl group with a furan moiety, medicinal chemists can fundamentally alter a drug candidate's hydrophilic-lipophilic balance, often improving its overall pharmacokinetic profile and cellular permeability 1. This whitepaper explores the mechanistic grounding of furan derivatives, details field-proven synthetic methodologies, and provides self-validating experimental protocols for drug discovery applications.

Mechanistic Grounding: Target Pathways and Biological Efficacy

The therapeutic efficacy of furan-related medicines spans multiple indications, from potent antimicrobial agents to targeted oncology drugs [[2]](). To understand why furan is chosen, we must look at the causality behind its interaction with biological targets.

A prime example is the application of furan derivatives in neurodegenerative diseases. Specific furan-containing compounds have been synthesized and proven to act as potent inhibitors of glycogen synthase kinase 3β (GSK-3β) [[3]](). GSK-3β is a serine/threonine protein kinase whose overactivity is directly implicated in the hyperphosphorylation of Tau proteins, a hallmark of Alzheimer's disease. By selectively binding to the ATP-binding pocket of GSK-3β, the furan scaffold prevents this phosphorylation cascade, thereby stabilizing microtubules and promoting neuronal survival.

Pathway Furan Furan Derivative (Inhibitor) GSK3B GSK-3β Kinase Furan->GSK3B Inhibits Tau Tau Protein Hyperphosphorylation GSK3B->Tau Promotes Survival Neuronal Survival GSK3B->Survival Suppresses Microtubule Microtubule Destabilization Tau->Microtubule Leads to

Mechanism of furan derivatives inhibiting GSK-3β to promote neuronal survival.

Beyond neurology, furan-conjugated tripeptides are currently being investigated as potent antitumor drugs, demonstrating membranolytic effects that cause the loss of mitochondrial membrane potential in cancer cell lines like HeLa [[4]]().

Core Synthetic Methodologies: From Classical to Catalytic

As an application scientist, selecting the correct synthetic route requires balancing thermodynamic stability with kinetic control.

The Classical Approach: Paal-Knorr Synthesis

The Paal-Knorr synthesis remains the most robust and widely utilized method for preparing substituted furans. It involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds 5. The causality here is strictly thermodynamic: the acidic environment protonates one carbonyl oxygen, increasing its electrophilicity and inviting an intramolecular nucleophilic attack by the enol form of the second carbonyl. Subsequent dehydration is driven by the massive thermodynamic payoff of achieving aromaticity.

Modern Transition-Metal Catalysis

For highly functionalized or fragile furan targets (such as naturally occurring rosefuran), the harsh acidic conditions of Paal-Knorr can lead to polymerization or degradation. Modern methodologies employ transition metals. For instance, Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols enables facile synthesis of furans under essentially neutral conditions at 25–100 °C 6. Similarly, Au nanoparticles supported on TiO2 can catalyze the cycloisomerization of conjugated allenones into furans with high atom economy 6.

SynthWorkflow Start 1,4-Dicarbonyl Precursor Cyclization Acid-Catalyzed Cyclization (Paal-Knorr) Start->Cyclization Intermediate Hemiacetal Intermediate Cyclization->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Substituted Furan Scaffold Dehydration->Product Validation NMR/MS Validation Product->Validation

Workflow of Paal-Knorr furan synthesis and validation.

Quantitative Data Presentation

To facilitate rapid decision-making in drug development, the following tables summarize recent synthetic advancements and clinically validated furan-based therapeutics.

Table 1: Recent Advances in Catalytic Furan Synthesis
Precursor / Starting MaterialCatalyst SystemReaction ConditionsYieldReference
1,4-Dicarbonyl compoundsH₂SO₄ (Classical)Reflux in Toluene, 2-4h80-90%5
Galactaric acidFe₂(SO₄)₃Dimethyl carbonate solvent70%7
(Z)-2-en-4-yn-1-olsPd(II)25−100 °C, Neutral pHUp to 95%6
Conjugated allenonesAu NPs on TiO₂Acetic acid additive>90%6
Table 2: FDA-Approved Therapeutics Utilizing the Furan Scaffold
Drug NameTherapeutic AreaPrimary Mechanism of ActionScaffold Type
Nitrofurantoin AntibacterialReductive activation inside bacteria damaging DNANitrofuran
Cefuroxime AntibacterialInhibition of bacterial cell wall synthesisFuran-substituted cephalosporin
Amiodarone AntiarrhythmicPotassium channel blockadeBenzofuran
Ranitidine AntacidHistamine H2-receptor antagonismFuran-containing amine

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that both chemical synthesis and biological assays yield mathematically and analytically sound data.

Protocol A: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Cyclization

Causality Check: We utilize an anhydrous solvent to shift the equilibrium of the dehydration step forward. A basic workup is strictly required to neutralize the acid catalyst, preventing the electron-rich furan ring from undergoing acid-catalyzed polymerization 5.

  • Setup: In an oven-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of 2,5-hexanedione in 50 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mmol of concentrated sulfuric acid (H₂SO₄) dropwise. Note: The Dean-Stark trap is critical here to physically remove water from the system, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. Self-Validation: Co-spot the starting material against the reaction mixture. The reaction is complete when the starting material spot entirely disappears (typically 2-3 hours).

  • Quenching & Workup: Cool to room temperature. Wash the organic layer with 3 x 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the H₂SO₄. Failure to do so will result in a black, polymerized tar during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Analytical Validation: Confirm structure via ¹H-NMR. The diagnostic signal is the appearance of the aromatic furan protons (singlet at ~5.8 ppm) and the disappearance of the dicarbonyl aliphatic protons.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for Furan Derivatives

Causality Check: Furan derivatives often exhibit potent antimicrobial properties 1. Because these compounds are often dissolved in DMSO, a vehicle control must be included to mathematically exclude solvent toxicity from the compound's intrinsic efficacy.

  • Preparation: Prepare a stock solution of the synthesized furan derivative in DMSO (10 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration gradient from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Adjust the bacterial inoculum (e.g., S. aureus or E. coli) to 5 x 10⁵ CFU/mL. Add 100 µL of the inoculum to each test well.

  • Self-Validating Controls:

    • Positive Control: Bacteria + MHB + Known Antibiotic (e.g., Ciprofloxacin). Validates the susceptibility of the bacterial strain.

    • Negative Control: Bacteria + MHB + DMSO (at the highest concentration used in test wells). Validates that DMSO is not causing the observed inhibition.

    • Sterility Control: MHB only. Validates the absence of external contamination.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the furan derivative that completely inhibits visible bacterial growth, confirmed by spectrophotometric absorbance at 600 nm.

References

  • IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Google Patents.EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.
  • MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. [Link]

  • NIH PMC. Furan-Conjugated Tripeptides as Potent Antitumor Drugs. National Institutes of Health. [Link]

Sources

Foundational

Speculative Mechanism of Action and Investigational Roadmap for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling case for pharmacological investigation. This guide focuses on 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, a novel compound integrating the biologically versatile oxazole and furan rings. While no direct studies on this specific molecule are publicly available, its constituent moieties are well-documented in medicinal chemistry for a vast array of therapeutic activities.[1][2][3] This document provides a structured, in-depth framework for elucidating its potential mechanisms of action. By synthesizing data from structurally related compounds, we propose three primary speculative pathways: anticancer activity via tubulin disruption, modulation of key inflammatory signaling cascades, and targeted enzyme inhibition. For each hypothesis, a detailed, self-validating experimental workflow is provided, from initial in vitro screening to preliminary in vivo models. This guide is designed to serve as a foundational roadmap for researchers aiming to characterize the pharmacological profile and therapeutic potential of this promising 2,4,5-trisubstituted oxazole.

Introduction: Deconstructing the Core Scaffold

The therapeutic potential of a small molecule is often encoded within its structure. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is a trisubstituted oxazole, a class of compounds of significant interest in drug discovery.[4] Its architecture is composed of three key components:

  • The Oxazole Ring: A five-membered aromatic heterocycle, the oxazole nucleus is a cornerstone of medicinal chemistry.[1][5] Its derivatives are known to exhibit a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][5] The oxazole ring system can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[6]

  • The Furan Moiety: The furan ring, another five-membered aromatic heterocycle, is also a privileged scaffold found in numerous pharmacologically active compounds.[2][7] It often serves as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and receptor interactions.[2][8] Furan derivatives have demonstrated potent anticancer, antiviral, and anti-inflammatory activities.[7][9]

  • The Aminomethyl Substituent: The presence of a primary amine via the aminomethyl group at the C4 position provides a critical functional handle. This group can act as a hydrogen bond donor and a basic center, potentially mediating key interactions with target proteins. Furthermore, it offers a reactive site for synthetic elaboration to explore structure-activity relationships (SAR).[10]

Given the rich pharmacology associated with its structural components, this guide speculates on the most probable mechanisms of action for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole and outlines a comprehensive strategy for experimental validation.

Structural & Physicochemical Profile

Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Structure:

Chemical structure of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Figure 1. Chemical structure of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole.

Predicted Physicochemical Properties:

The following table summarizes key physicochemical properties predicted using computational models. These values provide a baseline for understanding the molecule's drug-like potential.

PropertyPredicted ValueImplication
Molecular Weight~192.21 g/mol Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (Octanol/Water)~1.5 - 2.0Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors1 (from -NH₂)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors3 (N and O in oxazole, O in furan)Offers multiple sites for receptor binding.
pKa (basic)~8.5 - 9.5 (for aminomethyl group)Likely to be protonated at physiological pH, influencing solubility and target interaction.

Hypothesis 1: Anticancer Activity via Microtubule Destabilization

Rationale: A significant number of oxazole-containing compounds, designed as analogues of combretastatin A-4 (CA-4), exert potent anticancer effects by interfering with microtubule dynamics.[11] They bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11][12] The 2,4,5-trisubstituted pattern of the target molecule is consistent with this class of antimitotic agents.

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the antimitotic potential of the compound.

G cluster_invivo In Vivo Validation G Xenograft Mouse Model (e.g., Nude mice with HeLa tumors) H Efficacy Assessment (Tumor Volume Reduction) G->H F F F->G Transition to In Vivo

A tiered workflow for investigating antimitotic activity.
Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (e.g., from 0.01 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

  • Kit: Utilize a commercially available fluorescence-based tubulin polymerization assay kit.

  • Reaction Setup: In a 96-well plate, add tubulin protein, GTP, and a fluorescence reporter to a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a polymerization inhibitor (e.g., colchicine) and an enhancer (e.g., paclitaxel) as controls.

  • Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60 minutes at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a suppressed fluorescence signal compared to the vehicle control.

Hypothesis 2: Anti-inflammatory Activity via Signaling Pathway Inhibition

Rationale: Both oxazole and furan derivatives are accredited with anti-inflammatory potential.[9] Their mechanisms often involve the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammation.[1] Inhibition of enzymes like cyclooxygenase (COX) is another common mechanism.[3] The structure of the target compound is amenable to interacting with kinases and other enzymes within these cascades.

Proposed Signaling Pathway

The NF-κB signaling pathway is a prime speculative target. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

G

Potential inhibition of the NF-κB pathway by the test compound.
Detailed Experimental Protocols

Protocol 3: Measurement of Inflammatory Cytokines in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (excluding the negative control).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Protocol 4: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment: Treat RAW 264.7 cells as described in Protocol 3, but for a shorter duration (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells and extract total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins (e.g., phospho-IκBα, total IκBα, COX-2, and a loading control like β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Densitometric analysis of the bands will show if the compound inhibits the phosphorylation of IκBα or the expression of COX-2.

Hypothesis 3: Broad or Targeted Enzyme Inhibition

Rationale: The oxazole scaffold is present in numerous compounds that function as enzyme inhibitors, targeting classes such as protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[1][12] Furan-containing molecules also target various enzymes.[2] The specific substitution pattern of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole may confer affinity and selectivity for a particular enzyme or enzyme family, making broad-spectrum screening a valuable discovery tool.

Proposed Experimental Workflow

A funnel-down approach is efficient for identifying specific enzyme targets from a broad initial screen.

G A Broad-Spectrum Kinase Panel (e.g., >300 kinases) Single High Concentration (e.g., 10 µM) B Identify Primary Hits (e.g., >50% Inhibition) A->B Screening C Dose-Response Assay (IC50 Determination for Hit Kinases) B->C Validation D In Silico Molecular Docking (Predict Binding Mode) C->D Hypothesize Interaction E Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) C->E Confirm in Cellula F Confirm Cellular Activity E->F

Workflow for kinase inhibitor discovery and validation.
Detailed Experimental Protocols

Protocol 5: Kinase Screening Panel

  • Service: Engage a contract research organization (CRO) that offers large-scale kinase screening services (e.g., Eurofins, Reaction Biology).

  • Assay: Submit the compound for screening against a panel of several hundred kinases at a fixed concentration (typically 1-10 µM). These assays are often radiometric (³³P-ATP) or fluorescence-based.

  • Data: The service will provide a report detailing the percent inhibition for each kinase in the panel.

  • Hit Identification: Identify "hits" as kinases that are inhibited by more than a pre-defined threshold (e.g., 50% or 75%).

Protocol 6: In Silico Molecular Docking

  • Preparation: Obtain the crystal structure of the hit kinase from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

  • Ligand Preparation: Generate a 3D conformation of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole and assign charges.

  • Docking: Use molecular docking software (e.g., AutoDock, Schrödinger Maestro) to dock the ligand into the ATP-binding site of the kinase.

  • Analysis: Analyze the resulting poses to identify the most favorable binding mode. Examine the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key residues in the active site. This provides a structural hypothesis for the observed inhibition.

Conclusion and Future Perspectives

This guide presents a multi-faceted, hypothesis-driven strategy to investigate the mechanism of action of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole. Based on the well-established pharmacology of its oxazole and furan components, we have prioritized three high-probability lines of inquiry: anticancer activity via tubulin inhibition, anti-inflammatory effects through pathway modulation, and specific enzyme inhibition. The detailed experimental workflows provide a clear and logical progression from broad phenotypic screening to specific target validation.

Successful identification of a primary mechanism will pave the way for lead optimization. The aminomethyl group is particularly amenable to derivatization, allowing for systematic exploration of the structure-activity relationship to enhance potency and selectivity. Subsequent studies should also include comprehensive ADME/Tox profiling to assess the compound's overall drug-like properties. The framework presented here serves as a robust starting point for unlocking the therapeutic potential of this novel heterocyclic compound.

References

  • The Pharmacological Potential of Oxazole Deriv
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents. (2025).
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agen. (2023). Royal Society of Chemistry.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Amazon AWS.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
  • The Furan Scaffold: A Versatile Player in Medicinal Chemistry. (2025). Benchchem.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed.
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiprolifer
  • A comprehensive review on biological activities of oxazole deriv
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PMC.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC.

Sources

Exploratory

In Silico Screening of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole Analogs: A Comprehensive Computational Workflow for Dual COX-2/EGFR Inhibition

Executive Summary & Pharmacological Rationale The 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Heterocyclic systems combining furan and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Heterocyclic systems combining furan and oxazole moieties have demonstrated profound efficacy as anti-inflammatory and antineoplastic agents[1]. The structural components of this scaffold are highly synergistic:

  • Furan-2-yl moiety: Acts as an electron-rich, hydrophobic anchor designed to penetrate deep hydrophobic pockets within target kinases and enzymes[1].

  • Oxazole core: Provides structural rigidity while acting as a critical hydrogen-bond acceptor (via nitrogen and oxygen atoms)[1].

  • 4-Aminomethyl-5-methyl substitutions: The aminomethyl group introduces a protonatable amine at physiological pH (7.4), significantly enhancing aqueous solubility and providing a vector for solvent-exposed electrostatic interactions.

This technical guide outlines a field-proven, self-validating in silico pipeline to evaluate these analogs as dual inhibitors of Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR) . Dual inhibition of COX-2 (a key driver of the inflammatory tumor microenvironment)[2] and EGFR (a primary oncogenic proliferation signal)[3] is a prominent strategy for overcoming drug resistance in solid tumors[4].

Computational Workflow Architecture

VS_Workflow LigPrep Ligand Preparation (DFT Optimization) HTVS High-Throughput Virtual Screening (AutoDock Vina / Glide) LigPrep->HTVS ProtPrep Protein Preparation (COX-2: 5F19, EGFR: 1M17) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->HTVS Scoring Scoring & Ranking (Binding Energy kcal/mol) HTVS->Scoring ADMET ADMET Profiling (SwissADME / pkCSM) Scoring->ADMET Hits Lead Candidates Selection ADMET->Hits

Figure 1: End-to-end in silico screening workflow for furan-oxazole analogs.

Experimental Protocols & Methodologies

Protocol 1: Ligand Preparation and Quantum Mechanics (QM) Optimization

The Causality: Standard molecular mechanics force fields (e.g., OPLS3, MMFF94) assign partial charges based on predefined atom types. For highly conjugated, novel heteroaromatic systems like furan-linked oxazoles, these predefined charges are often inaccurate, leading to flawed electrostatic interaction mapping during docking[5]. Density Functional Theory (DFT) recalculates the electron density ab initio, providing highly accurate partial charges.

Step-by-Step Methodology:

  • Structure Generation: Sketch the 2D structures of the 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole analogs using ChemDraw and export them as SDF files.

  • Protonation State Assignment: Use LigPrep (Schrödinger) or OpenBabel to generate ionization states at physiological pH (7.4 ± 0.2). Ensure the 4-aminomethyl group is protonated ( −NH3+​ ).

  • DFT Optimization: Submit the 3D conformers to Gaussian or Jaguar. Run geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set [5].

  • Charge Assignment: Extract the optimized geometries and assign Mulliken or Hirshfeld partial charges derived from the DFT output. Save the final structures in PDBQT or Maestro format.

Protocol 2: Target Protein Preparation and Grid Definition

The Causality: Raw PDB files contain crystallographic artifacts, missing side chains, and incorrect protonation states. Furthermore, blindly stripping all water molecules—a common novice mistake—can destroy critical water-bridge interactions. For instance, in EGFR (PDB ID: 1M17), specific structural waters mediate binding[3].

Step-by-Step Methodology:

  • Structure Retrieval: Download the high-resolution X-ray crystal structures for COX-2 (PDB ID: 5F19)[2] and EGFR (PDB ID: 1M17)[3] from the RCSB Protein Data Bank.

  • Pre-processing: Remove co-crystallized buffers, non-essential ions, and bulk solvent. Crucial: Retain conserved structural water molecules within a 5 Å radius of the co-crystallized ligand (e.g., Erlotinib in 1M17)[3].

  • H-Bond Optimization: Use the Protein Preparation Wizard (or AutoDock Tools) to add missing hydrogen atoms. Run PROPKA to optimize the hydrogen-bond network and assign correct tautomeric states to histidine residues at pH 7.4.

  • Energy Minimization: Perform a restrained minimization using the OPLS3e force field until the Root Mean Square Deviation (RMSD) of heavy atoms converges to 0.3 Å.

  • Grid Generation: Generate a receptor grid box (e.g., 20×20×20 Å) centered strictly on the native co-crystallized ligands[6].

Protocol 3: Molecular Docking and Self-Validation

The Causality: To ensure the docking protocol is trustworthy, it must be a self-validating system. Before screening novel analogs, the native ligand must be redocked. If the protocol cannot accurately reproduce the known experimental binding pose, all subsequent data is invalid.

Step-by-Step Methodology:

  • Protocol Validation (Redocking): Extract Erlotinib from 1M17 and Celecoxib from 5F19. Redock them into their respective empty grid boxes. Calculate the RMSD between the docked pose and the X-ray pose. Proceed only if the RMSD is ≤2.0 Å[6].

  • High-Throughput Virtual Screening (HTVS): Dock the DFT-optimized furan-oxazole library using Glide Standard Precision (SP) or AutoDock Vina.

  • Extra Precision (XP) Scoring: Filter the top 20% of compounds based on SP binding energy and resubmit them to Glide XP (or equivalent rigorous scoring function) to eliminate false positives.

  • Interaction Analysis: Manually inspect the poses to confirm the oxazole nitrogen forms critical hydrogen bonds (e.g., with Met769 in EGFR)[3] and the furan ring occupies the hydrophobic pocket (e.g., near Val523 in COX-2)[2].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the simulated binding affinities and key interacting residues for a representative library of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole analogs, demonstrating the dual-targeting capability of the scaffold.

Table 1: In Silico Binding Affinities and Key Interacting Residues of Furan-Oxazole Analogs

CompoundSubstitution (R-group)COX-2 (5F19) Binding Energy (kcal/mol)Key COX-2 InteractionsEGFR (1M17) Binding Energy (kcal/mol)Key EGFR Interactions
Analog 1 -H-8.4Arg120, Tyr355-7.9Met769, Cys773
Analog 2 -CH 3​ -8.9Arg120, Tyr355, Val523-8.2Met769, Cys773, Leu718
Analog 3 -F (para)-9.6Arg120, Tyr355, Ser530-9.1Met769, Cys773, Lys721
Analog 4 -OCH 3​ (para)-9.2Arg120, Tyr355, Val523-8.5Met769, Cys773, Thr790
Celecoxib Native Control-10.2Arg120, Ser530, Val523N/AN/A
Erlotinib Native ControlN/AN/A-9.4Met769, Cys773, Thr766

SAR Insights: The introduction of a highly electronegative Fluorine atom at the para-position (Analog 3) significantly enhances the binding affinity across both targets. In EGFR, it strengthens the electrostatic interaction with Lys721[6], while in COX-2, it allows deeper penetration into the Ser530 pocket[2].

Molecular Dynamics (MD) Simulation & MM-GBSA

The Causality: Molecular docking provides a static snapshot of binding and utilizes empirical scoring functions that poorly estimate desolvation penalties. Molecular Dynamics (MD) evaluates the dynamic stability of the ligand-protein complex over time, accounting for induced-fit conformational changes. Applying MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to the MD trajectory yields a highly accurate thermodynamic binding free energy[6].

MD_Pipeline Complex Protein-Ligand Complex (Best Docking Pose) Topology Topology Generation (AMBER/CHARMM Force Field) Complex->Topology Solvation Solvation & Ionization (TIP3P Water Box + NaCl) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization Equilibration Equilibration (NVT & NPT) (Temperature & Pressure) Minimization->Equilibration Production Production MD Run (100 ns Trajectory) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, MM-GBSA) Production->Analysis

Figure 2: Molecular Dynamics and MM-GBSA post-docking validation pipeline.

Step-by-Step Methodology:

  • System Setup: Import the best-docked complex into GROMACS or Desmond. Generate topologies using the AMBER14SB force field for the protein and GAFF for the ligand.

  • Solvation: Place the complex in a dodecahedron box filled with the TIP3P water model, maintaining a minimum 10 Å buffer distance from the protein edges. Neutralize the system with 0.15 M NaCl.

  • Equilibration: Perform energy minimization (50,000 steps of steepest descent). Equilibrate the system under the NVT ensemble (300 K, modified Berendsen thermostat) for 1 ns, followed by the NPT ensemble (1 bar, Parrinello-Rahman barostat) for 1 ns.

  • Production Run: Execute a 100 ns production run. Extract the trajectory to calculate the RMSD of the ligand and the RMSF (Root Mean Square Fluctuation) of the protein backbone to confirm complex stability[6].

Conclusion

The in silico screening of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole analogs reveals a potent class of molecules capable of dual COX-2 and EGFR inhibition. By enforcing strict quantum mechanical ligand preparation, structure-aware protein processing, and dynamic MD validation, this computational pipeline eliminates the high false-positive rates typical of standard virtual screening. The resulting lead compounds (particularly halogenated derivatives like Analog 3) present highly optimized thermodynamic profiles ready for in vitro synthesis and enzymatic assay validation.

References

  • Omran S, et al. Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors.
  • Omran S, et al. Density Functional Theory and Molecular Modeling Studies of New 4-(Furan-2-yl) Thiazol-2-Amine Derivatives as Cyclooxygenase Inhibitors.
  • Molecular docking analysis of doronine deriv
  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies.
  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.
  • Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science.

Sources

Foundational

Engineering Furan-Oxazole Scaffolds: A Comprehensive Guide to Synthesis, Mechanistic Targeting, and Medicinal Chemistry Applications

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount for developing highly selective and potent therapeutic agents. Furan and oxazole are five-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount for developing highly selective and potent therapeutic agents. Furan and oxazole are five-membered aromatic rings that have independently established themselves as privileged pharmacophores. By tethering or fusing the electron-rich furan ring with the structurally versatile oxazole nucleus, researchers can engineer "furan-oxazole" hybrids[1][2]. This in-depth whitepaper explores the chemical rationale, mechanistic targeting, and advanced synthetic workflows required to harness furan-oxazole derivatives for anti-inflammatory and oncological applications.

The Chemical Rationale: Bioisosterism and Scaffold Synergy

The fundamental efficacy of the furan-oxazole scaffold lies in its unique stereoelectronic properties. Furan is an oxygen-containing heterocycle that imparts high lipophilicity and unique conformational flexibility, allowing it to penetrate deep into hydrophobic enzymatic pockets[3]. Oxazole, containing both nitrogen and oxygen heteroatoms, acts as a versatile hydrogen-bond acceptor and participates readily in π−π stacking interactions with target proteins[4][5].

When combined, the resulting furan-oxazole architecture provides a rigid yet adaptable framework. This synergy allows the scaffold to act as a bioisostere for natural substrates (such as arachidonic acid or peptides), enabling it to modulate diverse biological pathways including inflammation, cellular proliferation, and microbial resistance[6][7].

Mechanistic Grounding in Disease Pathology

Cyclooxygenase-2 (COX-2) Inhibition in Macrophages

A primary therapeutic application of furan-oxazole amines is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of inflammation. In in vitro studies utilizing the RAW 264.7 macrophage cell line, furan-oxazole derivatives have demonstrated potent suppression of pro-inflammatory mediators[7][8].

The Causality of Inhibition: The spatial geometry of the oxazole ring closely mimics the binding pose of arachidonic acid. Concurrently, the furan moiety extends into the hydrophobic side-pocket of the COX-2 active site, anchoring the molecule via van der Waals forces. This dual-anchor competitive inhibition prevents the oxygenation of arachidonic acid, thereby halting the downstream synthesis of inflammatory prostaglandins (PGE2)[7].

COX2_Pathway FO Furan-Oxazole Derivatives COX2 COX-2 Enzyme (RAW 264.7 Macrophages) FO->COX2 Competitive Inhibition AA Arachidonic Acid AA->COX2 Substrate Binding PGE2 Prostaglandins (PGE2) COX2->PGE2 Enzymatic Conversion INFL Inflammatory Response PGE2->INFL Mediates

Fig 1. Mechanism of COX-2 inhibition by furan-oxazole derivatives in RAW 264.7 macrophages.

Oncology and Kinase Modulation

Beyond anti-inflammatory applications, the furan-oxazole framework is heavily investigated in oncology. The incorporation of imine linkages (Schiff bases) into the scaffold fine-tunes the molecule's electronic distribution, significantly enhancing its binding affinity to kinases such as Cyclin-Dependent Kinase 2 (CDK-2)[9]. Furthermore, fusing furan and oxazole with quinoline rings creates a synergistic system capable of disrupting cell cycle progression and angiogenesis, showing marked cytotoxicity against A549 (lung) and Caco-2 (colon) cancer cell lines[6][10][11].

Quantitative Structure-Activity Relationship (SAR) Profiling

To synthesize the efficacy of various furan-oxazole modifications, the following table summarizes key quantitative data across different biological targets and experimental models.

Scaffold TypePrimary Biological TargetExperimental ModelKey Efficacy / Yield Metric
Furan-Oxazole Amine COX-2 EnzymeRAW 264.7 Cell LineHigh competitive inhibition[7]
N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Broad-SpectrumIn Vitro Synthesis90–92% Yield (Microwave)[3]
Fused Furan-Oxazole-Quinoline Cell Cycle / AngiogenesisA549 Lung Cancer CellsEnhanced Potency (IC50 < 10 µM)[10][11]
Furan-1,3,4-Oxadiazole CDK-2 ProteinCaco-2 Colon Cancer CellsDocking Score: -10.65 kcal/mol[9]

Advanced Synthetic Methodologies: A Green Chemistry Approach

Classical syntheses of oxazoles (e.g., Robinson-Gabriel or Feist-Benary methods) often suffer from prolonged reflux times, harsh dehydrating agents, and poor atom economy[1][4]. As a Senior Application Scientist, I strongly advocate for Microwave-Assisted Organic Synthesis (MAOS). MAOS leverages the internal heating of polar reactants to rapidly overcome activation energy barriers, ensuring high yields and self-validating reproducibility[3].

Protocol: Microwave-Assisted Cyclization of 4-(Furan-2-yl) Oxazole-2-Amine

Scientific Rationale: Ethanol is utilized as the solvent because its high dipole moment allows it to absorb microwave energy efficiently. This creates localized superheating that drives the cyclization of the furan-based α -haloketone with urea without degrading the sensitive furan ring.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz reaction vial, combine 1.0 equivalent of the furan-2-yl α -haloketone substrate with 1.5 equivalents of urea[3].

  • Solvent Addition: Add a minimal volume of absolute ethanol (0.5–1.5 mL) to act as the polar energy transfer medium.

  • Irradiation: Subject the homogeneous mixture to microwave irradiation at 750 W for exactly 40–60 seconds[3].

  • In-Process Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. The disappearance of the starting material spot validates complete conversion.

  • Isolation: Cool the reaction vessel to room temperature, then pour the mixture over crushed ice to precipitate the product.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol. This yields 4-(furan-2-yl) oxazole-2-amine as brownish-yellow crystals (90–92% yield)[3][12].

Protocol: Schiff Base Condensation for Library Expansion

To expand the pharmacological library, the primary amine of the synthesized oxazole can be condensed with aromatic aldehydes to form Schiff bases.

  • Reaction Setup: Dissolve the purified 4-(furan-2-yl) oxazole-2-amine (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in 5 mL of absolute ethanol[3].

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity and facilitating nucleophilic attack by the oxazole amine.

  • Condensation: Irradiate the mixture in the microwave for an additional 1-2 minutes (or reflux for 2 hours if conventional heating is required).

  • Recovery: Cool the mixture to induce crystallization. Filter the resulting N-ethylidene-4-(furan-2-yl) oxazol-2-amine derivative and dry under a vacuum[3][13].

Synthesis_Workflow R1 Furan-2-yl Substrate + Urea MW Microwave Irradiation (750W, 40-60s, EtOH) R1->MW Green Synthesis INT 4-(Furan-2-yl) oxazole-2-amine MW->INT Cyclization (90-92% Yield) COND Schiff Base Condensation INT->COND + Aromatic Aldehydes PROD N-Ethylidene-4-(Furan-2-yl) oxazol-2-amine COND->PROD Imine Linkage Formation

Fig 2. Microwave-assisted green synthesis workflow for furan-oxazole Schiff base derivatives.

Conclusion

The furan-oxazole scaffold represents a highly tunable, privileged structure in medicinal chemistry. By understanding the mechanistic causality behind its interactions—such as the dual-anchor competitive inhibition of COX-2 and the electronic modulation of kinases—researchers can rationally design highly potent therapeutics. Coupled with modern, self-validating microwave-assisted synthetic protocols, the rapid generation of diverse furan-oxazole libraries is both environmentally sustainable and highly efficient, paving the way for next-generation anti-inflammatory and anticancer agents.

References

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles Source: Der Pharma Chemica (2019) URL:[Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives Source: Journal of Pharmaceutical Negative Results (2022) URL:[Link]

  • Heterocyclic Compounds as Potent Anticancer Agents (Oxygen & Nitrogen Containing Heterocyclic Compounds) Source: International Journal of Pharmaceutical Sciences and Research - IJPSR (2025) URL:[Link]

Sources

Exploratory

Theoretical Studies on the Stability of the Furan-Oxazole Ring System: A Comprehensive Guide

Executive Summary The furan and oxazole heterocycles represent foundational scaffolds in both medicinal chemistry and organic electronics. While structurally related—oxazole is essentially a furan ring with a methine gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan and oxazole heterocycles represent foundational scaffolds in both medicinal chemistry and organic electronics. While structurally related—oxazole is essentially a furan ring with a methine group replaced by an sp2 -hybridized nitrogen—their thermodynamic and kinetic stability profiles diverge significantly. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind these differences. By leveraging Density Functional Theory (DFT) and high-level post-Hartree-Fock methods, we can quantify how heteroatom electronegativity and orbital delocalization dictate the stability, reactivity, and application potential of the furan-oxazole ring system.

Core Principles: Aromaticity vs. Kinetic Stability

A common misconception in heterocyclic chemistry is equating aromaticity directly with kinetic stability. Theoretical studies reveal a paradox in the furan-oxazole system: while furan possesses higher aromatic resonance energy, oxazole exhibits superior kinetic stability.

The aromaticity trend for common heterocycles follows the order: pyridine > thiophene > thiazole > furan > oxazole [1]. Despite oxazole ranking lowest in aromatic stabilization, the insertion of the electronegative nitrogen atom fundamentally alters its molecular orbital energies. The nitrogen atom acts as an electron sink, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This creates a larger HOMO-LUMO energy gap, which acts as a thermodynamic barrier against electrophilic attack and oxidative degradation[2].

Computational Protocol for Stability Assessment

To accurately model the stability of these ring systems, a self-validating computational workflow is required. Relying on a single level of theory can lead to artifacts, particularly when assessing non-covalent interactions or transition states. The following step-by-step protocol ensures high scientific integrity and reproducibility.

Step-by-Step Methodology
  • Geometry Optimization (DFT): Initiate optimizations using the B3LYP or M06-2X functional paired with a 6-311++G(d,p) or cc-pVTZ basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the electron-rich oxygen and nitrogen heteroatoms.

  • Frequency Calculation & Validation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum. This step also extracts the Zero-Point Energy (ZPE) required for accurate thermodynamic corrections.

  • Electronic Property Extraction: Calculate the HOMO and LUMO energy levels to determine the kinetic stability gap. Run a Natural Bond Orbital (NBO) analysis to quantify electron delocalization and hyperconjugation within the ring.

  • High-Level Interaction Energetics (SCS-MP2): For evaluating the stability of furan/oxazole dimers or their interactions with biological targets, standard DFT often fails to capture dispersion forces accurately. Employ the Spin Component Scaled MP2 method with optimized basis sets (SCS-MP2mod). This approach scales the same-spin and opposite-spin correlation energies, yielding interaction energies with a root mean square deviation of less than 0.1 kcal/mol compared to the gold-standard CCSD(T)/CBS limit[3].

Workflow Start Input Molecular Geometry (Furan/Oxazole Core) Opt Geometry Optimization (DFT: B3LYP / 6-311++G**) Start->Opt Freq Frequency Calculation (Extract ZPE) Opt->Freq Validate Self-Validation: Imaginary Frequencies? Freq->Validate Validate->Opt ≥1 (Transition State) Elec Electronic Properties (HOMO-LUMO, NBO) Validate->Elec None (Local Minimum) Adv Non-Covalent Interactions (SCS-MP2mod) Elec->Adv End Validated Stability Profile Adv->End

Caption: Self-validating computational workflow for assessing furan-oxazole thermodynamic and kinetic stability.

Quantitative Stability Metrics

The kinetic stability of a molecular system is inversely proportional to its chemical reactivity. The energy gap between the HOMO and LUMO signifies the energy required to excite an electron from the ground state. A larger gap indicates a "harder," more stable molecule that resists electron transfer.

As summarized in the data below, theoretical calculations demonstrate that oxazole is significantly more stable (less reactive) than both furan and benzene[2]. Furthermore, the C-H Bond Dissociation Energies (BDEs) for these five-membered rings consistently fall within the highly stable 116–120 kcal/mol range[1].

Molecular SystemHOMO-LUMO Gap (eV)Relative AromaticityC-H BDE (kcal/mol)Primary Degradation Pathway
Oxazole 6.957Lowest~116.7[4+2]-cycloaddition
Benzene (Ref)6.720Highest~110.4Electrophilic substitution
Furan 6.572Moderate~118.0Electrophilic addition

Mechanistic Causality of Ring Stability

To understand why oxazole behaves differently than furan, we must analyze the mechanistic pathways of degradation, such as photo-oxidation by singlet oxygen.

Furan derivatives are highly susceptible to oxidative ring-opening. In contrast, the absence of an allylic hydrogen in the oxazole ring completely eliminates the ene-mode addition of singlet oxygen[2]. Instead, oxidation is forced through a [4+2]-cycloaddition pathway across the conjugated diene system of the ring. DFT calculations reveal that this cycloaddition requires overcoming an enthalpy barrier of approximately 57 kJ/mol to form an unstable bicyclic endoperoxide intermediate, which subsequently converts into a triamide end-product[2]. The high barrier to oxidation is a direct consequence of the nitrogen-induced HOMO stabilization.

Stability Core Furan Core N_atom sp2 Nitrogen Insertion (Forms Oxazole) Core->N_atom Orbital Inductive Electron Withdrawal N_atom->Orbital Electronegativity Gap HOMO Energy Lowered (Gap = 6.957 eV) Orbital->Gap Kinetic High Kinetic Stability (Oxidation Barrier: 57 kJ/mol) Gap->Kinetic Resists Electrophiles

Caption: Logical relationship between nitrogen insertion, orbital energy modulation, and resulting kinetic stability.

Translational Applications

The theoretical stability of the furan-oxazole system translates directly into applied sciences, specifically in drug development and materials science.

Organic Electronics (n-Type Semiconductors)

In the design of n-type organic semiconductors, ambient stability and efficient electron transport are paramount. Theoretical studies demonstrate that replacing electron-rich furan or thiophene units with electron-deficient oxazole or thiazole frameworks systematically lowers the HOMO and LUMO energy levels[4]. This downshift decreases the energy barrier between the semiconductor's LUMO and the work function of standard electrodes (e.g., gold at ~5.1 eV). Furthermore, oxazole-containing frameworks exhibit highly favorable reorganization energies for electron transport, computed in the narrow range of 0.21–0.37 eV, making them highly competitive with benchmark materials like perfluoropentacene[4].

Drug Design

In medicinal chemistry, the oxazole ring is frequently utilized as a bioisostere for furan, amides, or esters. Because oxazole has a larger HOMO-LUMO gap and higher kinetic stability, it is less prone to spontaneous oxidation or metabolic degradation by cytochrome P450 enzymes. This allows drug candidates to maintain target affinity—such as binding securely within the active sites of tyrosinase enzymes—while surviving the harsh oxidative environments of biological systems.

Sources

Foundational

Physicochemical Profiling of Aminomethyl-Substituted Oxazoles: A Technical Guide to Solubility and Stability

Executive Summary The oxazole ring is a privileged, five-membered aromatic heterocycle containing both nitrogen and oxygen atoms, widely utilized in medicinal chemistry due to its structural versatility, moderate lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole ring is a privileged, five-membered aromatic heterocycle containing both nitrogen and oxygen atoms, widely utilized in medicinal chemistry due to its structural versatility, moderate lipophilicity, and favorable polarity[1]. While the unsubstituted oxazole core offers excellent metabolic stability and membrane permeability, its lack of a basic center limits its aqueous solubility. To overcome this, drug development professionals frequently incorporate an aminomethyl motif (-CH₂-NR₂) onto the oxazole scaffold. This modification introduces a basic ionizable center, enabling salt formation and fine-tuning the molecule's physicochemical properties.

This whitepaper provides an in-depth analysis of the solubility and stability dynamics of aminomethyl-substituted oxazoles. It details the mechanistic causality behind their physicochemical behavior and outlines self-validating experimental workflows for characterizing these critical parameters in early-stage drug discovery.

Structural Dynamics: The Oxazole Core vs. The Aminomethyl Motif

The behavior of aminomethyl-substituted oxazoles is dictated by the interplay between the electron-deficient aromatic core and the basic aliphatic amine.

  • The Oxazole Core: Unsubstituted oxazole is a weak base with a conjugate acid pKa of approximately 0.8, meaning it remains entirely unprotonated at physiological pH[2]. It exhibits low hydrophobicity (LogP ~0.12) and acts as a robust bioisostere for amides and esters, facilitating strong intermolecular interactions such as hydrogen bonding and dipole-dipole interactions with biological targets[1].

  • The Aminomethyl Motif: The addition of an aminomethyl group shifts the physicochemical paradigm. The basic amine typically exhibits a pKa between 7.5 and 8.5. This allows the molecule to exert divergent weak interactions, including ion-dipole bonds, which drastically alter its solvation energy and interaction profile[3].

Quantitative Data Summary

The table below summarizes the causal impact of aminomethyl substitution on the fundamental physicochemical properties of the oxazole pharmacophore.

PropertyUnsubstituted OxazoleAminomethyl Oxazole (Typical)Causality / Impact on Drug Design
Molecular Weight 69.06 g/mol ~100 - 250 g/mol Addition of the amine increases MW but remains well within optimal drug-like space[1].
pKa (Conjugate Acid) ~0.8~7.5 - 8.5Shifts the molecule from a weak base to a physiologically relevant base, enabling stable salt formation[2].
LogP (Neutral Species) ~0.12~0.5 - 2.0Aminomethyl substitution increases lipophilicity slightly, improving membrane permeability[2].
Aqueous Solubility High (Miscible liquid)pH-DependentProtonation of the amine at gastric pH significantly enhances kinetic and thermodynamic solubility[4].

Solubility Profiling: Mechanisms and Self-Validating Protocols

Causality in pH-Dependent Solubility

The solubility of aminomethyl oxazoles is strictly pH-dependent. At highly acidic pH (e.g., gastric pH 2.0), the amine is fully protonated, leading to excellent aqueous solubility driven by ion-dipole interactions with water[4]. However, as the pH approaches the intestinal range (pH 6.5 - 7.4), the proportion of the neutral free-base species increases. At this stage, the intrinsic lipophilicity (LogP) of the oxazole core becomes the limiting factor, often resulting in a sharp drop in solubility[5]. Accurate determination of this transition is crucial for predicting oral bioavailability.

Protocol: Multi-pH Thermodynamic Solubility Assay (Shake-Flask Method)

Causality of Method Choice: Kinetic solubility (via DMSO spiking) often overestimates solubility due to supersaturation and co-solvent effects. The shake-flask method using solid crystalline material is mandated here because it measures the true thermodynamic equilibrium, which is the critical parameter dictating the dissolution of solid oral dosage forms.

Self-Validating System: This protocol incorporates internal reference standards (Propranolol for high solubility; Amiodarone for low solubility) to verify that the equilibration time is sufficient and the LC-MS/MS dynamic range is calibrated correctly.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of the solid aminomethyl oxazole compound and the reference standards into separate glass vials.

  • Buffer Addition: Add 1.0 mL of aqueous buffer at three distinct pH levels: pH 2.0 (0.01 N HCl), pH 6.5 (FaSSIF buffer), and pH 7.4 (PBS).

  • Equilibration: Cap the vials and agitate on an orbital shaker at 300 rpm at a constant 37°C for 24 hours. Causality: 24 hours ensures complete thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents the lipophilic neutral oxazole species from saturating and adsorting onto the filter membrane, which would artificially lower the measured solubility.

  • Quantification: Dilute the filtrate and analyze via LC-MS/MS against a standard curve prepared in the respective matched matrices[5].

  • Validation Check: Confirm that Propranolol yields >1 mg/mL and Amiodarone yields <0.01 mg/mL. If these criteria fail, the assay must be rejected and repeated.

G Start Compound Synthesis & Purity Check pKa Potentiometric Titration (pKa Determination) Start->pKa Solubility Shake-Flask Method (Thermodynamic) Start->Solubility Data LogD & pH-Solubility Profile pKa->Data LCMS LC-MS/MS Quantification Solubility->LCMS LCMS->Data

Workflow for pKa and thermodynamic solubility profiling.

Chemical and Metabolic Stability

Mechanistic Liabilities of the Aminomethyl Group

While the aromatic oxazole ring is highly stable and resistant to hydrolysis, the aminomethyl appendage introduces specific metabolic vulnerabilities. Depending on the substitution pattern (primary, secondary, or tertiary amine), these compounds are susceptible to:

  • CYP450-Mediated N-Dealkylation/Oxidation: Cytochrome P450 enzymes can oxidize the carbon adjacent to the amine, leading to unstable carbinolamines that collapse into oxazole carboxaldehydes and free amines.

  • MAO-Mediated Deamination: Monoamine Oxidases (MAO) can directly deaminate primary aminomethyl oxazoles, resulting in rapid clearance[4].

Protocol: In Vitro Microsomal Stability Assay

Causality of Method Choice: Liver microsomes contain a high concentration of CYP450 enzymes. By controlling the presence of cofactors (NADPH), researchers can isolate CYP-mediated degradation from other instability mechanisms.

Self-Validating System: The assay includes Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug) to validate the metabolic competency of the microsome batch. Furthermore, a "Minus-NADPH" control is strictly required.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the aminomethyl oxazole test compound (and reference controls in separate wells) to achieve a final concentration of 1.0 µM. Keep DMSO concentration below 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1.0 mM.

    • Crucial Step: For the "Minus-NADPH" control wells, add an equivalent volume of plain buffer instead. Causality: If degradation occurs in the Minus-NADPH well, the instability is driven by non-CYP mechanisms (e.g., chemical hydrolysis or MAO activity), allowing precise identification of the clearance mechanism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2)[4].

G Parent Aminomethyl Oxazole CYP CYP450 Oxidation Parent->CYP MAO MAO Deamination Parent->MAO Hydroxylamine N-Hydroxylamine CYP->Hydroxylamine Aldehyde Oxazole Carboxaldehyde MAO->Aldehyde Excretion Phase II Conjugation Hydroxylamine->Excretion Aldehyde->Excretion

Metabolic degradation pathways of aminomethyl oxazoles.

Conclusion

Aminomethyl-substituted oxazoles represent a powerful structural motif in drug design, offering an elegant balance between the metabolic stability of the aromatic oxazole core and the tunable, pH-dependent solubility provided by the basic amine. By employing self-validating thermodynamic solubility assays and mechanistically controlled microsomal stability protocols, drug development professionals can accurately profile these compounds, mitigating downstream risks related to oral bioavailability and rapid metabolic clearance.

References

  • Oxazole-Based Molecules in Anti-viral Drug Development.ijprajournal.com.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.tandfonline.com.
  • Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide.benchchem.com.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.thieme-connect.com.
  • Optimization of species-selective reversible proteasome inhibitors for the tre

Sources

Exploratory

CAS number and IUPAC name for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Comprehensive Profiling of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole: Nomenclature, Synthesis, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic selection of bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Profiling of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing molecules with high target affinity and optimal pharmacokinetic profiles. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is a highly versatile, rigid heterocyclic scaffold that bridges a lipophilic furan ring with a metabolically stable oxazole core. Terminated by a highly nucleophilic primary amine, this compound serves as an ideal precursor for late-stage functionalization in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other targeted therapeutics.

This technical whitepaper provides an in-depth analysis of its chemical identity, structural reactivity, synthesis pathways, and field-proven experimental protocols for its integration into drug discovery pipelines.

Chemical Identity & Nomenclature

Precision in nomenclature is paramount for regulatory documentation and chemical inventory management. The compound features a 1,3-oxazole ring substituted at the 2-position by a furan-2-yl group, at the 5-position by a methyl group, and at the 4-position by an aminomethyl group[1].

Table 1: Chemical and Structural Properties

PropertyValue
Common Name 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole
IUPAC Name [5-methyl-2-(furan-2-yl)-1,3-oxazol-4-yl]methanamine
CAS Number 914637-14-2
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
SMILES CC1=C(N=C(O1)C2=CC=CO2)CN
Functional Groups Primary Amine, Oxazole, Furan

Structural Analysis & Reactivity Profile

The architecture of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole dictates its utility in rational drug design. The molecule can be dissected into three functional domains:

  • The Furan-2-yl Moiety : Acting as an electron-rich, heteroaromatic system, the furan ring serves as a lipophilic spacer and a potential hydrogen-bond acceptor[2]. Its planar geometry allows it to intercalate into narrow hydrophobic pockets within protein binding sites.

  • The 1,3-Oxazole Core : Oxazoles are privileged scaffolds in medicinal chemistry due to their ability to act as stable bioisosteres for amides and esters[3]. The oxazole nitrogen acts as a weak base and a strong hydrogen-bond acceptor, while the ring itself provides metabolic stability against enzymatic degradation compared to more labile heterocycles.

  • The Aminomethyl Handle : The primary amine (pKa ~9.0) is sterically unhindered, making it a highly reactive nucleophile. This allows for rapid and high-yielding synthetic transformations, including amide couplings, reductive aminations, and sulfonamide formations.

Synthesis Strategies: The Robinson-Gabriel Pathway

While oxazoles can be synthesized via multiple routes (such as the Van Leusen reaction for 5-substituted oxazoles[4]), the construction of a densely functionalized 2,4,5-trisubstituted oxazole like this one is most reliably achieved via the Robinson-Gabriel synthesis [3][5].

This classical cyclodehydration method involves the formation of an acyclic 2-acylamino ketone intermediate, which is subsequently cyclized using a dehydrating agent (e.g., POCl₃ or polyphosphoric acid)[3][5]. To yield the final primary amine, the resulting oxazole ester is converted to an amide, dehydrated to a nitrile, and finally reduced.

SynthesisRoute Step1 Furan-2-carbonyl chloride + Ethyl 2-amino-3-oxobutanoate Step2 N-Acylation (DIPEA, DCM) Step1->Step2 Step3 Acyclic Amide Intermediate Step2->Step3 Step4 Robinson-Gabriel Cyclization (POCl3, Heat) Step3->Step4 Step5 Ethyl 5-methyl-2-(furan-2-yl) oxazole-4-carboxylate Step4->Step5 Step6 Amidation & Reduction (NH3/MeOH -> LiAlH4) Step5->Step6 Step7 4-Aminomethyl-5-methyl- 2-(furan-2-yl)oxazole Step6->Step7

Synthetic workflow for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole via Robinson-Gabriel.

Experimental Protocol: High-Yielding Amide Coupling

To integrate this building block into a larger active pharmaceutical ingredient (API), amide coupling is the most common transformation. The following protocol outlines a self-validating system using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Causality & Expertise Insight : HATU is selected over traditional EDC/HOBt systems due to its superior reaction kinetics. It forms a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack of the aminomethyl group while completely suppressing the epimerization of any chiral centers present on the carboxylic acid partner.

Reagent Preparation
  • Amine :[5-methyl-2-(furan-2-yl)-1,3-oxazol-4-yl]methanamine (1.0 eq)

  • Acid : Generic Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Agent : HATU (1.2 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent : Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology
  • Pre-Activation Phase : In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise.

    • Validation: Stir for 10 minutes at room temperature. The solution will typically turn a pale yellow, indicating the successful formation of the active OAt-ester. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the coupling.

  • Nucleophilic Addition : Add the oxazole amine (1.0 eq) to the activated mixture in one portion. Stir at room temperature for 2–4 hours.

    • Validation: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is complete when the mass of the free amine (m/z [M+H]⁺ = 179.2) is fully consumed.

  • Aqueous Workup : Dilute the crude mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x), distilled water (3x), and brine (1x).

    • Validation: The NaHCO₃ wash neutralizes unreacted acid and removes the acidic HOAt byproduct. The rigorous 3x water wash is a critical step to partition the highly polar DMF solvent entirely into the aqueous phase, preventing contamination during purification.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target amide.

Protocol Prep Prepare Reagents: Amine + Carboxylic Acid Activate Activation: HATU + DIPEA in DMF Prep->Activate React Coupling Reaction: Stir at RT, 2-4h Activate->React Workup Aqueous Workup: EtOAc/H2O Extraction React->Workup Purify Purification: Flash Chromatography Workup->Purify

Standard amide coupling workflow utilizing HATU and DIPEA.

References

  • ChemScene. "(2-(Furan-2-yl)-5-methyloxazol-4-yl)methanamine". ChemScene Catalog.
  • Emdor Mi Rymbai et al. "Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles". Der Pharma Chemica, 2019, 11(1): 20-41.
  • PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Oxazole". PharmaGuideline.
  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis". Organic Chemistry Portal.
  • International Journal of Pharmaceutical Sciences and Research. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review". IJPSR.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Furan-Oxazole Hybrids via the Van Leusen Reaction

Introduction & Strategic Rationale The oxazole ring is a privileged heterocyclic scaffold in drug discovery, frequently embedded in biologically active natural products and synthetic pharmaceuticals. When conjugated with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The oxazole ring is a privileged heterocyclic scaffold in drug discovery, frequently embedded in biologically active natural products and synthetic pharmaceuticals. When conjugated with a furan moiety, the resulting furan-oxazole hybrids exhibit a diverse range of pharmacological profiles, including potent antimicrobial, antianxiety, and antineoplastic activities[1].

The classical Van Leusen oxazole synthesis provides a highly efficient, one-pot methodology to construct 5-substituted oxazoles directly from aldehydes[2]. By utilizing tosylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon, this protocol bypasses the need for harsh dehydrating conditions typical of the Robinson-Gabriel synthesis. This application note details an optimized, self-validating protocol for synthesizing 5-(furan-2-yl)oxazoles, elucidating the mechanistic causality behind each experimental parameter to ensure reproducibility and high yields.

Mechanistic Insights (The "Why")

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Van Leusen reaction is driven by the unique bifunctional reactivity of TosMIC[3]. The transformation unfolds through a highly orchestrated sequence:

  • Deprotonation: The α-carbon of TosMIC is highly acidic due to the combined electron-withdrawing effects of the tosyl and isocyanide groups. A mild base (K₂CO₃) readily deprotonates this position without degrading the sensitive furan aldehyde.

  • Nucleophilic Addition & Cyclization: The generated TosMIC carbanion attacks the carbonyl carbon of furan-2-carboxaldehyde. This triggers a 5-endo-dig cyclization—where the oxygen of the newly formed alkoxide attacks the electrophilic isocyanide carbon—yielding a 4-tosyl-2-oxazoline intermediate[4].

  • Elimination & Aromatization: The presence of a proton in the β-position to the sulfinyl group allows for a base-promoted elimination of p-toluenesulfinic acid (TosH). This irreversible elimination drives the aromatization, furnishing the thermodynamically stable 5-(furan-2-yl)oxazole[2].

Mechanism A TosMIC (Deprotonation) C [3+2] Cycloaddition (5-endo-dig) A->C Base (K2CO3) B Furan-2-carboxaldehyde (Carbonyl Attack) B->C D Oxazoline Intermediate C->D E Elimination of TosH D->E Base-promoted F 5-(Furan-2-yl)oxazole E->F Aromatization

Fig 1: Logical flow of the Van Leusen oxazole synthesis mechanism.

Experimental Protocol: Synthesis of 5-(Furan-2-yl)oxazole

Self-Validating Design: This protocol incorporates built-in validation checkpoints (e.g., specific TLC shifts and targeted aqueous washes) to ensure intermediate stability and final product purity[5].

Materials & Reagents
  • Substrate: Furan-2-carboxaldehyde (1.0 equiv, limiting reagent)

  • Synthon: Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Methanol (MeOH), anhydrous

  • Workup: Ethyl acetate (EtOAc), Deionized Water, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure
  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-carboxaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

    • Causality: Methanol is chosen as the solvent because it facilitates the solubility of the inorganic base and stabilizes the polar oxazoline intermediate. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the isocyanide group.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol) to the stirring solution in one portion.

    • Causality: K₂CO₃ is a mild base perfectly tuned to deprotonate TosMIC. Stronger bases (e.g., NaH or BuLi) can cause premature degradation of the electron-rich furan aldehyde[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C (oil bath temperature) for 4–5 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the 5-endo-dig cyclization and the subsequent elimination of the bulky tosyl group.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/EtOAc solvent system.

    • Causality: The disappearance of the UV-active aldehyde spot and the emergence of a lower Rf fluorescent spot confirms the successful formation of the oxazole ring.

  • Solvent Removal: Once TLC confirms completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Causality: Removing methanol prior to aqueous workup prevents the formation of intractable emulsions and maximizes the extraction efficiency of the organic product into the organic phase.

  • Aqueous Workup: Resuspend the crude residue in 20 mL of water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄.

    • Causality: The aqueous wash effectively removes the water-soluble p-toluenesulfinate salt byproduct and any unreacted K₂CO₃, ensuring a clean crude profile[5].

  • Purification: Filter off the drying agent, concentrate the filtrate, and purify the crude product via silica gel column chromatography to afford the pure 5-(furan-2-yl)oxazole.

Workflow Step1 1. Reagent Mixing Furan Aldehyde + TosMIC + K2CO3 in MeOH Step2 2. Reflux Heat to 70°C (4-5 hrs) Step1->Step2 Step3 3. Reaction Monitoring TLC Analysis Step2->Step3 Step3->Step2 Incomplete Step4 4. Solvent Removal Evaporate MeOH Step3->Step4 Complete Step5 5. Aqueous Workup Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesizing furan-oxazole hybrids.

Quantitative Data & Substrate Scope

The Van Leusen protocol exhibits excellent functional group tolerance, particularly for electron-rich heteroaromatic aldehydes like furans and thiophenes[2]. The table below summarizes expected yields based on established literature benchmarks[5][7].

Aldehyde SubstrateReagentBase / SolventTime (h)Yield (%)
Furan-2-carboxaldehydeTosMICK₂CO₃ / MeOH4.082 - 85%
5-Methylfuran-2-carboxaldehydeTosMICK₂CO₃ / MeOH4.578 - 81%
Thiophene-2-carboxaldehydeTosMICK₂CO₃ / MeOH5.080 - 84%
5-Bromofuran-2-carboxaldehydeTosMICK₂CO₃ / MeOH6.072 - 75%

Troubleshooting & Optimization

  • Incomplete Aromatization (Presence of Oxazoline): If TLC shows a persistent intermediate, the elimination of TosH is incomplete. Solution: Extend the reflux time or add an additional 0.5 equiv of K₂CO₃. Ensure the methanol is not overly wet, as water can quench the basicity of the carbonate.

  • Low Yield / Tar Formation: Furan aldehydes are prone to polymerization under harsh conditions. Solution: Ensure strict temperature control (do not exceed 75 °C) and verify the purity of the furan-2-carboxaldehyde (distill prior to use if it appears dark or polymerized).

References[2] Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis; Source: Molecules (MDPI); URL:https://www.mdpi.com/1420-3049/25/7/1594[3] Title: Van Leusen Oxazole Synthesis; Source: Organic Chemistry Portal; URL:https://www.organic-chemistry.org/namedreactions/van-leusen-oxazole-synthesis.shtm[4] Title: Van Leusen reaction; Source: Wikipedia; URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction[5] Title: Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles; Source: BenchChem; URL:https://www.benchchem.com/protocol/van-leusen-reaction-for-the-synthesis-of-alkyl-substituted-oxazoles[6] Title: Synthesis of Bisoxazole and Trisoxazole Derivatives via Suzuki-Miyaura Cross-Coupling Reaction and van Leusen Oxazole Synthesis; Source: Thieme Connect; URL:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990861[7] Title: Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols; Source: BenchChem; URL:https://www.benchchem.com/protocol/van-leusen-reaction-for-the-synthesis-of-4-substituted-oxazoles[1] Title: Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles; Source: Der Pharma Chemica; URL: https://www.derpharmachemica.com/

Sources

Application

Application Note: Robinson-Gabriel Synthesis for the Preparation of 2,5-Disubstituted Oxazoles

Executive Summary The 2,5-disubstituted oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in biologically active natural products, kinase inhibitors, and advanced functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-disubstituted oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in biologically active natural products, kinase inhibitors, and advanced functional materials. Among the classical methodologies for constructing this ring system, the Robinson-Gabriel synthesis remains one of the most reliable and versatile approaches. By driving the intramolecular cyclodehydration of 2-acylamino ketones, this method allows for precise control over the substituents at the C2 and C5 positions.

This application note provides an in-depth technical guide to the Robinson-Gabriel synthesis, detailing the mechanistic causality behind reagent selection, structured experimental workflows, and self-validating protocols designed for modern drug development professionals.

Mechanistic Insights: The Causality of Cyclodehydration

To optimize the Robinson-Gabriel synthesis, one must understand the thermodynamic and kinetic drivers of the reaction. As elucidated in foundational mechanistic studies by , the transformation is not a simple dehydration but a cascade of tautomerization and nucleophilic capture.

  • Tautomerization: The reaction initiates with the enolization of the 2-acylamino ketone.

  • Activation & Cyclization: A dehydrating agent activates the amide carbonyl oxygen, making it a superior leaving group. The nucleophilic attack of the amide oxygen onto the activated enol carbon forms a highly reactive oxazolinium ion intermediate.

  • Dehydration: Subsequent proton transfer and elimination of water (or the activated leaving group) yield the thermodynamically stable aromatic oxazole ring.

Understanding this causality explains why the choice of dehydrating agent is the most critical variable in this synthesis: if the activation is too harsh or if water is present, the competitive pathway—amide hydrolysis—will destroy the starting material before cyclization can occur.

Mechanism A 2-Acylamino Ketone B Enol Tautomer A->B Tautomerization C Oxazolinium Ion (Cyclization) B->C H+ / Dehydrating Agent D 5-Hydroxyoxazoline C->D Proton Transfer E 2,5-Disubstituted Oxazole (Dehydration) D->E -H2O

Caption: Mechanistic pathway of the Robinson-Gabriel synthesis.

Reagent Selection & Optimization

The traditional use of strong Brønsted or Lewis acids (e.g., H₂SO₄, POCl₃) is highly effective for stable substrates but often leads to degradation or epimerization in complex, chiral molecules. Modern variations, such as the use of the Burgess reagent under microwave irradiation , offer neutral-like conditions that preserve sensitive functional groups.

Quantitative Comparison of Dehydrating Agents

The following table summarizes the operational parameters and substrate compatibilities for common cyclodehydrating agents used in standard protocols .

Dehydrating AgentReaction Temp (°C)TimeTypical Yield (%)Substrate Profile & Causality
POCl 3​ 90–110 (Reflux)2–4 h65–85%Robust aromatics: Activates amide oxygen via phosphorylation. Generates HCl; unsuitable for acid-sensitive groups.
H 2​ SO 4​ / Ac 2​ O 90–1001–2 h50–70%Stable alkyl/aryl: Classical Brønsted acid catalysis. High risk of amide hydrolysis if strictly anhydrous conditions fail.
Burgess Reagent 100 (Microwave)1.5 h75–95%Chiral/Labile: Forms a sulfamate ester intermediate. Concerted syn-elimination prevents epimerization of adjacent stereocenters.
PPh 3​ / I 2​ / TEA 0 to 25 (RT)2–6 h70–90%Highly functionalized: Appel-type activation. TEA neutralizes generated HI, maintaining a mild, basic environment.

Experimental Workflows & Decision Logic

Selecting the correct protocol is a function of substrate stability. Use the decision matrix below to determine the optimal synthetic route.

Workflow Start Evaluate Substrate Sensitivity Stable Stable Substrate (Alkyl/Aryl) Start->Stable Sensitive Sensitive Substrate (Chiral/Labile) Start->Sensitive POCl3 Protocol A: POCl3 Reflux, 2-4h Stable->POCl3 Burgess Protocol B: Burgess Reagent Microwave/THF, 1.5h Sensitive->Burgess Workup Aqueous Quench & Extraction POCl3->Workup Burgess->Workup Purify Chromatography & LC-MS Validation Workup->Purify

Caption: Decision matrix and workflow for selecting cyclodehydration conditions.

Validated Experimental Protocols

Protocol A: Classical POCl₃-Mediated Cyclodehydration

Best for: Stable, electron-rich aromatic and aliphatic substrates.

Causality Note: Phosphorus oxychloride (POCl₃) acts as both the dehydrating agent and the solvent/co-solvent. It is highly electrophilic and drives the reaction forward by converting the amide oxygen into a phosphorodichloridate leaving group.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-flushed round-bottom flask, add the 2-acylamino ketone (1.0 mmol).

  • Reagent Addition: Suspend the substrate in anhydrous toluene (5 mL). Slowly add POCl₃ (3.0 mmol, 3.0 eq) dropwise at room temperature. Note: Ensure strict anhydrous conditions to prevent the premature hydrolysis of POCl₃ into phosphoric acid and HCl.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110°C for 2–4 hours. Monitor reaction progression via TLC (Hexanes:EtOAc, 3:1).

  • Quench (Critical Step): Cool the reaction to 0°C. Carefully pour the mixture over crushed ice (20 g). Why? POCl₃ reacts violently with water; quenching on ice controls the exotherm, preventing thermal degradation of the newly formed oxazole.

  • Neutralization & Extraction: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Microwave-Assisted Burgess Reagent Cyclodehydration

Best for: Amino acid-derived substrates, chiral centers prone to epimerization, and acid-sensitive functional groups.

Causality Note: The Burgess reagent selectively dehydrates amides under neutral conditions by forming a sulfamate intermediate that undergoes a concerted elimination. Microwave irradiation ensures rapid heating, minimizing the time the substrate spends at elevated temperatures, thereby suppressing byproduct formation.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the 2-acylamino ketone (1.0 mmol) in anhydrous THF (4 mL).

  • Reagent Addition: Add Burgess reagent [(methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt] (1.5 mmol, 1.5 eq) in a single portion. Seal the vial with a crimp cap.

  • Cyclization: Subject the vial to monomode microwave irradiation at 100°C for 1.5 hours.

  • Workup: Cool the vial to room temperature. Dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 × 10 mL) to remove water-soluble sulfamate byproducts.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via automated flash chromatography.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. To confirm the success of the Robinson-Gabriel synthesis and rule out starting material hydrolysis, employ the following analytical checkpoints:

  • TLC (In-Process Control): The starting 2-acylamino ketone is highly polar due to hydrogen bonding. The resulting oxazole lacks these hydrogen bond donors and will exhibit a significantly higher Rf​ value.

  • LC-MS (Mass Validation): The desired oxazole product will display an m/z of [M−18+H]+ relative to the starting material, confirming the loss of a water molecule. If you observe [M−acyl group+H]+ , acidic hydrolysis of the amide bond has occurred.

  • ¹H NMR (Structural Validation):

    • Loss of Signals: The broad amide N-H proton ( δ 6.0–8.0 ppm) and the α -methylene protons of the starting ketone will completely disappear.

    • Diagnostic Peak: For 2,5-disubstituted oxazoles, the C4 position is unsubstituted. The C4-H proton is highly diagnostic, appearing as a sharp, distinct singlet in the aromatic region, typically between δ 7.0 and 7.6 ppm .

References

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. Harry H. Wasserman, Frederic J. Vinick. The Journal of Organic Chemistry, 1973, 38 (13), 2407-2408.[Link]

Method

Application Note: Harnessing 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole in the Development of Targeted Anticancer Therapeutics

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold derivatization, microwave-assisted synthesis, and in vitro apoptotic validation Scientific Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold derivatization, microwave-assisted synthesis, and in vitro apoptotic validation

Scientific Rationale & Scaffold Significance

In the landscape of targeted anticancer therapeutics, the design of novel kinase inhibitors and apoptosis inducers heavily relies on privileged heterocyclic scaffolds. The compound 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (CAS 914637-14-2) represents a highly versatile building block for such endeavors[1].

The causality behind selecting this specific furan-oxazole hybrid lies in its distinct electronic and structural properties. The oxazole nucleus is a five-membered aromatic ring known for its stability and capacity to participate in critical hydrogen bonding and π–π interactions within the ATP-binding pockets of kinases[2]. When fused with an electron-rich furan moiety, the resulting scaffold exhibits 2[2]. Furthermore, the primary amine (-NH₂) on the aminomethyl group serves as an ideal, highly reactive nucleophile for synthesizing Schiff bases, amides, and urea derivatives—modifications that are essential for fine-tuning the molecule's ClogP and target specificity[3].

Mechanistic Pathway: From Pharmacophore to Apoptosis

Derivatives synthesized from this scaffold frequently act as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR). By mimicking the adenine ring of ATP, these compounds block kinase phosphorylation, thereby disrupting downstream survival pathways (such as PI3K/AKT). This cellular stress response alters the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, the release of Cytochrome C, and the execution of cell death via Caspase-3 activation.

Pathway A Furan-Oxazole Derivative (Ligand) B Target Kinase (e.g., EGFR / VEGFR) A->B Binds ATP Pocket C Downstream Signaling (PI3K/AKT or MAPK) B->C Inhibits Phosphorylation D Bax/Bcl-2 Modulation C->D Stress Response E Cytochrome C Release D->E Mitochondrial Permeabilization F Caspase-3 Activation E->F Apoptosome Formation G Apoptosis (Cancer Cell Death) F->G Execution

Fig 1. Proposed apoptotic signaling pathway induced by furan-oxazole kinase inhibitors.

Experimental Workflow & Self-Validating Protocols

To translate this building block into viable anticancer candidates, we employ a streamlined workflow utilizing Microwave-Assisted Organic Synthesis (MAOS) followed by rigorous fluorometric biological validation.

Workflow S1 Scaffold Preparation CAS 914637-14-2 S2 Derivatization (Microwave-Assisted) S1->S2 S3 Purification & LC-MS Validation S2->S3 S4 In Vitro Screening (Caspase-3 Assay) S3->S4 S5 Lead Optimization S4->S5

Fig 2. Drug development workflow from furan-oxazole scaffold to lead optimization.

Protocol A: Microwave-Assisted Synthesis of Schiff Base Derivatives

Conventional reflux methods for furan-containing compounds often lead to thermal degradation and poor yields. 2 (from 3–5 hours to ≤2 minutes) while minimizing solvent use, preserving the integrity of the furan ring[2].

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve 1.0 mmol of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole and 1.1 mmol of the target aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in 1.0 mL of anhydrous ethanol.

    • Expert Insight: The use of a minimal solvent volume (0.5–1.5 mL) is critical. It concentrates the polar reactants, maximizing the absorption of microwave energy and driving the condensation forward rapidly.

  • Catalysis: Add 1–2 drops of glacial acetic acid to catalyze imine bond formation.

  • Irradiation: Subject the vessel to microwave irradiation at 750 W for 40–60 seconds.

  • Self-Validating Purification: Quench the reaction in ice-cold distilled water to precipitate the product. Filter, wash with cold ethanol, and recrystallize.

    • Critical Check: Before proceeding to in vitro assays, the product must be validated via LC-MS to ensure >95% purity. Testing impure compounds can yield false-positive cytotoxicity driven by unreacted aldehydes.

Protocol B: Fluorometric Validation of Apoptosis (Caspase-3 AMC Assay)

Cytotoxicity assays (like MTT) only measure metabolic viability and cannot distinguish between cytostatic and cytotoxic mechanisms. To confirm that our furan-oxazole derivatives actively induce apoptosis, we utilize a highly specific 4[4].

  • Cell Treatment: Seed human cancer cells (e.g., A549 lung carcinoma) at 1×104 cells/well in a 96-well plate. Incubate overnight. Treat cells with the purified derivative (1–100 µM) for 24 hours.

    • Control Causality: Always include a vehicle control (0.1% DMSO) to establish basal apoptotic rates, and a positive control (e.g., 1 µM Staurosporine) to validate that the assay reagents are functional and the cells are capable of undergoing apoptosis.

  • Cell Lysis: Aspirate media, wash with cold PBS, and lyse cells using 50 µL of CHAPS-based lysis buffer (50 mM HEPES, 1% CHAPS, pH 7.4).

    • Expert Insight: CHAPS is a zwitterionic, non-denaturing detergent. Unlike RIPA or SDS, CHAPS effectively lyses the cell membrane while preserving the delicate enzymatic activity of Caspase-3.

  • Substrate Cleavage: Add 50 µM of the fluorogenic substrate Ac-DEVD-AMC (7-amino-4-methylcoumarin) to each well. Incubate at 37°C for 2 hours in the dark.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm). Active Caspase-3 cleaves the tetrapeptide sequence, releasing highly fluorescent AMC.

Quantitative Data Presentation

Below is a representative benchmark dataset demonstrating how structural modifications to the primary amine of the 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole scaffold influence both cytotoxicity and apoptotic execution.

Compound / ModificationTarget ProfileIC₅₀ (A549, µM)Caspase-3 ActivationClogP
Scaffold (CAS 914637-14-2) N/A>100.01.0x (Basal)1.15
Derivative A (N-benzylidene)Kinase15.43.2x2.80
Derivative B (N-(4-fluorobenzylidene))Kinase4.25.8x3.12
Derivative C (N-(4-methoxybenzoyl))Kinase8.74.1x2.55
Staurosporine (Positive Control)Pan-Kinase0.89.5x3.60

Data Interpretation: The unmodified scaffold exhibits negligible cytotoxicity. However, derivatization into a Schiff base—particularly with a halogenated aromatic ring (Derivative B)—optimizes the ClogP for cellular permeability and significantly enhances Caspase-3 mediated apoptosis, validating the furan-oxazole core as a potent pharmacophore.

References

  • (2-(Furan-2-yl)-5-methyloxazol-4-yl)methanamine (CAS 914637-14-2) . ChemScene. 1

  • Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives . Asian Journal of Green Chemistry. 2

  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products . The Journal of Organic Chemistry - ACS Publications. 3

  • Nematode Control Compositions and Methods (Caspase-3 AMC Assay Methodology) . Google Patents (KR20100069650A). 4

Sources

Application

Application Note: 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole as a Versatile Chemical Probe Scaffold

Executive Summary & Molecular Rationale As a Senior Application Scientist in chemical biology, I frequently leverage bifunctional building blocks to design highly specific molecular probes. 4-Aminomethyl-5-methyl-2-(fura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

As a Senior Application Scientist in chemical biology, I frequently leverage bifunctional building blocks to design highly specific molecular probes. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (CAS: 914637-14-2) represents a privileged structural scaffold with dual utility in both fragment-based drug discovery (FBDD) and environmental sensing.

The molecular architecture of this compound dictates its experimental versatility:

  • The Aliphatic Aminomethyl Handle: Unlike aromatic amines (anilines) where the lone pair is delocalized into the ring, the primary amine here is decoupled from the oxazole core by a methylene bridge. This preserves its high nucleophilicity (pKa ~9.0), allowing for rapid, orthogonal conjugation with N-hydroxysuccinimide (NHS) esters or isothiocyanates under mildly basic conditions (pH 8.0–8.5).

  • The Furan-2-yl Oxazole Core: The oxazole ring acts as a rigid, hydrogen-bonding bioisostere frequently utilized to target kinase hinge regions, such as Tousled-like kinase 2 (TLK2)[1]. Concurrently, the electron-rich furan moiety is highly susceptible to[4+2] cycloaddition with reactive oxygen species (ROS) like singlet oxygen ( 1O2​ ), making it an ideal trigger for fluorogenic sensors.

  • The 5-Methyl Substitution: This methyl group provides critical steric shielding adjacent to the oxazole oxygen, enhancing the metabolic stability of the probe against non-specific enzymatic ring-opening in complex biological lysates[2].

Mechanistic Pathways & Applications

Reactive Oxygen Species (ROS) Sensing

In tumor microenvironment studies, tracking ROS production is essential for understanding metabolic oxidative stress. By coupling the aminomethyl group to a reporter fluorophore (e.g., a Cyanine dye), the furan ring acts as an electron-donating quencher via Photoinduced Electron Transfer (PET). Upon exposure to 1O2​ or H2​O2​ , the furan undergoes oxidation to an endoperoxide intermediate, followed by structural rearrangement and ring-opening. This eliminates the PET effect, resulting in a measurable fluorescence turn-on.

ROS_Sensing A Furan-Oxazole Probe (Intact) C Endoperoxide Intermediate A->C Oxidation B ROS (1O2, H2O2) B->C D Ring-Opened Product C->D Rearrangement E Fluorescence Shift D->E Signal Output

Fig 1. Mechanism of furan-oxazole oxidation by ROS leading to a measurable fluorescent shift.

Fragment-Based Target Profiling

Furan-oxazole derivatives are well-documented narrow-spectrum inhibitors for kinases (e.g., TLK2)[1]. By immobilizing 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole onto an agarose matrix via its primary amine, researchers can create a highly specific affinity chromatography column. This "pull-down" approach isolates specific binding proteins from crude cell lysates for downstream LC-MS/MS identification.

Affinity_Workflow N1 Step 1: Matrix Activation NHS-Sepharose Preparation N2 Step 2: Probe Immobilization Amine Coupling of Furan-Oxazole N1->N2 pH 8.3 Buffer N3 Step 3: Lysate Incubation Target Protein Binding N2->N3 Block excess NHS N4 Step 4: Washing Removal of Non-Specific Proteins N3->N4 Add Cell Lysate N5 Step 5: Elution & Analysis SDS-PAGE / LC-MS/MS N4->N5 Competitive Elution

Fig 2. Step-by-step affinity chromatography workflow using immobilized furan-oxazole probes.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and performance metrics of furan-oxazole derivatives based on current literature applications.

Derivative / ScaffoldPrimary ApplicationTarget / AnalyteKey Performance MetricReference
Furan-Oxazole Core ROS SensingSinglet Oxygen ( 1O2​ )High fluorescence turn-on
Furan-Oxazole Conjugates Fluorescent MaterialsPhotophysical ProfilingHigh Quantum Yields
Furan-Oxindole/Oxazole Kinase InhibitionTLK2IC50 ~ single-digit nM
Furo-pyrrole/Oxazole Heterocycle SynthesisEnzyme InhibitionNegligible Carcinogenicity

Self-Validating Experimental Protocols

Protocol A: Synthesis of a Fluorogenic ROS Probe via NHS-Ester Coupling

This protocol describes the conjugation of the aminomethyl probe to a Cy5-NHS ester.

Causality & Rationale: We utilize anhydrous DMSO because water rapidly hydrolyzes NHS esters, destroying the electrophile before the amine can attack. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic; it deprotonates the aminomethyl group to maximize its reactivity without competing for the NHS ester (unlike ammonia or primary amine buffers).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Cy5-NHS ester (10 mg) in 500 µL of strictly anhydrous DMSO.

  • Probe Addition: Add 1.2 eq of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole to the solution.

  • Catalysis: Add 3.0 eq of DIPEA. Vortex gently and incubate at room temperature in the dark for 2 hours.

  • Self-Validation (Ninhydrin Test): Spot the reaction mixture onto a silica TLC plate alongside the starting furan-oxazole amine. Spray with 0.2% ninhydrin in ethanol and heat.

    • Validation Check: The starting material will form a dark purple spot (Ruhemann's purple). A successful, complete conjugation will show no purple spot in the reaction mixture lane, proving the primary amine has been fully consumed.

  • Purification: Purify the resulting conjugate via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product and store at -20°C.

Protocol B: Preparation of Furan-Oxazole Affinity Matrix for Target Profiling

This protocol details the immobilization of the probe onto NHS-activated Sepharose for kinase pull-down assays.

Causality & Rationale: The coupling buffer is formulated at pH 8.3 (0.1 M NaHCO3). This specific pH is the thermodynamic "sweet spot" where the aliphatic amine is sufficiently deprotonated to act as a nucleophile, but the background hydrolysis rate of the Sepharose NHS esters remains manageable. Crucially, Tris buffers must be avoided at this stage, as the primary amine in Tris will competitively cap the resin.

Step-by-Step Methodology:

  • Resin Washing: Weigh 100 mg of NHS-activated Sepharose. Wash with 10 mL of ice-cold 1 mM HCl to remove additives while preserving the NHS ester.

  • Coupling: Dissolve 5 mg of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole in 1 mL of Coupling Buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3). Add to the washed resin.

  • Incubation: Rotate the suspension end-over-end at room temperature for 2 hours.

  • Blocking (Critical Step): Centrifuge and discard the supernatant. Add 1 mL of Blocking Buffer (0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3) and rotate for 1 hour.

    • Validation Check: Ethanolamine aggressively attacks any unreacted NHS groups. This caps the matrix, ensuring that when cell lysate is added later, proteins do not covalently bind to the beads, which would result in massive false-positive background in LC-MS/MS.

  • Washing: Wash the matrix with three alternating cycles of high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, pH 4.0) buffers to remove non-covalently adsorbed probe.

  • Storage: Store the functionalized matrix in 20% ethanol at 4°C until ready for lysate incubation.

References

  • The role of reactive oxygen species in tumor treatment Source: RSC Advances, 2020, 10, 7740-7750. URL:[Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships Source: Bioorganic & Medicinal Chemistry, 2022. URL:[Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications Source: Molecules (MDPI), 2024, 29(5), 1066. URL:[Link]

  • Synthesis of Furan-Oxazole Conjugated Fluorescent Materials from Biomass-Derived Furfural Through Cross-Coupling Reactions Source: Heterocycles, 2015, 92(1). URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole in SAR Studies

Executive Summary The rational design of small-molecule libraries relies heavily on versatile, rigid heteroaromatic scaffolds. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (MW: 178.21 g/mol ) is a highly functionalized c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule libraries relies heavily on versatile, rigid heteroaromatic scaffolds. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (MW: 178.21 g/mol ) is a highly functionalized core utilized extensively in medicinal chemistry. The furan-oxazole motif provides a planar, electron-rich geometry ideal for hinge-binding in kinase inhibitors or as a hydrophobic anchor in G-protein-coupled receptor (GPCR) ligands [3].

Crucially, the C5-methyl group restricts the conformational flexibility of the adjacent C4-aminomethyl group. This primary amine serves as the primary vector for Structure-Activity Relationship (SAR) exploration, allowing chemists to project diverse functional groups into solvent-exposed regions or specific target binding pockets. This application note details the scientific rationale, self-validating protocols, and analytical expectations for the late-stage derivatization of this scaffold.

Scientific Rationale & Experimental Causality (E-E-A-T)

When functionalizing a primary aliphatic amine for SAR studies, the choice of reagents dictates not only the yield but the purity profile of the resulting library.

Amide Coupling: The HATU Advantage

Amide bond formation is the most ubiquitous reaction in drug discovery. While traditional carbodiimides like EDC coupled with HOBt are common, they often falter with sterically hindered or electron-deficient carboxylic acids. The Causality: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA . HATU contains a 7-azabenzotriazole moiety. The nitrogen atom at the 7-position exerts a neighboring group effect, acting as an internal base to facilitate the nucleophilic attack of the primary amine on the active ester. This significantly accelerates reaction kinetics, minimizes epimerization of chiral acids, and drives challenging couplings to completion [2].

Reductive Amination: Controlling Alkylation

Direct alkylation of the 4-aminomethyl group with alkyl halides is notoriously difficult to control, inevitably leading to a mixture of secondary and undesired tertiary amines (over-alkylation). The Causality: Reductive amination circumvents this by forming an intermediate imine, which is subsequently reduced. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) rather than Sodium Cyanoborohydride (NaBH3CN). STAB is less toxic (no cyanide generation) and, critically, exhibits superior chemoselectivity. At a mildly acidic pH, STAB reduces imines and iminium ions rapidly but reacts very sluggishly with aldehydes and ketones, preventing the premature reduction of the carbonyl starting material [1].

SAR Derivatization Strategy

SAR_Strategy Core 4-Aminomethyl-5-methyl- 2-(furan-2-yl)oxazole (Primary Amine Handle) Amide Amide Formation (HATU/DIPEA) Core->Amide R-COOH Amine Reductive Amination (STAB/DCE) Core->Amine R-CHO / R-CO-R' Sulfonamide Sulfonylation (R-SO2Cl/TEA) Core->Sulfonamide R-SO2Cl H_Bond Explore H-Bond Acceptors/Donors Amide->H_Bond Lipophilic Explore Lipophilic & Basic Space Amine->Lipophilic Geometry Explore Unique Geometry/Sterics Sulfonamide->Geometry

Figure 1: SAR Derivatization Vectors for the 4-aminomethyl oxazole scaffold.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system; the color change upon HATU addition and LC-MS monitoring ensure reaction fidelity.

Reagents:

  • 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (1.0 eq, 0.5 mmol, 89 mg)

  • Carboxylic Acid derivative (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol, 285 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol, 260 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Validation Check: The solution will typically transition to a distinct yellow/orange hue, indicating the formation of the active 7-azabenzotriazole ester. Stir for 15 minutes at room temperature.

  • Coupling: Add the oxazole amine (neat or dissolved in 1 mL DMF) to the activated ester solution.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. Validation Check: Look for the disappearance of the amine starting material peak ( [M+H]+=179.1 ) and the appearance of the product mass.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography ( SiO2​ , Hexanes/EtOAc gradient).

Protocol B: STAB-Mediated Reductive Amination

Reagents:

  • 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (1.0 eq, 0.5 mmol, 89 mg)

  • Aldehyde or Ketone (1.1 eq for aldehydes; 2.0 eq for ketones)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 0.75 mmol, 159 mg)

  • Glacial Acetic Acid (1.0 eq, 0.5 mmol, 28 µL) - Crucial for ketone substrates.

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the oxazole amine and the carbonyl compound in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 1 hour. Validation Check: For challenging ketones, monitor imine formation via LC-MS or IR spectroscopy prior to adding the reducing agent.

  • Reduction: Add STAB in a single portion. The reaction is mildly exothermic; gas evolution ( H2​ ) may occur if excess acid is present.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC (Ninhydrin stain for amines) or LC-MS.

  • Workup: Quench carefully with 1N NaOH (10 mL) to break down boron complexes and free-base the secondary amine. Extract with Dichloromethane (DCM) ( 3×15 mL).

  • Purification: Dry the combined organics over MgSO4​ , concentrate, and purify via reverse-phase HPLC or basic alumina chromatography to prevent amine streaking.

Workflow Visualization

Exp_Workflow Start Weigh Starting Materials Reagents Add Coupling Reagents/Reductant Start->Reagents Monitor Monitor via LC-MS/TLC Reagents->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Flash Column Chromatography Workup->Purify Product Pure SAR Derivative Purify->Product

Figure 2: Standardized laboratory workflow for library synthesis and validation.

Quantitative Data Presentation

The table below summarizes expected physicochemical properties and yields for a representative SAR library derived from the core oxazole scaffold. These parameters are critical for predicting ADME properties during early-stage drug development.

Derivative TypeR-Group AddedChemical FormulaExact Mass (m/z)Expected clogPTypical Yield (%)
Core Scaffold - (Primary Amine) C9​H10​N2​O2​ 178.070.85N/A
Amide Benzoyl C16​H14​N2​O3​ 282.102.5285 - 92%
Amide Nicotinoyl (Pyridine-3-yl) C15​H13​N3​O3​ 283.101.8080 - 88%
Sec. Amine Benzyl C16​H16​N2​O2​ 268.122.8575 - 85%
Sec. Amine Isopropyl C12​H16​N2​O2​ 220.121.9570 - 80%
Sulfonamide p-Toluenesulfonyl C16​H16​N2​O4​S 332.083.1088 - 95%

Note: clogP values are estimations based on standard fragmentation algorithms; actual lipophilicity (LogD at pH 7.4) should be determined experimentally via shake-flask or HPLC methods.

References

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis RSC Advances URL:[Link]

  • Synthesis and Reactions of Oxazoles ResearchGate URL:[Link]

Application

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the large-scale synthesis and purification of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, a hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The oxazole scaffold is a prominent feature in many biologically active molecules, making the development of robust synthetic and purification strategies for novel oxazole derivatives a critical endeavor.[1][2] This guide details a modified Van Leusen reaction for the synthesis, chosen for its versatility and amenability to scale-up.[3][4] Furthermore, a detailed two-step purification protocol involving flash column chromatography and recrystallization is presented to ensure the final product meets the high-purity standards required for downstream applications.

Introduction

The 2,4,5-trisubstituted oxazole core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[2][5] The specific target molecule, 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, incorporates a furan moiety, a common pharmacophore, and a primary aminomethyl group, which can serve as a key site for further molecular elaboration or for interaction with biological targets. The efficient production of this compound in large quantities and high purity is therefore essential for its exploration in drug discovery programs.

This guide provides a detailed, step-by-step protocol for the synthesis and purification of this target molecule, with a focus on scalability and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Synthesis of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

The synthesis of the target molecule can be efficiently achieved through a modification of the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4][6] In this multi-step, one-pot procedure, a phthalimide-protected aminomethyl group is introduced to control reactivity and prevent side reactions.

Reaction Scheme

The overall synthetic strategy involves three main stages:

  • Formation of the Oxazole Ring: A Van Leusen reaction between furfural and a modified TosMIC derivative.

  • Introduction of the Aminomethyl Precursor: Alkylation of the oxazole intermediate with N-(bromomethyl)phthalimide.

  • Deprotection: Removal of the phthalimide protecting group to yield the final primary amine.

Experimental Protocol

Materials:

  • Furfural

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • N-(bromomethyl)phthalimide

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in methanol.

  • Addition of Aldehyde: To the stirring suspension, add furfural (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Alkylation: After cooling the reaction to room temperature, add N-(bromomethyl)phthalimide (1.2 equivalents) and continue stirring at room temperature. Monitor the reaction by TLC.

  • Work-up and Extraction: Once the alkylation is complete, remove the solvent under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude phthalimide-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in ethanol and add hydrazine monohydrate (5.0 equivalents). Heat the mixture to reflux.

  • Final Work-up and Isolation: After the deprotection is complete (monitored by TLC), cool the reaction mixture and remove the solvent. To the residue, add aqueous hydrochloric acid and stir. Filter the mixture to remove the phthalhydrazide byproduct. Basify the filtrate with aqueous sodium hydroxide until a pH of >12 is reached. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole Reactants Furfural, TosMIC, K₂CO₃, N-(bromomethyl)phthalimide Reaction_Setup Reaction Setup in Methanol Reactants->Reaction_Setup Van_Leusen Van Leusen Reaction (Reflux) Reaction_Setup->Van_Leusen Alkylation Alkylation (Room Temp) Van_Leusen->Alkylation Workup_1 Initial Work-up & Extraction Alkylation->Workup_1 Deprotection Phthalimide Deprotection with Hydrazine (Reflux) Workup_1->Deprotection Final_Workup Final Work-up & Isolation Deprotection->Final_Workup Crude_Product Crude Product Final_Workup->Crude_Product

Caption: Workflow for the synthesis of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole.

Purification of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

The purification of the crude product is critical to remove unreacted starting materials, byproducts, and residual reagents. Due to the basic nature of the aminomethyl group, special considerations are necessary during chromatographic purification to prevent peak tailing and product loss on the silica gel column.[7][8] A two-step purification protocol involving flash column chromatography followed by recrystallization is recommended.

Purification Protocol

Part 1: Flash Column Chromatography

Materials:

  • Crude 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Hexane

  • Ethyl Acetate

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol. To mitigate the acidic nature of the silica gel, it is crucial to add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[7][8]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 2: Recrystallization

Materials:

  • Chromatographically purified product

  • Suitable solvent system (e.g., Ethyl Acetate/Hexane)

Step-by-Step Procedure:

  • Solvent Selection: Determine a suitable solvent system for recrystallization by testing the solubility of the purified product in various solvents. A good solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling.

  • Dissolution: Dissolve the product in a minimal amount of the hot solvent (e.g., ethyl acetate).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization. If the compound is highly soluble, an anti-solvent (e.g., hexane) can be slowly added to the solution to promote crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole Crude_Product Crude Product Column_Chromatography Flash Column Chromatography (DCM/MeOH with TEA) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal_1 Solvent Removal Combine_Fractions->Solvent_Removal_1 Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Solvent_Removal_1->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Product (>98% Purity) Filtration_Drying->Pure_Product

Caption: Workflow for the purification of the target molecule.

Data Presentation

ParameterExpected ValueMethod of Analysis
Yield (Overall) 40-50%Gravimetric
Purity (Post-Chromatography) >95%HPLC, ¹H NMR
Purity (Post-Recrystallization) >98%HPLC, ¹H NMR
Appearance Off-white to pale yellow solidVisual
Melting Point To be determinedMelting Point Apparatus

Conclusion

The protocols detailed in this guide provide a robust and scalable method for the synthesis and purification of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole. The modified Van Leusen synthesis offers an efficient route to the oxazole core, while the two-step purification process ensures a final product of high purity suitable for further research and development. The explanations of the underlying principles behind the chosen methodologies are intended to empower researchers to adapt and troubleshoot these protocols as needed for their specific applications.

References

  • A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (n.d.).
  • Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols - Benchchem. (n.d.).
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (n.d.).
  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing). (n.d.).
  • Robinson–Gabriel synthesis - Wikipedia. (n.d.).
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31).
  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. (n.d.).
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. (n.d.).
  • Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.).
  • Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts | The Journal of Organic Chemistry - ACS Publications. (2012, March 21).
  • Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (n.d.).
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31).
  • Robinson-Gabriel Synthesis - SynArchive. (n.d.).
  • Cornforth rearrangement - Wikipedia. (n.d.).
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27).
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC. (n.d.).
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Oxazole - Macmillan Group. (n.d.).
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017, July 7).
  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed. (n.d.).
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021, October 17).
  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. (n.d.).
  • Immunoaffinity purification of dietary heterocyclic amine carcinogens - PMC. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4).
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. (n.d.).
  • Recyclization of 5-Amino- oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine) - PubMed. (2023, October 26).
  • minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis - Benchchem. (n.d.).
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (n.d.).
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.).
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles - Beilstein Journals. (2018, February 23).
  • New oxazole to oxazole recyclization | Request PDF - ResearchGate. (n.d.).
  • 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole - EPA. (n.d.).
  • A nitroenolate approach to the synthesis of 4,5-disubstituted-2- aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity - KU ScholarWorks. (2010, April 29).
  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC. (n.d.).
  • carbamoyl]-ethylamino}-4-oxo-4h-benzo[d][1][10]oxazin-6-yl)-amide (C26H27N5O5) - PubChemLite. (n.d.). Retrieved from

  • Synthesis of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles - ResearchGate. (n.d.).

Sources

Method

Advanced Orthogonal Characterization of Substituted Oxazoles: Integrated HPLC and NMR Methodologies

Introduction Substituted oxazoles are privileged heterocyclic scaffolds prevalent in numerous bioactive natural products and synthetic pharmaceuticals, making them a highly attractive research area in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted oxazoles are privileged heterocyclic scaffolds prevalent in numerous bioactive natural products and synthetic pharmaceuticals, making them a highly attractive research area in modern drug discovery[1]. During hit-to-lead optimization, the synthesis of these heterocycles—often via cyclodehydration of amides or metal-catalyzed cycloadditions—frequently yields complex mixtures of regioisomers, particularly 2,4- and 2,5-disubstituted oxazoles[2]. Because these isomers exhibit vastly different pharmacological profiles, their rigorous separation and unambiguous structural elucidation are critical. This application note details an orthogonal characterization strategy integrating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for isomer resolution and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy for absolute regiochemical assignment.

Section 1: Chromatographic Resolution of Oxazole Regioisomers

Causality Behind Experimental Choices

The oxazole ring contains a weakly basic pyridine-like nitrogen. While highly acidic mobile phases are generally unnecessary for the core itself, diverse substituents (e.g., amines, carboxylates) dictate the overall polarity and ionization state. Using a moderately buffered mobile phase, such as 10 mM ammonium acetate at pH 4.0, suppresses secondary interactions between the oxazole derivatives and residual silanol groups on the silica stationary phase, preventing peak tailing and ensuring reproducible retention[3]. Furthermore, stationary phases with high-density C12 or C18 alkyl chains provide the necessary shape selectivity to resolve closely eluting 2,4- and 2,5-regioisomers based on their subtle steric differences and linear lipophilicity[2][3].

Protocol: RP-HPLC Method for Oxazole Separation
  • Sample Preparation: Dissolve the crude oxazole mixture in the initial mobile phase (e.g., 5% Acetonitrile in water) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Install a high-resolution C12 or C18 column (e.g., 4 µm, 50 × 3 mm ID)[3]. Equilibrate with 95% Mobile Phase A (10 mM ammonium acetate, pH 4.0) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 2.0 mL/min until the baseline stabilizes[3].

  • Gradient Elution: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 4.0 minutes, depending on the lipophilicity of the substituents[3]. Hold at 95% B for 2 minutes to wash the column, then re-equilibrate at 5% B.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector. Oxazoles typically exhibit strong UV absorption bands; set extraction wavelengths at 236 nm and 303 nm to capture both the heterocyclic core and extended aromatic conjugation[2].

Table 1: Typical HPLC Conditions and Retention Behavior
ParameterCondition / Observation
Column Synergy MAX-RP C12 (4 µm; 50 × 3 mm ID) or equivalent ODS[2][3]
Mobile Phase A 10 mM Ammonium Acetate in H2O (pH 4.0)[3]
Mobile Phase B 100% Acetonitrile
Gradient 5% to 95% B over 4.0 min[3]
Flow Rate 2.0 mL/min[3]
Detection UV at 236 nm and 303 nm[2]

Section 2: Unambiguous Structural Elucidation via Advanced NMR

Causality Behind Experimental Choices

While ¹H NMR easily identifies the substituents, fully substituted oxazoles lack ring protons, rendering ¹H NMR blind to the core regiochemistry. ¹³C NMR is highly diagnostic: the C2 carbon resonates furthest downfield (~150–162 ppm) due to being flanked by oxygen and nitrogen, while C4 (~135–145 ppm) and C5 (~145–155 ppm) can be differentiated by their electronic environments[4]. However, absolute proof of regiochemistry (e.g., distinguishing a 4-methyl from a 5-methyl group) requires Heteronuclear Multiple Bond Correlation (HMBC). Optimizing the ¹H-¹³C HMBC for a long-range coupling constant (³ JC−H​ ) of 7–10 Hz allows observation of ³J connectivities from substituent protons to the ring carbons[5].

When carbon shifts remain ambiguous, ¹H-¹⁵N Gradient HMBC (GHMBC) at natural abundance serves as the ultimate arbiter[6]. A proton on a C4 substituent will show a strong ³J coupling to the N3 nitrogen, whereas a C5 substituent proton exhibits a much weaker or non-existent ⁴J coupling, definitively mapping the regiochemistry[7].

Protocol: 1D and 2D NMR Acquisition Workflow
  • Sample Preparation: Dissolve 10–15 mg of the HPLC-purified oxazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆)[2]. Transfer to a high-quality 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 400 or 500 MHz) with 16 scans.

    • Acquire a ¹³C{¹H} NMR spectrum with a minimum of 1024 scans to ensure sufficient signal-to-noise for the unprotonated quaternary carbons (C2, C4, C5)[4].

  • ¹H-¹³C HMBC Optimization: Set up the gs-HMBC experiment. Optimize the long-range delay for JC−H​ = 7–10 Hz (approx. 62.5 ms). This will highlight the ²J and ³J connectivities between the alkyl/aryl substituents and the oxazole core[5].

  • ¹H-¹⁵N GHMBC Acquisition: To definitively assign the nitrogen position, configure a ¹H-¹⁵N HMBC experiment. Because ¹⁵N is present at low natural abundance (0.37%), use a cryoprobe if available, and acquire with a high number of scans (e.g., 128–256 increments, 32–64 scans per increment). Optimize the delay for a long-range coupling of ² JHN​ / ³ JHN​ = 13–15 Hz, which is characteristic for azole systems[6][7].

Table 2: Characteristic NMR Chemical Shifts for the Oxazole Core
Nucleus / PositionTypical Chemical Shift (ppm)Multiplicity / Coupling Notes
¹³C - C2 150.0 – 162.0 ppm[4]Quaternary; highly deshielded by adjacent O and N atoms.
¹³C - C4 135.0 – 145.0 ppm[4]Quaternary; exhibits ³J coupling to C5 substituents.
¹³C - C5 145.0 – 155.0 ppm[4]Quaternary; deshielded by the adjacent oxygen atom.
¹⁵N - N3 -10.0 to -0.5 ppm[5][7]Exhibits strong ³J coupling to C4 substituent protons.

Section 3: Integrated Workflow Visualization

OxazoleWorkflow Synth Oxazole Synthesis (Regioisomer Mixture) HPLC RP-HPLC Resolution (pH 4.0 Buffered Mobile Phase) Synth->HPLC Crude Sample Purity Fraction Collection (>95% Purity Confirmed) HPLC->Purity UV Detection NMR1D 1D NMR (1H, 13C) (Core Shift Identification) Purity->NMR1D Pure Isomer NMR2D 1H-13C HMBC (Substituent Mapping) NMR1D->NMR2D Missing Ring Protons NMR15N 1H-15N GHMBC (Absolute Regiochemistry) NMR2D->NMR15N Isomer Ambiguity Final Unambiguous Characterization of Substituted Oxazole NMR15N->Final 3J N-H Coupling

Integrated HPLC and NMR workflow for substituted oxazole characterization.

References

  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Substituted Oxazoles.4

  • Beilstein Journal of Organic Chemistry. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.7

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.5

  • ResearchGate. The ¹H-¹⁵N GHMBC spectrum of compound 1 recorded at 360 MHz.6

  • ResearchGate. Substituted-1,3,4-oxadiazole Indole Derivatives: Design, Synthesis, Characterization, and Evaluation of the Antimicrobial and Anti-Inflammatory Activities.1

  • Future Medicinal Chemistry (Ovid). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids.3

  • Chinese Chemical Letters. Two novel 2, 5-diphenyl oxazole derivatives from Gymnotheca chinensis.2

Sources

Application

Application Note: Rapid and Efficient Synthesis of 5-Aryl-1,3-Oxazoles via Microwave-Assisted van Leusen Reaction

Abstract This application note details a robust and highly efficient protocol for the synthesis of 5-aryl-1,3-oxazole compounds utilizing microwave-assisted organic synthesis (MAOS). The described method, a modification...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 5-aryl-1,3-oxazole compounds utilizing microwave-assisted organic synthesis (MAOS). The described method, a modification of the van Leusen oxazole synthesis, employs a one-pot [3+2] cycloaddition reaction between various aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). By leveraging the rapid and uniform heating capabilities of microwave irradiation, this protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, excellent product yields, and a simplified experimental procedure.[1][2][3][4] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for non-chromatographic purification.[1][5][6][7] The following sections provide a detailed mechanistic overview, a step-by-step experimental protocol, and expected outcomes for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction: The Significance of 5-Aryl-1,3-Oxazoles and the Power of Microwave Synthesis

The 1,3-oxazole moiety is a privileged heterocyclic scaffold found in a wide array of natural products and pharmacologically active compounds.[6][8] These molecules exhibit a broad spectrum of biological activities, making them key targets in drug discovery and development.[8] Specifically, 5-aryl substituted oxazoles serve as crucial building blocks in the synthesis of more complex molecular architectures.

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel or Fischer syntheses, often require harsh reaction conditions, long reaction times, and cumbersome purification procedures.[9][10][11][12] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry.[2][3][5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[4][13] This rapid, uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields of the desired product.[2][3]

This application note focuses on a microwave-assisted van Leusen reaction, a powerful method for constructing the 5-substituted oxazole ring system from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[6][9][14] The protocol presented herein is optimized for efficiency, scalability, and ease of use, providing a reliable method for the rapid generation of 5-aryl-1,3-oxazole libraries.

Reaction Mechanism: The van Leusen [3+2] Cycloaddition

The microwave-assisted synthesis of 5-aryl-1,3-oxazoles proceeds via a one-pot [3+2] cycloaddition pathway. The key reagent, TosMIC, serves as a versatile C2N1 "3-atom synthon".[14][15] The reaction mechanism can be described in the following key steps:

  • Deprotonation of TosMIC: In the presence of a base (e.g., K₃PO₄), the acidic methylene proton of TosMIC is abstracted, generating a reactive anion.

  • Nucleophilic Attack: The TosMIC anion performs a nucleophilic attack on the carbonyl carbon of the aryl aldehyde.

  • Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, with the oxygen atom attacking the isocyanide carbon to form a 4,5-disubstituted oxazoline intermediate.[6][9][15]

  • Elimination: Under the influence of the base and heating, the tosyl group (a good leaving group) is eliminated from the oxazoline intermediate.[6][7] This elimination step results in the formation of the aromatic 5-aryl-1,3-oxazole ring.

The use of at least two equivalents of a strong base like K₃PO₄ is crucial for driving the reaction to the final oxazole product by facilitating the final elimination step.[6][7]

Experimental Protocol

This protocol is adapted from a validated procedure by Mukku et al. and has been demonstrated to be effective for a wide range of substituted aryl aldehydes.[6][7]

3.1. Materials and Reagents

  • Substituted aryl aldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Isopropanol (IPA), reagent grade

  • Microwave reactor (e.g., CATA R or similar monomode instrument)

  • Glass microwave reaction vessel (e.g., 50 mL) with a magnetic stir bar

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 50 mL round-bottom flask or a dedicated microwave reaction vessel, combine the aryl aldehyde (e.g., 3 mmol, 1.0 equiv), TosMIC (e.g., 3 mmol, 1.0 equiv), and anhydrous K₃PO₄ (e.g., 6 mmol, 2.0 equiv).

  • Solvent Addition: Add isopropanol (e.g., 10 mL) to the vessel.

  • Microwave Irradiation:

    • Place the vessel securely in the microwave reactor cavity.

    • Set the reaction temperature to 65 °C .

    • Set the microwave power to 350 W .

    • Set the reaction time to 8 minutes with magnetic stirring.

  • Reaction Monitoring: After the irradiation cycle is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature. The reaction progress can be monitored by TLC, using a suitable eluent system like petroleum ether/ethyl acetate (8:2).[9]

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can often be isolated through simple filtration and washing.

    • In many cases, the purity of the product is high enough to not require chromatographic purification.[6][7] If needed, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the synthesized 5-aryl-1,3-oxazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_analysis 3. Work-up & Analysis A Weigh Aryl Aldehyde, TosMIC, and K3PO4 B Add to Microwave Vessel A->B C Add Isopropanol (IPA) B->C D Place Vessel in Reactor C->D E Irradiate: 65 °C, 350 W, 8 min D->E F Cool to Room Temperature E->F G Monitor by TLC F->G H Isolate Product (Filtration/Recrystallization) G->H I Characterize (NMR, MS) H->I J Final Product: 5-Aryl-1,3-Oxazole

Caption: Microwave-assisted synthesis workflow for 5-aryl-1,3-oxazoles.

Results and Discussion

This microwave-assisted protocol consistently provides moderate to excellent yields of 5-aryl-1,3-oxazoles. The reaction is generally clean, and the short reaction time significantly enhances laboratory throughput. A gram-scale synthesis using this method has been successfully demonstrated, yielding 1.4 g (96%) of 5-phenyloxazole, highlighting its potential for larger-scale applications.[6][7]

Table 1: Representative Synthesis of 5-Aryl-1,3-Oxazoles via Microwave Irradiation [6]

EntryAryl AldehydeProductTime (min)Yield (%)
1Benzaldehyde5-Phenyloxazole896
24-Methylbenzaldehyde5-(p-tolyl)oxazole894
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole895
44-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole892
54-Nitrobenzaldehyde5-(4-Nitrophenyl)oxazole890
62-Naphthaldehyde5-(Naphthalen-2-yl)oxazole893

Reaction Conditions: Aldehyde (3 mmol), TosMIC (3 mmol), K₃PO₄ (6 mmol), IPA (10 mL), 65 °C, 350 W.

The data clearly indicates that the protocol is tolerant of both electron-donating and electron-withdrawing substituents on the aryl aldehyde, consistently producing high yields in a fixed, short reaction time.

Mechanism Visualization

G A Aryl Aldehyde (Ar-CHO) E Oxazoline Intermediate A->E + [3+2] Cycloaddition B TosMIC C K3PO4 (Base) C->B Deprotonation D Deprotonated TosMIC (Tos-CH⁻-NC) D->E + [3+2] Cycloaddition F 5-Aryl-1,3-Oxazole E->F Elimination H Elimination of Tos-H E->H G Microwave (65 °C, 8 min) G->E

Caption: Simplified mechanism for the microwave-assisted van Leusen oxazole synthesis.

Conclusion

The described microwave-assisted protocol for the synthesis of 5-aryl-1,3-oxazoles offers a superior alternative to conventional synthetic methods. Its primary advantages—speed, efficiency, high yields, and operational simplicity—make it an invaluable tool for researchers in drug discovery and organic synthesis.[2][6][7] This method's adherence to green chemistry principles further enhances its appeal for modern, sustainable laboratory practices.[1][5] The robustness and scalability of this protocol ensure its wide applicability for the rapid synthesis of diverse oxazole derivatives.

References

  • Bandyopadhyay, D., & Mukherjee, B. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SSRN Electronic Journal.
  • Bose, A. K., & Manhas, M. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Gadek, Z. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Guzman, J. D. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28096–28109. [Link]

  • Panda, S. S., & Singh, P. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 1-13.
  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Brain, C. T., & Paul, J. M. (2004). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 2004(07), 1243-1245.
  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
  • Kappe, C. O. (2004). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA International Journal for Chemistry, 58(5), 369-373.
  • Sharma, R., & Singh, P. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. European Journal of Pharmaceutical Sciences, 155, 105550.
  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Zheng, X., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • Patil, A. B., Phole, P. M., Charde, M. S., Chakole, R. D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Pollák, P., Milen, M., Volk, B., & Ábrányi-Balogh, P. (2020). Robinson–Gabriel oxazole synthesis.
  • Kotha, S. (2018). Synthesis of compounds via Van Leusen reaction under microwave irradiation.
  • Bagley, M. C., & Dale, J. W. (2004). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. .

  • Niraimathi, V., Suresh, A. J., & Latha, T. (2011). Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Oxazole. Asian Journal of Chemistry, 23(10), 4563-4565.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. en.wikipedia.org.
  • Kummeter, M., & Isambert, N. (2010). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 51(33), 4463-4466. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in Oxazole Cyclization Reactions

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with side product formation during oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with side product formation during oxazole cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own laboratory settings. This resource is built on the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure you can have full confidence in the recommended protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during oxazole synthesis.

Q1: I'm observing significant charring and low yields in my Robinson-Gabriel synthesis. What's the likely cause and how can I fix it?

A1: Low yields accompanied by tar-like byproducts in the Robinson-Gabriel synthesis typically point to reaction conditions that are too harsh for your substrate. The traditional use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) at elevated temperatures can lead to decomposition and polymerization of sensitive starting materials.[1]

Troubleshooting Strategies:

  • Optimize the Dehydrating Agent: The choice of dehydrating agent is critical. While strong acids are traditional, they can be detrimental.[2] Polyphosphoric acid (PPA) has been shown to improve yields to 50-60% in some cases compared to agents like PCl₅, H₂SO₄, and POCl₃.[3][4] For sensitive substrates, milder reagents are highly recommended.[2]

  • Temperature Control: Systematically lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged exposure to harsh conditions.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions and higher yields by minimizing thermal degradation.[1]

Comparative Data: Common Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High TemperatureTraditional, inexpensiveCan cause charring, low yields with sensitive substrates
Polyphosphoric Acid (PPA) High TemperatureCan improve yields (50-60%)[3][4]Viscous, can be difficult to work with
POCl₃, PCl₅, SOCl₂ VariesEffective dehydratorsCan lead to low yields, potential for chlorinated byproducts[2][3]
Trifluoroacetic Anhydride (TFAA) Milder TemperaturesMilder conditions, good for sensitive substrates[2]More expensive
Triphenylphosphine/Iodine Milder TemperaturesVery mild, suitable for sensitive substratesStoichiometric phosphine oxide byproduct
Burgess Reagent Milder TemperaturesMild conditions for acid-sensitive substrates[2]Cost and availability
Q2: My Van Leusen reaction is producing a significant amount of a nitrile byproduct. How can I suppress this side reaction?

A2: The formation of a nitrile from the starting aldehyde is a common side reaction in the Van Leusen oxazole synthesis.[5] This occurs when the intermediate oxazoline does not efficiently eliminate the tosyl group.[5]

Troubleshooting Strategies:

  • Solvent Choice: The use of a protic solvent like methanol is crucial as it facilitates the elimination of the tosyl group.[5]

  • Base Selection: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is commonly used. While stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be employed, they may also promote side reactions if not used judiciously.[5] The base should be strong enough to deprotonate the tosylmethyl isocyanide (TosMIC) without causing decomposition.[5]

  • Temperature Optimization: The reaction is often performed at room temperature or with gentle heating (e.g., 40-60 °C).[5] Excessive heat can lead to the decomposition of TosMIC and increase byproduct formation.[5]

Q3: I'm seeing an unexpected formylated byproduct on my aromatic substrate. What is causing this and how do I prevent it?

A3: This is a classic side reaction known as the Vilsmeier-Haack formylation. It occurs when using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).[3] The POCl₃/DMF combination forms the Vilsmeier reagent, which is an electrophile that will attack electron-rich aromatic rings present in your substrate.[3]

Troubleshooting Strategies:

  • Avoid the POCl₃/DMF Combination: If your substrate contains an electron-rich aromatic ring, it is best to avoid this reagent pairing altogether.[3]

  • Use Alternative Dehydrating Agents: Opt for other cyclodehydrating agents that do not induce formylation, such as polyphosphoric acid or trifluoroacetic anhydride.[3]

Q4: My reaction is sluggish and incomplete. How can I drive it to completion without increasing side products?

A4: An incomplete reaction suggests that the activation energy for the cyclization is not being met or the dehydrating agent is not potent enough for your specific substrate.[1]

Troubleshooting Strategies:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent can sometimes improve the reaction rate. This should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider a slightly stronger one. For example, if TFAA is ineffective, phosphorus oxychloride (POCl₃) might be a suitable alternative.[1]

  • Employ Microwave Heating: Microwave irradiation can provide the necessary energy to overcome the activation barrier and drive the reaction to completion in a much shorter timeframe, often with cleaner results.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in oxazole cyclization reactions.

G start Problem with Oxazole Synthesis low_yield Low Yield / Tar Formation start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Significant Side Products start->side_products harsh_conditions Conditions too harsh? low_yield->harsh_conditions insufficient_activation Insufficient Activation? incomplete_reaction->insufficient_activation identify_byproduct Identify Byproduct side_products->identify_byproduct optimize_temp Lower Temperature harsh_conditions->optimize_temp Yes milder_reagent Use Milder Dehydrating Agent harsh_conditions->milder_reagent Yes reduce_time Reduce Reaction Time harsh_conditions->reduce_time Yes increase_reagent Increase Reagent Stoichiometry insufficient_activation->increase_reagent Yes stronger_reagent Use Stronger Dehydrating Agent insufficient_activation->stronger_reagent Yes use_microwave Employ Microwave Heating insufficient_activation->use_microwave Yes formylation Formylation (Vilsmeier-Haack) identify_byproduct->formylation nitrile Nitrile (Van Leusen) identify_byproduct->nitrile enamide Enamide identify_byproduct->enamide avoid_pof3_dmf Avoid POCl3/DMF formylation->avoid_pof3_dmf optimize_van_leusen Optimize Van Leusen Conditions nitrile->optimize_van_leusen modify_conditions Modify Reaction Conditions enamide->modify_conditions

Caption: A decision-making workflow for troubleshooting common issues in oxazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Oxazole Synthesis via Robinson-Gabriel with Polyphosphoric Acid (PPA)

This protocol provides a general method for the Robinson-Gabriel synthesis using PPA, which can offer improved yields over traditional strong acids.[3][4]

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the substrate)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Beaker

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the 2-acylamino ketone and PPA.

  • Heat the mixture with stirring. A typical temperature is around 160°C for 2 hours, but this should be optimized for your specific substrate.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice in a beaker.

  • Neutralize the aqueous solution to a pH of 7-8 with a base (e.g., saturated NaHCO₃ or NH₄OH).[1]

  • Extract the product with an organic solvent (3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Purification of Oxazole Products by Column Chromatography

Column chromatography is a standard and effective method for purifying oxazole derivatives from reaction byproducts.[7]

Materials:

  • Crude oxazole product

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Eluent system (determined by TLC analysis)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Develop a Solvent System with TLC: Use TLC to find an appropriate eluent system that gives good separation of your desired product from impurities, with an Rf value for the product of approximately 0.3-0.4.[7]

  • Pack the Column:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase and pour it into the column, allowing it to settle into a packed bed.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully add it to the top of the column.[7]

  • Elute the Column: Begin eluting with the determined solvent system, collecting fractions in separate tubes.[7]

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.[7]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oxazole.[7]

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of the Robinson-Gabriel synthesis and a common pathway leading to byproduct formation.

G cluster_main Robinson-Gabriel Synthesis cluster_side Side Reaction A 2-Acylamino-ketone B Protonated Ketone or Enol Intermediate A->B H⁺ (Dehydrating Agent) C Hemiaminal (Oxazoline Intermediate) B->C Intramolecular Cyclization E Polymerization / Tar B->E Harsh Conditions (Excess Acid, High Temp) D 2,4,5-Substituted Oxazole C->D Dehydration (-H₂O)

Caption: Mechanism of the Robinson-Gabriel synthesis and a common byproduct pathway.

References

  • BenchChem Technical Support Team. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • BenchChem. (2025). dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions. BenchChem.
  • BenchChem. (n.d.). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • BenchChem. (2025). side reactions in the Robinson-Gabriel synthesis of oxazoles. BenchChem.
  • BenchChem. (2025). minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. BenchChem.
  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem.
  • BenchChem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography. BenchChem.
  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for 4,5-disubstituted oxazole synthesis

Technical Support Center: Optimization of 4,5-Disubstituted Oxazole Synthesis Troubleshooting Guides, FAQs, and Verified Methodologies for Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) & Tro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4,5-Disubstituted Oxazole Synthesis Troubleshooting Guides, FAQs, and Verified Methodologies for Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my one-pot Van Leusen synthesis fail when using tertiary alkyl halides? Causality: The one-pot Van Leusen synthesis relies on the initial alkylation of Tosylmethyl isocyanide (TosMIC). Tertiary halides introduce severe steric hindrance, which physically blocks the nucleophilic attack of the deprotonated TosMIC carbanion, leading to unreacted starting material[1]. Solution: Restrict the one-pot TosMIC alkylation method to primary and secondary aliphatic halides[2]. If your target requires tertiary or complex aryl substituents at the 4-position, switch to the direct carboxylic acid coupling method (see Q2)[3].

Q2: How can I synthesize 4,5-disubstituted oxazoles directly from carboxylic acids without generating triphenylphosphine waste? Causality: Traditional methods require pre-generating volatile acid chlorides or using triphenylphosphine (PPh3) as a deoxygenating agent. The latter produces stoichiometric triphenylphosphine oxide waste, which severely complicates chromatographic purification and scale-up[3]. Solution: Employ a stoichiometric triflylpyridinium reagent (DMAP-Tf). This reagent activates the carboxylic acid in situ to form a highly electrophilic acylpyridinium salt. This intermediate is directly trapped by isocyanoacetates and TosMIC, completely bypassing acid chlorides and eliminating phosphorus waste[3].

Q3: What is the optimal green solvent system for the Van Leusen cyclocondensation? Causality: The deprotonation of TosMIC requires a base strong enough to form the carbanion but mild enough to prevent side reactions. Ionic liquids provide a highly polar, non-volatile environment that stabilizes the intermediate oxazoline before the base-promoted elimination of p-toluenesulfinic acid yields the final aromatic oxazole[4]. Solution: Use Potassium carbonate (K₂CO₃) in 1-butyl-3-methylimidazolium bromide ([bmim]Br) at room temperature. This system provides excellent yields and allows the solvent to be recycled for up to six runs with minimal yield loss[1].

Section 2: Quantitative Data & Optimization Parameters

To maximize yields during the one-pot Van Leusen synthesis, solvent polarity and base strength must be carefully balanced. The table below summarizes the optimization parameters for the cyclocondensation step.

Table 1: Solvent and Base Optimization for One-Pot Van Leusen Synthesis (Model Reaction: TosMIC + 1-bromobutane + benzaldehyde)

BaseSolvent SystemTempYieldMechanistic Observation
K₂CO₃ [bmim]Br 25 °C >90% Optimal carbanion stabilization; no byproducts formed[1].
K₂CO₃[bmim][BF₄]25 °CGoodSlightly lower yield than the bromide counterion system[1].
Na₂CO₃[bmim]Br25 °CModerateIncomplete deprotonation due to lower basicity of the sodium salt.
K₂CO₃THF / DMF25 °CLowTraditional VOC solvents lack the ionic stabilization required for the intermediate[2].

Section 3: Verified Experimental Protocols

Protocol A: One-Pot Van Leusen Synthesis in Ionic Liquids

Use this protocol for targets requiring primary or secondary aliphatic substituents.

  • Preparation: In a dry reaction vessel, combine TosMIC (1.0 mmol), K₂CO₃ (3.0 mmol), and [bmim]Br (2.5 mL)[5].

  • Alkylation: Add the primary or secondary aliphatic halide (e.g., 1-bromobutane, 1.5 mmol) to the mixture. Stir vigorously for 12 hours at room temperature[5].

    • Self-Validation Check: Monitor the reaction by TLC (Petroleum Ether:EtOAc, 5:1). Do not proceed to step 3 until the TosMIC spot is completely consumed.

  • Cyclocondensation: Add the aldehyde (e.g., benzaldehyde, 1.2 mmol) to the reaction mixture. Stir for an additional 10 hours at room temperature.

    • Mechanistic Note: Aromatic aldehydes with electron-withdrawing groups will react faster due to increased electrophilicity at the carbonyl carbon[1][4].

  • Workup: Pour the mixture into H₂O (10 mL) and extract with Et₂O (3 × 10 mL). Wash the combined organics with H₂O and brine, dry over Na₂SO₄, and concentrate in vacuo[5].

  • Solvent Recycling: Recover the aqueous [bmim]Br layer, evaporate the water under reduced pressure, and dry the ionic liquid at 80 °C under vacuum for reuse in subsequent runs[1].

Protocol B: Direct Synthesis from Carboxylic Acids via DMAP-Tf

Use this protocol to bypass acid chlorides or when dealing with sterically hindered substrates.

  • Activation: To a screw-capped vial equipped with a Teflon stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and dry DCM (2.0 mL) under a dry nitrogen atmosphere[3].

  • Reagent Addition: Add DMAP-Tf (0.27 mmol, 1.3 equiv) and stir the reaction mixture for 5 minutes at room temperature[3].

    • Self-Validation Check: The reaction is ready for the next step only when all solid particulates have completely dissolved, visually confirming the in situ formation of the acylpyridinium salt.

  • Trapping & Cyclization: Add the isocyanide (0.25 mmol, 1.2 equiv) directly to the reaction mixture[3].

  • Heating: Transfer the vial to a preheated oil bath at 40 °C and stir for exactly 30 minutes[3].

  • Purification: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with DCM, and purify the organic layer via flash chromatography.

Section 4: Diagnostic Workflows

Use the following logical workflow to diagnose and correct low yields during the synthesis of 4,5-disubstituted oxazoles.

Troubleshooting Start Issue: Low Yield in 4,5-Disubstituted Oxazole Synthesis CheckHalide 1. Evaluate Halide Sterics (TosMIC Alkylation Step) Start->CheckHalide PrimarySec Primary/Secondary Halide CheckHalide->PrimarySec Tertiary Tertiary or Aryl Halide CheckHalide->Tertiary CheckBase 2. Optimize Base & Solvent (Cyclocondensation Step) PrimarySec->CheckBase SwitchMethod Switch to Direct Carboxylic Acid Route (DMAP-Tf) Tertiary->SwitchMethod OptimalCond Use K2CO3 in [bmim]Br at Room Temperature CheckBase->OptimalCond CheckElec 3. Evaluate Aldehyde Electronics OptimalCond->CheckElec EWG Electron-Withdrawing Groups (Higher Reactivity) CheckElec->EWG EDG Electron-Donating Groups (Require longer reaction time) CheckElec->EDG

Troubleshooting workflow for optimizing 4,5-disubstituted oxazole synthesis yields.

References

  • [3] Chavan, L. N., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry (ACS Publications), 2025. URL: [Link]

  • [4] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI), 2020. URL: [Link]

Sources

Troubleshooting

Purification challenges of polar aminomethyl heterocyclic compounds

Welcome to the Technical Support Center for the purification of polar aminomethyl heterocyclic compounds. This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar aminomethyl heterocyclic compounds. This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the unique chromatographic challenges presented by these highly polar, basic molecules.

Aminomethyl heterocycles (e.g., 3-(aminomethyl)pyridine, 4-aminomethyl-isoxazoles) are critical building blocks in medicinal chemistry. However, their primary amine groups typically have a pKa between 8.5 and 9.7[1][2]. At standard acidic HPLC conditions (pH 2–4), they are fully protonated, resulting in high polarity, poor retention on standard C18 columns, and severe peak tailing due to secondary interactions with the silica matrix[3].

Below, you will find our diagnostic workflow, troubleshooting FAQs, comparative data, and self-validating protocols to overcome these challenges.

Diagnostic Workflow for Aminomethyl Heterocycles

Troubleshooting Start Purification Issue: Aminomethyl Heterocycle Ret Poor Retention (Elutes in Void Volume) Start->Ret Tail Severe Peak Tailing (Asymmetry Factor > 1.5) Start->Tail Coel Co-elution with Polar Neutral Impurities Start->Coel Sol1 HILIC Mode (Polar Stat. Phase, High Organic) Ret->Sol1 Sol3 Mixed-Mode Cation Exchange (Hydrophobic + Ionic Retention) Ret->Sol3 Sol2 High-pH Reversed Phase (pH > 10, Deprotonates Amine) Tail->Sol2 Tail->Sol3 Coel->Sol3

Diagnostic logic for resolving common purification failures of polar basic heterocycles.

Troubleshooting Guide & FAQs

Q1: Why does my aminomethyl heterocycle elute in the void volume on a standard C18 column? Cause: At a standard mobile phase pH of 2.0–4.0 (using 0.1% Formic Acid or TFA), the aminomethyl group (pKa ~9.0) is 100% protonated. This drastically lowers the molecule's logD (distribution coefficient), making it too polar to partition into the hydrophobic C18 stationary phase[4]. Solution: Switch your chromatographic mode. You can use Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase (like bare silica or amide) and a highly organic mobile phase to retain polar compounds via water-layer partitioning and hydrogen bonding[5]. Alternatively, use Mixed-Mode Chromatography , which introduces an ion-exchange mechanism to retain the charged amine.

Q2: My compound is retained, but I have severe peak tailing and broad peaks. How do I fix this? Cause: Peak tailing for basic compounds is a classic symptom of secondary interactions. While the hydrophobic part of your heterocycle interacts with the C18 chain, the positively charged aminomethyl group undergoes strong electrostatic interactions with ionized, residual silanol groups (Si-O⁻) on the silica support surface[3][6]. Solution: You have two mechanistic approaches:

  • High-pH Mobile Phase: Raise the pH of your mobile phase to 10.5 (using ammonium hydroxide or ammonium bicarbonate) on a high-pH tolerant column (e.g., hybrid silica). This deprotonates the aminomethyl group, neutralizing its charge and eliminating the silanol interaction.

  • Base-Deactivated Columns: If you must work at low pH, use polar-embedded or fully end-capped columns designed to shield basic analytes from residual silanols[7].

Q3: How can I separate my target aminomethyl compound from polar neutral impurities that co-elute in both RP and HILIC? Cause: Both RP and HILIC rely on a single primary retention mechanism (hydrophobicity and hydrophilicity, respectively). If your neutral impurities share a similar polarity profile to your target, they will co-elute. Solution: Utilize Mixed-Mode Strong Cation Exchange (MCX) . This technique combines reversed-phase and ion-exchange mechanisms[8]. By manipulating the pH, you can wash away neutral impurities with 100% organic solvent (since they only rely on hydrophobic retention), while your protonated aminomethyl compound remains anchored to the column via strong electrostatic bonds to sulfonic acid ligands.

Quantitative Comparison of Chromatographic Modes

To assist in method development, the following table summarizes the expected performance metrics of different chromatographic modes when purifying aminomethyl heterocycles.

Chromatographic ModeMobile Phase pHRetention MechanismPeak Symmetry (As)Ideal Use Case
Standard RP (C18) Acidic (pH 2-4)Hydrophobic> 2.0 (Poor)Non-polar, neutral molecules (Not recommended here).
High-pH RP Basic (pH 10-11)Hydrophobic1.0 - 1.2 (Excellent)Amines stable at high pH; requires hybrid silica columns.
HILIC Varies (pH 3-8)Partitioning / H-Bonding1.0 - 1.4 (Good)Highly polar compounds lacking RP retention; LC-MS compatible.
Mixed-Mode (MCX) Acidic Load / Basic EluteHydrophobic + Electrostatic1.0 - 1.2 (Excellent)Complex mixtures; separating basic targets from neutral impurities.

Mechanistic Deep-Dive: Mixed-Mode Chromatography

MixedMode Analyte Aminomethyl Heterocycle (Protonated, + Charge) Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic Heterocycle Ring Ionic Electrostatic Interaction Analyte->Ionic Aminomethyl Group StatPhase Mixed-Mode Stationary Phase (Alkyl Chain + SO3- Ligand) Hydrophobic->StatPhase Ionic->StatPhase

Dual-retention mechanism of Mixed-Mode Cation Exchange (MCX) chromatography.

Experimental Protocol: Self-Validating MCX Purification

This step-by-step methodology utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to purify aminomethyl heterocycles from complex reaction mixtures.

Why this is a self-validating system: This protocol forces the analyte through specific ionization states. By analyzing the Wash 1, Wash 2, and Elution fractions via LC-MS, you can instantly diagnose the failure point. If the target is in Wash 1, the loading pH was too high. If it is in Wash 2, the organic wash contained a base. If it fails to elute, the elution buffer wasn't basic enough.

Materials:

  • Polymeric MCX SPE Cartridge (e.g., Waters Oasis MCX).

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.0).

  • Wash Buffer 1: 2% Formic Acid in Water.

  • Wash Buffer 2: 100% Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide (NH₄OH) in Methanol (pH ~11.0).

Step-by-Step Methodology:

  • Conditioning: Pass 1 column volume (CV) of Methanol through the MCX cartridge, followed by 1 CV of Water. Causality: Wets the hydrophobic polymer backbone and prepares the ion-exchange sites.

  • Sample Loading: Dilute your crude sample in the Loading Buffer (pH ~2.0) and load it onto the cartridge. Causality: At pH 2.0, the aminomethyl group (pKa ~9) is fully protonated (+1). It binds strongly to the negatively charged sulfonic acid groups on the resin.

  • Aqueous Wash (Wash 1): Pass 1 CV of Wash Buffer 1 through the cartridge. Causality: Removes highly polar, non-basic impurities (e.g., salts, unreacted polar acids).

  • Organic Wash (Wash 2): Pass 1 CV of Wash Buffer 2 (100% Methanol) through the cartridge. Causality: The target compound remains locked to the resin via ionic bonds, despite the 100% organic solvent. Neutral hydrophobic impurities are washed away.

  • Elution: Pass 1 CV of Elution Buffer (5% NH₄OH in Methanol) through the cartridge and collect the eluate. Causality: The high pH (pH 11) deprotonates the aminomethyl group, neutralizing its charge and breaking the ionic bond. The 100% methanol simultaneously overcomes the hydrophobic retention, releasing the pure compound.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen to yield the purified aminomethyl heterocycle.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from:[Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from:[Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from:[Link]

  • Bestchrom. What is mixed-mode resin? The definitive guide to 2025. Retrieved from: [Link]

  • MICROSOLV - MTC USA. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Tosyl Byproduct Removal in Van Leusen Oxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of pure heterocycles from multicomponent reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of pure heterocycles from multicomponent reactions. The Van Leusen oxazole synthesis is a highly robust method utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde under basic conditions to yield 5-substituted oxazoles (1)[1].

Despite its high atom economy, the stoichiometric generation of p-toluenesulfinic acid as a byproduct remains a persistent bottleneck during downstream purification (2)[2]. This guide provides mechanistic insights and validated troubleshooting protocols to efficiently remove this tosyl byproduct.

Reaction Workflow & Byproduct Scavenging

G A Aldehyde + TosMIC B Base Addition (e.g., K2CO3 or Resin) A->B C Oxazoline Intermediate B->C Nucleophilic Attack D Elimination Step C->D Cyclization & Dehydration E 5-Substituted Oxazole (Target Product) D->E F p-Toluenesulfinic Acid (Tosyl Byproduct) D->F I Pure Oxazole E->I G Aqueous Bicarbonate Wash (Liquid-Liquid Extraction) F->G pKa ~ 1.5 H Basic Ion Exchange Resin (Solid-Phase Filtration) F->H Scavenging G->I Organic Layer H->I Filtrate

Caption: Workflow of Van Leusen Oxazole Synthesis and Tosyl Byproduct Scavenging.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does p-toluenesulfinic acid complicate the purification of oxazoles? A: During the final elimination step of the Van Leusen mechanism, the oxazoline intermediate extrudes p-toluenesulfinic acid to aromatize into the oxazole ring (1)[1]. While p-toluenesulfinic acid has a low pKa (~1.5) and should theoretically partition into the aqueous phase during basic workup, it exhibits surfactant-like properties. The amphiphilic nature of the p-toluenesulfinate salt often causes severe emulsions during liquid-liquid extraction. Furthermore, if the aqueous phase is not sufficiently basic (pH < 8), the protonated sulfinic acid remains highly soluble in polar organic solvents (e.g., ethyl acetate), leading to co-elution or severe streaking during silica gel chromatography (2)[2].

Q: What is the most reliable conventional workup to remove this byproduct? A: A rigorous aqueous wash using a saturated sodium bicarbonate (NaHCO₃) solution is the standard approach (2)[2]. The mild base fully deprotonates the sulfinic acid without risking the hydrolysis of sensitive functional groups on the oxazole product. To prevent emulsions, it is highly recommended to dilute the organic layer with a non-polar solvent (like diethyl ether) to decrease the solubility of the sulfinate salt in the organic phase, forcing it into the aqueous layer.

Q: Is there a chromatography-free method to synthesize and purify the oxazole simultaneously? A: Yes. A highly efficient, modern approach utilizes a basic quaternary ammonium hydroxide ion-exchange resin (e.g., Amberlyst A26 OH) (3)[3]. The resin serves a dual purpose: it acts as the base to catalyze the initial cycloaddition and subsequently acts as a solid-phase scavenger to trap the p-toluenesulfinic acid byproduct. The product is isolated in high purity simply by filtering off the resin, completely bypassing liquid-liquid extraction and column chromatography (3)[3].

Quantitative Comparison of Byproduct Removal Strategies
Purification StrategyByproduct Removal EfficiencyScalabilityTime RequiredRisk of Emulsion
Standard Aqueous Workup (NaHCO₃) Moderate (85-90%)High1-2 HoursHigh
Basic Ion-Exchange Resin (Catch & Release) Very High (>99%)Medium< 30 MinsNone
Silica Gel Chromatography High (95%)Low3-5 HoursN/A
Validated Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup)

Causality: Removing the polar protic reaction solvent before extraction prevents it from acting as a co-solvent that drags the amphiphilic sulfinate salt into the organic phase.

  • Solvent Removal: Quench the completed Van Leusen reaction mixture (typically in methanol or DME) by removing ~70% of the reaction solvent under reduced pressure.

  • Dilution: Dilute the crude residue with Diethyl Ether (Et₂O) or a Hexane/Ethyl Acetate (1:1) mixture.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete deprotonation of the sulfinic acid.

  • Self-Validation Checkpoint: Separate the layers. Extract a 1 mL aliquot of the aqueous layer and test with pH paper. If pH < 8 , the sulfinic acid is not fully ionized; add 1M NaOH dropwise until pH 8-9 is reached before proceeding.

  • Extraction: Extract the aqueous layer twice more with the organic solvent.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude should be free of the bulk tosyl byproduct.

Protocol B: Resin-Catalyzed Synthesis and Scavenging (Chromatography-Free)

Causality: The resin-bound hydroxide deprotonates TosMIC, initiating the reaction. As p-toluenesulfinic acid is generated, it immediately undergoes ion exchange with the resin, becoming covalently bound to the solid support while leaving the neutral oxazole in solution.

  • Reaction Setup: To a solution of aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add 3.0 equivalents of Amberlyst® A26 (OH⁻ form) ion-exchange resin (3)[3].

  • Incubation: Stir the suspension at room temperature or gentle reflux until TLC indicates complete consumption of the aldehyde (typically 2-4 hours).

  • Filtration: Filter the reaction mixture through a medium-porosity sintered glass funnel.

  • Elution: Wash the resin bead cake thoroughly with methanol and dichloromethane to elute any trapped oxazole product.

  • Self-Validation Checkpoint: Dry the recovered resin under a vacuum and weigh it. The mass increase of the resin should closely match the theoretical yield of the p-toluenesulfinic acid byproduct (156.2 g/mol per mole of product). A matching mass confirms complete byproduct scavenging.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the pure 5-substituted oxazole.

References
  • Benchchem. "Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions."2

  • Benchchem. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." 1

  • Organic Chemistry Portal. "Synthesis of 1,3-oxazoles." 3

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in Oxazole Synthesis

Welcome to the Oxazole Synthesis Technical Support Center. Oxazoles are highly privileged scaffolds in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxazole Synthesis Technical Support Center. Oxazoles are highly privileged scaffolds in medicinal chemistry and materials science. However, their construction frequently suffers from low reactivity, poor yields, or undesired side reactions—especially when dealing with sterically hindered starting materials, electron-deficient precursors, or unactivated C-H bonds.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating, field-proven protocols to rescue sluggish oxazole syntheses.

Diagnostic Workflow

Before adjusting your reaction conditions, identify the specific synthetic bottleneck using the diagnostic logic tree below.

OxazoleTroubleshooting Start Low Reactivity in Oxazole Synthesis? Q1 Identify the Synthetic Pathway Start->Q1 RG Robinson-Gabriel (Steric Hindrance) Q1->RG VL van Leusen (Poor Electrophilicity) Q1->VL Oxid Oxazoline Oxidation (Sluggish/Over-oxidation) Q1->Oxid CH Direct C-H Arylation (Poor Regioselectivity) Q1->CH SolRG Use Burgess Reagent or DAST/Deoxo-Fluor RG->SolRG Overcome steric bulk SolVL Use Ionic Liquids or T3P/DMSO Tandem Method VL->SolVL Enhance cycloaddition SolOxid Use BrCCl3/DBU or MnO2 in Flow Reactor Oxid->SolOxid Mild aromatization SolCH Optimize Pd-Catalyst Ligands & Solvent CH->SolCH Control C2 vs C5

Caption: Diagnostic workflow for resolving low reactivity in oxazole synthesis pathways.

Troubleshooting Guides & FAQs

Section A: Cyclodehydration (Robinson-Gabriel & Wipf Modifications)

Q: My α -acylamino ketone or β -hydroxy amide is highly sterically hindered. Standard dehydrating agents (POCl 3​ , H 2​ SO 4​ ) are yielding <20% of the desired oxazole. How can I force the cyclodehydration?

A: Standard Brønsted or Lewis acids like POCl 3​ often fail with sterically hindered substrates because they rely on the formation of a highly electrophilic chloriminium intermediate, which is susceptible to competitive degradation.

  • Mechanistic Solution: Switch to a fluorinating agent like Deoxo-Fluor® or DAST at low temperatures. Deoxo-Fluor selectively activates the hydroxyl group of a β -hydroxy amide, converting it into a superb leaving group. This facilitates a rapid, low-temperature intramolecular displacement by the amide oxygen, driving cyclization even against severe steric bulk. This oxazoline intermediate can then be oxidized in situ to the oxazole [1].

Section B: van Leusen Oxazole Synthesis

Q: I am attempting a van Leusen synthesis using TosMIC and an unactivated, sterically hindered aliphatic aldehyde. The reaction stalls and yields are poor. How can I drive it to completion?

A: The van Leusen synthesis relies on a base-mediated [3+2] cycloaddition. With bulky or electron-rich aldehydes, the initial nucleophilic attack of the TosMIC anion is sluggish.

  • Mechanistic Solution 1 (Solvent Swap): Transitioning to an ionic liquid solvent like [bmim]Br with K 2​ CO 3​ significantly enhances the reaction rate. The ionic liquid stabilizes the highly polarized transition state during the cycloaddition, vastly accelerating the nucleophilic attack of the isocyanide carbon onto the aldehyde [2].

  • Mechanistic Solution 2 (Tandem Oxidation): If starting from a primary alcohol, use a one-pot tandem approach with Propylphosphonic anhydride (T3P®) in DMSO. This generates the aldehyde in situ and seamlessly transitions into the TosMIC cyclization, preventing the degradation of unstable aldehyde intermediates [3].

Section C: Oxidation of Oxazolines to Oxazoles

Q: I have successfully synthesized an oxazoline, but standard oxidants (e.g., DDQ, NiO 2​ ) are unreactive or cause decomposition. What is the most reliable aromatization method?

A: DDQ relies on hydride abstraction, which is notoriously sluggish for electron-deficient or C5-unsubstituted oxazolines.

  • Mechanistic Solution: The most reliable method is the Kharasch-type oxidation using Bromotrichloromethane (BrCCl 3​ ) and DBU. DBU deprotonates the relatively acidic C4 proton to form an enolate-like intermediate. This rapidly attacks the highly electrophilic BrCCl 3​ to undergo α -bromination. A subsequent base-mediated E2 elimination of HBr irreversibly yields the aromatic oxazole [4]. Alternatively, passing the oxazoline through a packed flow reactor containing activated MnO 2​ at 60–100 °C affords excellent conversion with zero workup [5].

Section D: Direct C-H Arylation of Oxazoles

Q: I am trying to perform a direct C-H arylation on an unactivated oxazole with an aryl chloride, but I am getting poor yields and a mixture of C2 and C5 arylated products. How do I improve reactivity and regiocontrol?

A: Aryl chlorides have high bond dissociation energies, making oxidative addition by standard Pd(0)/phosphine catalysts difficult. Furthermore, oxazoles inherently favor C5 arylation via an electrophilic aromatic substitution (S E​ Ar) pathway, while C2 arylation proceeds via a concerted metalation-deprotonation (CMD) mechanism.

  • Mechanistic Solution: To activate aryl chlorides, utilize an N-Heterocyclic Carbene (NHC)-Palladium(II) complex (e.g., NHC-Pd(II)-Im). The strong σ -donating ability of the NHC ligand creates a highly electron-rich Pd center that readily inserts into the tough C-Cl bond [6]. To dictate regioselectivity, control the solvent: polar aprotic solvents (DMF/DMA) stabilize the S E​ Ar transition state favoring C5 arylation [7], whereas non-polar solvents (toluene/xylene) promote the CMD pathway, shifting the bias toward C2 arylation.

Quantitative Data Presentation

The table below summarizes the expected yield improvements when switching from traditional reagents to the optimized protocols described in this guide.

Substrate ChallengeSynthetic PathwayTraditional Reagent (Expected Yield)Optimized Reagent (Expected Yield)Mechanistic Advantage
Sterically hindered β -hydroxy amideCyclodehydrationPOCl 3​ / H 2​ SO 4​ (<20%)Deoxo-Fluor / BrCCl 3​ (70–85%)Avoids cationic degradation; excellent leaving group generation.
Unactivated aliphatic aldehydevan LeusenTosMIC / K 2​ CO 3​ / MeOH (30–40%)TosMIC / K 2​ CO 3​ / [bmim]Br (85–92%)Ionic liquid stabilizes the polar [3+2] transition state.
C5-unsubstituted oxazolineOxidationDDQ or NiO 2​ (10–25%)BrCCl 3​ / DBU (80–95%)Rapid α -bromination/elimination bypasses slow hydride transfer.
Unactivated oxazole + Aryl ChlorideDirect C-H ArylationPd(OAc) 2​ / PPh 3​ (Trace)NHC-Pd(II)-Im (75–88%)NHC ligand enhances oxidative addition into the strong C-Cl bond.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Oxazoles via Deoxo-Fluor and BrCCl 3​ /DBU

This protocol is self-validating: the color change and gas evolution during the DBU addition confirm the elimination of HBr and successful aromatization.

  • Preparation: Dissolve the β -hydroxy amide (1.0 equiv, typically 1 mmol) in 10 mL of anhydrous CH 2​ Cl 2​ . Cool the solution to -20 °C under an inert Argon atmosphere.

  • Cyclization: Add Deoxo-Fluor (1.1 equiv) dropwise via syringe. Stir the reaction at -20 °C for 30 minutes. (TLC should confirm complete consumption of the starting material and formation of the oxazoline).

  • Halogenation: To the same flask at -20 °C, add Bromotrichloromethane (BrCCl 3​ , 2.5 equiv) dropwise.

  • Elimination: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv) dropwise. Maintain the temperature strictly during addition to prevent exothermic degradation.

  • Aromatization: Allow the reaction mixture to warm to 2–3 °C and stir for 8 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude oxazole via silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Oxazoles

This protocol ensures high reactivity with challenging aryl chlorides by utilizing a highly electron-rich NHC-Pd system.

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the unactivated oxazole (1.5 equiv), the aryl chloride (1.0 equiv, 0.5 mmol), the NHC-Pd(II)-Im catalyst (5 mol%), and LiOtBu (3.0 equiv).

  • Solvent Selection: Add 2.5 mL of anhydrous solvent (Use DMF for selective C5-arylation; Use Toluene for selective C2-arylation).

  • Degassing: Degas the reaction mixture via three consecutive freeze-pump-thaw cycles. Backfill the Schlenk tube with Argon.

  • Reaction: Seal the tube and heat the mixture to 120 °C in a pre-heated oil bath. Stir vigorously for 12–24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting arylated oxazole by flash column chromatography on silica gel.

References

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor Organic Letters (ACS Publications)[Link]

  • Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds Bioorganic & Medicinal Chemistry Letters (PMC)[Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions RSC Advances (Royal Society of Chemistry)[Link]

  • Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex Organic Letters (ACS Publications)[Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Molecules (PMC)[Link]

Optimization

Technical Support Center: Minimizing By-Product Formation in Robinson-Gabriel Synthesis

Welcome to the advanced troubleshooting hub for the Robinson-Gabriel synthesis of 1,3-oxazoles. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex impurity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the Robinson-Gabriel synthesis of 1,3-oxazoles. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex impurity profiles during oxazole synthesis. The Robinson-Gabriel cyclodehydration is a powerful transformation, but its classical conditions are notoriously harsh.

This guide is designed to help drug development professionals and synthetic chemists understand the mechanistic causality behind by-product formation and implement self-validating protocols to achieve high-purity oxazoles.

Mechanistic Causality of By-Product Formation

To minimize by-products, we must first understand the competing mechanistic pathways. The Robinson-Gabriel synthesis proceeds via the protonation or Lewis acid activation of a 2-acylamino-ketone, followed by intramolecular nucleophilic attack by the amide oxygen to form a cyclic hemiaminal intermediate. The final step is dehydration to yield the aromatic 1,3-oxazole.

However, when the activation energy for dehydration is not met, or when the conditions are excessively harsh, the reaction diverges into several parasitic pathways: hydrolysis, enamide elimination, or outright polymerization (tar formation).

G SM 2-Acylamino-ketone (Starting Material) Cyclic Cyclic Hemiaminal Intermediate SM->Cyclic H+ or Lewis Acid (Cyclization) Hydrolysis Cleaved Amide + Ketone (Hydrolysis By-product) SM->Hydrolysis H2O present (Aqueous Acid) Tar Polymerization / Tar (Degradation) SM->Tar Excessive Heat / Harsh Acid Oxazole 1,3-Oxazole (Desired Product) Cyclic->Oxazole -H2O (Dehydration) Enamide Enamide (Elimination By-product) Cyclic->Enamide Competing Elimination

Mechanistic pathways of Robinson-Gabriel synthesis and competing side reactions.

Troubleshooting Guide & FAQs

Q1: My reactions using concentrated sulfuric acid or POCl₃ yield black tar and very little oxazole. How do I prevent this polymerization? A1: Classical conditions using strong Brønsted or Lewis acids lower the activation energy for cyclization but concurrently catalyze the degradation and polymerization of the resulting electron-rich oxazole ring[1]. To prevent this, shift to milder dehydrating agents like the Burgess reagent or the Wipf protocol (PPh₃/I₂/Et₃N)[2]. These reagents operate via sulfamate or phosphonium intermediates, avoiding the harsh acidic environments that lead to tar[3].

Q2: I am observing an unexpected +28 Da mass in my product when using POCl₃ in DMF. What is this by-product? A2: This is a classic Vilsmeier-Haack formylation side reaction[4]. POCl₃ reacts with DMF to form the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). If your oxazole precursor contains an electron-rich aromatic ring, it will undergo electrophilic aromatic substitution, adding a formyl group (+28 Da)[4]. Solution: Decouple the dehydrating agent from the solvent. Avoid DMF when using POCl₃; substitute with non-nucleophilic solvents like anhydrous toluene or use alternative agents like trifluoroacetic anhydride (TFAA)[4].

Q3: I am recovering cleaved starting materials (ketone and amide fragments) instead of the cyclic hemiaminal or oxazole. Why? A3: This indicates hydrolysis of the 2-acylamino-ketone precursor[1]. Water in the reaction mixture acts as a nucleophile, directly competing with the intramolecular cyclization and favoring amide bond cleavage over cyclodehydration[2]. Solution: Ensure strictly anhydrous conditions. Dry all solvents over molecular sieves and perform the reaction under an inert argon atmosphere[2].

Q4: How can I drive sluggish cyclodehydrations to completion without increasing temperature and risking degradation? A4: Microwave-assisted synthesis combined with the Burgess reagent has been shown to rapidly accelerate the cyclodehydration step while maintaining a exceptionally low impurity profile[5]. Alternatively, a moderate increase in the stoichiometry of the dehydrating agent can improve the reaction rate without thermal degradation[2].

Q5: I see an enamide by-product forming instead of the oxazole. What causes this? A5: Elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of an acyclic enamide as a competing side product, especially if the cyclization activation energy is not met[1]. Altering the temperature or switching to a more potent dehydrating agent (e.g., from TFAA to Eaton's reagent) can disfavor the enamide pathway[2].

Quantitative Data: Comparison of Dehydrating Agents

To make informed experimental choices, consult the table below. It correlates the choice of dehydrating agent with its typical yield, required temperature, and primary by-product risk profile.

Dehydrating AgentTypical Reaction TempPrimary By-Product RiskTypical YieldMechanistic Causality
Conc. H₂SO₄ 90–100 °CPolymerization (Tar), Hydrolysis30–50%Strong Brønsted acidity catalyzes the degradation of electron-rich oxazoles.
POCl₃ / DMF 80 °CVilsmeier-Haack Formylation40–60%Formation of chloromethyleneiminium ion attacks susceptible aromatic rings.
TFAA 0–25 °CEnamide Formation60–75%Milder Lewis acidity reduces tar, but incomplete dehydration can stall at the enamide.
PPh₃ / I₂ / Et₃N 0–25 °CTriphenylphosphine oxide75–90%Halogenation of hemiaminal oxygen creates an excellent leaving group under basic conditions.
Burgess Reagent 70 °C (Microwave)Minimal80–95%Inner-sphere sulfamate elimination provides a clean, concerted dehydration pathway.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means incorporating analytical checkpoints to ensure causality is respected at every step, preventing premature workups or runaway side reactions. Below is the optimized Wipf modification for mild cyclodehydration[3].

Protocol: Mild Cyclodehydration using the Wipf Modification (PPh₃/I₂/Et₃N)

Step 1: Substrate Preparation & Atmosphere Control

  • Action: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Purge the flask with Argon.

  • Causality: Water acts as a nucleophile, directly competing with the intramolecular cyclization and leading to amide hydrolysis.

  • Validation Check: Karl Fischer titration of the solvent should read <50 ppm H₂O before proceeding.

Step 2: Reagent Activation

  • Action: Add Triphenylphosphine (2.0 eq) and Triethylamine (4.0 eq). Cool the mixture to 0 °C, then add Iodine (2.0 eq) dropwise.

  • Causality: The sequential addition generates the reactive iodotriphenylphosphonium intermediate in situ. Cooling to 0 °C prevents exothermic degradation of the starting material.

  • Validation Check: The solution should transition from clear to a pale yellow/brown, indicating the formation of the active phosphonium species.

Step 3: Cyclodehydration Monitoring

  • Action: Allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • Causality: The hemiaminal oxygen attacks the phosphonium center, turning it into a superior leaving group (-OPPh₃⁺), which is then eliminated to form the oxazole.

  • Validation Check: Monitor via LC-MS. Do not quench until the m/z[M+H]⁺ corresponding to the acyclic starting material and the cyclic hemiaminal intermediate have completely disappeared.

Step 4: Quenching & Extraction

  • Action: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc.

  • Causality: Na₂S₂O₃ reduces any unreacted electrophilic iodine to iodide, preventing post-reaction halogenation of the newly formed oxazole ring.

  • Validation Check: The organic layer must turn completely colorless, confirming the neutralization of iodine.

Step 5: Purification

  • Action: Purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality: Removes the stoichiometric triphenylphosphine oxide by-product generated during the dehydration step.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous CH2Cl2 (Validates: No H2O present) Step2 2. Reagent Addition Add PPh3, I2, Et3N at 0°C (Validates: Mild activation) Step1->Step2 Step3 3. Cyclodehydration Stir at RT, monitor LC-MS (Validates: Complete conversion) Step2->Step3 Step4 4. Quench & Extraction Quench with Na2S2O3 (aq) (Validates: Removes excess I2) Step3->Step4 Product Pure 1,3-Oxazole (High Yield, Low Tar) Step4->Product

Self-validating experimental workflow for mild Robinson-Gabriel cyclodehydration.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Substituted Oxazole Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity during the construction or functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity during the construction or functionalization of the 1,3-oxazole core.

Mechanistic Origins of Regioisomeric Mixtures

When synthesizing substituted oxazoles, regioisomeric scrambling is a persistent threat that compromises yield and complicates downstream purification[1]. The root cause depends on whether the oxazole ring is being constructed de novo or functionalized post-formation:

  • De Novo Cyclization (e.g., Robinson-Gabriel): The cyclodehydration of unsymmetrical 2-acylaminoketones often proceeds through two competing enolization pathways[1]. Because the activation energies for forming either enol tautomer are frequently similar, the reaction yields an intractable mixture of 2,4,5-trisubstituted and 2,5,4-trisubstituted oxazoles[1].

  • Late-Stage Functionalization (C-H Activation): The oxazole ring possesses a steep electronic gradient. The C5 position is highly nucleophilic and its C-H bond is the most acidic, making it the kinetic and thermodynamic sink for electrophilic attack and Concerted Metalation-Deprotonation (CMD) events. Consequently, the reactivity order is strictly C5 > C2 >> C4[2].

Troubleshooting Guide by Synthetic Strategy
Strategy A: The van Leusen Oxazole Synthesis
  • Symptom: Attempts to synthesize 4,5-disubstituted oxazoles using standard tosylmethyl isocyanide (TosMIC) and aldehydes yield only 5-substituted products.

  • Causality: The classic van Leusen reaction is mechanistically locked into forming 5-substituted oxazoles[3]. The initial deprotonation of TosMIC is followed by a 5-endo-dig cyclization onto the aldehyde carbonyl[4]. Subsequent base-promoted elimination of the tosyl group aromatizes the ring, leaving the C4 position completely unsubstituted[4][5].

  • Resolution: To achieve 4,5-disubstitution, you must alter the starting materials. Utilize modified α -substituted TosMIC derivatives, or transition to a multicomponent reaction utilizing TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid solvent system, which intercepts the intermediate before tosyl elimination[5].

Strategy B: Palladium-Catalyzed C-H Arylation
  • Symptom: Direct arylation of an unsubstituted oxazole yields exclusively the C5-aryl oxazole, or a mixture of C2/C5 diarylated products, but no C4-aryl oxazole.

  • Causality: The C5-H bond undergoes CMD significantly faster than C2-H or C4-H due to the adjacent oxygen atom's inductive effects stabilizing the transient palladacycle.

  • Resolution: Regioselective control requires a sequential blocking strategy[2]. To functionalize C2, the C5 position must be sterically or electronically blocked (e.g., via prior substitution or a removable silyl protecting group)[2]. To functionalize C4, direct C-H activation is generally unviable; instead, pre-install a halogen at C4 and perform a standard Suzuki-Miyaura cross-coupling.

Regioselectivity Control Matrix
Synthetic GoalStarting Material / PrecursorReagents / CatalystRegiochemical OutcomeYield Expectation
5-Substituted Aldehyde + TosMICK₂CO₃, MeOH, Reflux>95% C5-selectivity75-90%
4,5-Disubstituted Aldehyde + TosMIC + Alkyl HalideIonic Liquid, BaseHigh 4,5-selectivity60-80%
C5-Arylation 2-Substituted Oxazole + Aryl BromidePd(OAc)₂, PPh₃, Cs₂CO₃>98% C5-selectivity70-85%
C2-Arylation 5-Substituted Oxazole + Aryl BromidePd(OAc)₂, CuI, K₂CO₃>95% C2-selectivity65-80%
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Aryloxazoles (van Leusen)

Self-Validating Principle: The use of exactly 2.0 equivalents of base ensures complete elimination of the tosyl group, preventing the reaction from stalling at the oxazoline intermediate[3].

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve the aryl aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol) in one portion. Causality: K₂CO₃ is strong enough to deprotonate TosMIC but mild enough to prevent side-reactions with the aldehyde[5].

  • Cyclization: Heat the mixture to reflux for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aldehyde spot validates the completion of the 5-endo-dig cyclization[4].

  • Workup: Cool to room temperature, evaporate the methanol under reduced pressure, and partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure 5-aryloxazole.

Protocol 2: Regioselective C5-Arylation of Oxazoles
  • Preparation: Charge a Schlenk tube with 2-phenyloxazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add anhydrous DMF (5 mL). Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the sealed tube to 110°C for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the CMD pathway at the C5 position.

  • Validation: Quench a 50 µL aliquot in water/EtOAc and analyze the organic layer via GC-MS. The presence of a single product mass peak corresponding to the C5-arylated adduct confirms regioselectivity.

Pathway Visualizations

RG_Pathway A Unsymmetrical 2-Acylaminoketone B Enolization Pathway A A->B C Enolization Pathway B A->C D 2,4,5-Trisubstituted Oxazole B->D Cyclodehydration E 2,5,4-Trisubstituted Oxazole C->E Cyclodehydration

Divergent enolization in Robinson-Gabriel synthesis leading to regioisomeric mixtures.

CH_Arylation A Unsubstituted Oxazole B Pd-Catalyzed C-H Arylation A->B D Block C5 Position A->D C C5-Aryloxazole (Major Product) B->C Fastest Kinetics E C2-Aryloxazole (Major Product) B->E C5 Blocked D->B

Reactivity hierarchy in Pd-catalyzed C-H arylation and the C5-blocking strategy.

Frequently Asked Questions (FAQs)

Q: Why am I isolating oxazolines instead of oxazoles in my microwave-assisted van Leusen reaction? A: This is a stoichiometric failure. The base plays a dual role: initial deprotonation of TosMIC and subsequent elimination of the tosyl leaving group. Using only one equivalent of base (e.g., K₃PO₄) halts the reaction at the oxazoline intermediate. You must use at least two equivalents of base to drive the aromatization step and isolate the 5-substituted oxazole[3].

Q: I need to synthesize a 2,4,5-trisubstituted oxazole. Should I use the Robinson-Gabriel synthesis? A: If your target requires different substituents at C4 and C5, the Robinson-Gabriel synthesis is highly prone to yielding regioisomeric mixtures due to competing enolization pathways of the unsymmetrical 2-acylaminoketone precursor[1]. A more reliable approach is to build a symmetrical core and use sequential, metal-catalyzed cross-coupling reactions to install the substituents regioselectively[1][2].

Q: How can I force a cross-coupling reaction to occur at the C4 position? A: Direct C-H activation at C4 is kinetically disfavored. The most reliable method is to synthesize a 4-halooxazole (e.g., 4-bromooxazole) and perform a standard Suzuki or Stille coupling. Alternatively, you can use a strong directing group at the C5 position to force the metalation to occur at C4, though this requires additional synthetic steps to install and remove the directing group.

References
  • Benchchem. Regioselective Synthesis of Substituted Oxazoles. 3

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. 5

  • Benchchem. Technical Support Center: Regioselective Oxazole Synthesis. 1

  • Wikipedia. Van Leusen reaction. 4

  • American Chemical Society. Some Items of Interest to Process R&D Chemists and Engineers. 2

Sources

Optimization

Technical Support Center: Optimizing Solvent and Base Conditions for Oxazole Formation

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole formation. Here, you will f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The guidance provided is rooted in established chemical principles and field-proven insights to ensure the successful optimization of your synthetic routes.

Troubleshooting Guide: Common Issues in Oxazole Formation

This section addresses specific problems that can arise during oxazole synthesis, offering explanations for their cause and actionable solutions.

Problem 1: Low or No Yield of the Desired Oxazole

Q: I'm experiencing very low to no yield of my target oxazole. What are the likely causes and how can I improve it?

A: Low yields are a frequent challenge in oxazole synthesis and can stem from several factors, often related to reaction conditions and reagent stability.

Causality and Solutions:

  • Inefficient Dehydration (e.g., Robinson-Gabriel Synthesis): In syntheses that require a cyclodehydration step, such as the Robinson-Gabriel reaction, the choice of the dehydrating agent is critical.[1] Strong acids like concentrated sulfuric acid (H₂SO₄) can lead to charring and decomposition of starting materials.[1]

    • Solution: Switching to a milder and more effective dehydrating agent like polyphosphoric acid (PPA) can significantly improve yields, often to the 50-60% range.[1][2][3] Other alternatives include phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃), though PPA is often superior.[2][3]

  • Suboptimal Base Selection (e.g., Van Leusen Synthesis): The Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is highly dependent on the base used for the initial deprotonation of TosMIC.[4]

    • Solution: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be more effective, particularly with less reactive aldehydes.[4] However, be cautious as overly strong bases can promote side reactions.[4] The base should be strong enough to deprotonate TosMIC without causing decomposition of your starting materials or product.[4]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: If solubility is an issue, consider switching to a solvent with better solubilizing properties. For instance, polar aprotic solvents like DMF and DMSO are excellent at dissolving a wide range of organic molecules.[5] If the solvent's boiling point allows, a modest increase in temperature can also improve solubility.[5]

  • Inactive or Impure Reagents: The purity of starting materials is paramount. For example, in the Van Leusen synthesis, the presence of carboxylic acid impurities in the aldehyde will consume the base, reducing its effective concentration.[4] TosMIC itself can also degrade over time.[4]

    • Solution: Always use high-purity, fresh reagents.[6] For moisture-sensitive reactions, ensure all reagents and solvents are anhydrous.[6]

Problem 2: Significant Side Product Formation

Q: My reaction is producing a complex mixture with several side products. What are the common side reactions and how can I suppress them?

A: Side product formation is often a consequence of reaction conditions that are too harsh or not selective enough for the desired transformation.

Causality and Solutions:

  • Vilsmeier-Haack Formylation: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) as the dehydrating agent in a Robinson-Gabriel type synthesis, a common side reaction is the formylation of electron-rich aromatic rings present in the substrate.[1]

    • Solution: If your substrate is susceptible to formylation, avoid the POCl₃/DMF combination.[1] Opt for alternative dehydrating agents like polyphosphoric acid or trifluoroacetic anhydride.[1]

  • Nitrile Formation (Van Leusen Synthesis): In the Van Leusen reaction, the intermediate oxazoline may not efficiently eliminate the tosyl group, leading to the formation of a nitrile from the starting aldehyde.[4]

    • Solution: To favor the elimination of the tosyl group, use a protic solvent like methanol in combination with a suitable base.[4]

  • Formation of Alternative Ring Structures: Depending on the starting materials and conditions, alternative cyclization pathways can lead to undesired heterocyclic structures like oxazolidinones.[1]

    • Solution: Careful control of reaction temperature and the dropwise addition of reagents can help to minimize the formation of these byproducts by maintaining low concentrations of reactive intermediates.[1]

Troubleshooting Workflow for Low-Yield Oxazole Synthesis

G start Low or No Product Formation reagents Check Reagent Purity & Activity start->reagents reagents->start Use Fresh/Pure Reagents conditions Review Reaction Conditions reagents->conditions Reagents OK conditions->start Adjust T, Time solvent Re-evaluate Solvent Choice conditions->solvent Conditions Appear Correct solvent->start Screen Solvents base Optimize Base solvent->base Solvent Optimized base->start Screen Bases dehydrating_agent Optimize Dehydrating Agent base->dehydrating_agent Base Optimized dehydrating_agent->start Screen Agents purification Successful Synthesis dehydrating_agent->purification Agent Optimized G start Start: Low Yield or Side Products synthesis_type Identify Synthesis Type start->synthesis_type van_leusen Van Leusen synthesis_type->van_leusen Van Leusen robinson_gabriel Robinson-Gabriel synthesis_type->robinson_gabriel Robinson-Gabriel other Other synthesis_type->other Other vl_base Optimize Base (K2CO3 -> t-BuOK) van_leusen->vl_base rg_dehydrating Optimize Dehydrating Agent (H2SO4 -> PPA) robinson_gabriel->rg_dehydrating other_screen Screen Solvents & Bases Systematically other->other_screen vl_solvent Optimize Solvent (MeOH, EtOH, DME/MeOH) vl_base->vl_solvent rg_solvent Optimize Solvent (Toluene, DMF) rg_dehydrating->rg_solvent

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Evaluation of Novel JAK2 Inhibitors: 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole in Focus

Introduction: The Rationale for Targeting JAK2 and the Emergence of Novel Scaffolds The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting JAK2 and the Emergence of Novel Scaffolds

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] They play a pivotal role in hematopoiesis, immune response, and inflammation.[1] Dysregulation of the JAK-STAT signaling pathway, particularly through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] This has established JAK2 as a significant therapeutic target for these conditions.[3]

The development of small molecule inhibitors targeting the ATP-binding pocket of the JAK2 kinase domain has led to approved therapies that provide significant clinical benefits.[2][4] However, challenges such as off-target effects and the need for improved selectivity and potency continue to drive the discovery of next-generation inhibitors.[5][6]

This guide presents a comparative study of a novel investigational compound, 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, hereafter referred to as Compound X , against established JAK2 inhibitors. The oxazole scaffold is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in various kinase inhibitors.[7][8] The furan and aminomethyl moieties offer potential for unique interactions within the kinase binding site. We will objectively compare the (hypothetical) performance of Compound X with three clinically relevant JAK2 inhibitors: Ruxolitinib, Fedratinib, and Momelotinib. This guide is intended for researchers, scientists, and drug development professionals, providing both a high-level comparison and detailed experimental protocols for in-house validation.

The Inhibitors: A Comparative Overview

This guide will focus on a comparative analysis of our investigational molecule, Compound X, against three well-characterized JAK2 inhibitors.

Compound Structure Key Characteristics
Compound X (4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole)Chemical structure of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazoleA novel oxazole-based compound with a furan moiety. Its inhibitory profile is the subject of this investigation.
Ruxolitinib Chemical structure of RuxolitinibA potent and selective inhibitor of both JAK1 and JAK2.[9][10]
Fedratinib Chemical structure of FedratinibA selective JAK2 inhibitor with significantly less activity against JAK3.[11][12]
Momelotinib Chemical structure of MomelotinibAn ATP-competitive inhibitor of JAK1 and JAK2.[13][14]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its dysregulation is a hallmark of various diseases. The following diagram illustrates the canonical pathway and the point of intervention for JAK2 inhibitors.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Inhibitor Compound X / Other Inhibitors Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to the activation of JAK2, which in turn phosphorylates STAT proteins.

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) for Compound X and the selected reference inhibitors against JAK1, JAK2, and JAK3. The data for Compound X is hypothetical, generated for the purpose of this comparative guide, while the data for the reference compounds is based on published literature.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Selectivity (JAK1/JAK2) Selectivity (JAK3/JAK2)
Compound X 2555005100
Ruxolitinib 3.3[9][10]2.8[9][10]428[10]1.18152.86
Fedratinib ~105[11]3[11][12]~1002[11]35334
Momelotinib 11[13][14]18[13][14]155[13]0.618.61

Data for Compound X is hypothetical.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, detailed protocols for the key assays are provided below.

Experimental Workflow Overview

The following diagram outlines the general workflow for the comparative evaluation of the JAK2 inhibitors.

Experimental_Workflow Figure 2: General Experimental Workflow for Inhibitor Comparison Compound_Synthesis Compound Synthesis & QC Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Compound_Synthesis->Biochemical_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay Cell-Based Assay (pSTAT5 Levels) Cell_Based_Assay->Data_Analysis Selectivity_Profiling Selectivity Profiling (vs. JAK1, JAK3) Data_Analysis->Selectivity_Profiling Conclusion Comparative Conclusion Selectivity_Profiling->Conclusion

Caption: A streamlined workflow for the systematic evaluation of novel kinase inhibitors, from synthesis to comparative analysis.

Protocol 1: In Vitro Biochemical JAK2 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified JAK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a peptide substrate.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[15]

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in kinase assay buffer.

  • In a 96-well plate, add 10 µL of the diluted compounds. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 20 µL of a solution containing the JAK2 enzyme and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³³P]ATP in kinase assay buffer. The final ATP concentration should be at its Km value.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.

  • Wash the plate three times with wash buffer to remove unbound [γ-³³P]ATP.

  • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based JAK2 Inhibition Assay (Phospho-STAT5 Detection)

This assay measures the ability of the inhibitors to block JAK2 signaling in a cellular context by quantifying the phosphorylation of its downstream target, STAT5. Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 due to the V617F mutation, are a suitable model.[16][17]

Materials:

  • HEL 92.1.7 cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed HEL cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or reference inhibitors for a specified duration (e.g., 2 hours). Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Discussion and Interpretation of Results

Based on our hypothetical data, Compound X demonstrates potent inhibition of JAK2 with an IC50 of 5 nM. This is comparable to the potency of the established inhibitors Ruxolitinib (2.8 nM) and Fedratinib (3 nM).[9][10][11][12]

A crucial aspect of kinase inhibitor development is selectivity. Compound X exhibits a 5-fold selectivity for JAK2 over JAK1 and a 100-fold selectivity over JAK3. In comparison, Fedratinib shows a higher selectivity for JAK2 over both JAK1 (35-fold) and JAK3 (334-fold).[11] Ruxolitinib is a dual JAK1/JAK2 inhibitor with minimal selectivity between the two, while Momelotinib also inhibits both JAK1 and JAK2 with less pronounced selectivity.[9][10][13][14] The selectivity profile of Compound X suggests a lower potential for JAK1-mediated side effects compared to Ruxolitinib and Momelotinib, but less selectivity than Fedratinib.

The aminomethyl group of Compound X may form specific interactions within the ATP-binding pocket of JAK2, contributing to its potency. The furan and oxazole rings provide a rigid scaffold that can be further optimized to enhance both potency and selectivity.

Conclusion and Future Directions

This comparative guide has outlined a systematic approach to evaluating the novel oxazole-based compound, 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (Compound X), as a potential JAK2 inhibitor. The provided experimental protocols offer a robust framework for determining its in vitro potency and cellular activity in comparison to established drugs.

Our hypothetical data positions Compound X as a potent JAK2 inhibitor with a promising selectivity profile. Further investigations should focus on:

  • Kinome-wide profiling: To assess the broader selectivity of Compound X against a panel of kinases.

  • In vivo efficacy studies: To evaluate the therapeutic potential of Compound X in animal models of myeloproliferative neoplasms.

  • Structure-activity relationship (SAR) studies: To optimize the chemical structure of Compound X for improved potency, selectivity, and pharmacokinetic properties.

The exploration of novel chemical scaffolds, such as the one presented here, is essential for the continued development of more effective and safer therapies for diseases driven by aberrant JAK2 signaling.

References

  • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. (n.d.). In Astex. Retrieved March 10, 2026, from [Link]

  • Fedratinib. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. (2022, October 19). In Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). In Bio-protocol. Retrieved March 10, 2026, from [Link]

  • Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. (2024, December 15). In PubMed. Retrieved March 10, 2026, from [Link]

  • Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. (2024, October 16). In Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • In vitro NLK Kinase Assay. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Understanding the Development Progress of JAK2 Inhibitor. (2023, September 13). In Patsnap. Retrieved March 10, 2026, from [Link]

  • Momelotinib is an ATP-competitive JAK1/JAK2 Inhibitor for Myelofibrosis Research. (2023, November 16). In Network of Cancer Research. Retrieved March 10, 2026, from [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019, March 1). In PubMed. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. (2012, April 15). In PubMed. Retrieved March 10, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). In protocols.io. Retrieved March 10, 2026, from [Link]

  • Kinase Screening Assay Services. (n.d.). In Reaction Biology. Retrieved March 10, 2026, from [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (2014, January 13). In Journal of Medicinal Chemistry. Retrieved March 10, 2026, from [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). In Springer Nature Experiments. Retrieved March 10, 2026, from [Link]

  • JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. (n.d.). In BPS Bioscience. Retrieved March 10, 2026, from [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. (2018, December 3). In Frontiers. Retrieved March 10, 2026, from [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. (n.d.). In BPS Bioscience. Retrieved March 10, 2026, from [Link]

  • In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. (n.d.). In ResearchGate. Retrieved March 10, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). In Bentham Science. Retrieved March 10, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). In PMC. Retrieved March 10, 2026, from [Link]

Sources

Comparative

Furan vs. Thiophene-Containing Oxazoles: A Comparative Guide to Biological Activity and Scaffold Optimization

Executive Summary In the landscape of rational drug design, the oxazole ring represents a privileged heterocyclic scaffold capable of mimicking peptide bonds and engaging in diverse non-covalent interactions. When optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the oxazole ring represents a privileged heterocyclic scaffold capable of mimicking peptide bonds and engaging in diverse non-covalent interactions. When optimizing oxazole derivatives, medicinal chemists frequently functionalize the core with five-membered aromatic heterocycles—most notably furan and thiophene . While these two moieties are classic bioisosteres, their distinct electronic, steric, and physicochemical properties profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.

This guide provides an objective, data-driven comparison of furan- and thiophene-containing oxazoles, detailing their structural nuances, comparative biological activities (anticancer, antimicrobial, and anti-inflammatory), and the experimental protocols required to rigorously validate their efficacy.

Structural and Physicochemical Basis

The choice between a furan (oxygen-containing) and a thiophene (sulfur-containing) substituent dictates the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability[1]. The oxazole core itself provides a stable, planar geometry that acts as a central linker, orienting the furan or thiophene rings to maximize receptor interactions[2].

Table 1: Physicochemical Comparison of Furan vs. Thiophene Moieties[2][3][4]
FeatureFuran-Oxazole DerivativesThiophene-Oxazole Derivatives
Heteroatom Oxygen (O)Sulfur (S)
Aromaticity Lower (more diene-like character)Higher (closer to benzene)
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)
Hydrogen Bonding Strong H-bond acceptorWeak H-bond acceptor; highly polarizable
Metabolic Stability Susceptible to oxidative ring-openingGenerally highly stable
Primary Strengths High target selectivity, aqueous solubilityEnhanced cell penetration, prolonged half-life

Causality in Design: The sulfur atom in thiophene is larger and more polarizable than oxygen, allowing it to engage in unique sulfur-aromatic ( π ) or sulfur-halogen interactions within hydrophobic binding pockets[3]. Conversely, the oxygen in furan is a strict hydrogen-bond acceptor, which is highly advantageous when targeting specific kinase hinge regions or COX-2 active sites[4].

Comparative Biological Activities

Anticancer Activity

Both furan and thiophene-oxazole derivatives exhibit potent cytotoxicity against various human cancer cell lines. However, their efficacy often diverges based on the cellular target.

  • Thiophene-Oxazoles: Often demonstrate superior IC50​ values in solid tumor models (e.g., HepG2, A549)[5]. The increased lipophilicity of the thiophene ring enhances membrane permeability, allowing higher intracellular accumulation of the drug.

  • Furan-Oxazoles: Frequently excel in hematological malignancies (e.g., leukemia) and specific targeted therapies where the furan oxygen forms critical hydrogen bonds with the target protein's backbone[6].

Antimicrobial Activity

In antibacterial assays, thiophene-oxazole hybrids generally outperform their furan counterparts, particularly against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa[3].

  • Mechanistic Insight: Thiophene derivatives have shown sub-micromolar Minimum Inhibitory Concentrations (MIC) against bacterial DNA gyrase and Topoisomerase IV[7]. The polarizability of the thiophene sulfur atom facilitates stronger binding within the hydrophobic pocket of the bacterial enzymes compared to the more polar furan ring.

Anti-inflammatory Activity

Furan-oxazoles are highly prized in the development of selective COX-2 inhibitors. The distinct geometry and electronegativity of the furan ring allow these molecules to fit precisely into the COX-2 side pocket, avoiding COX-1 inhibition and thereby reducing gastrointestinal toxicity[1][4].

Mechanistic and Workflow Visualizations

To systematically evaluate these derivatives, researchers must employ a multi-tiered screening workflow that correlates physicochemical properties with biological readouts.

Workflow Start Compound Library (Furan & Thiophene Oxazoles) PhysChem Physicochemical Profiling (LogP, Solubility, Stability) Start->PhysChem InVitro In Vitro Screening (MIC & IC50 Determination) PhysChem->InVitro Mech Mechanistic Validation (Target Binding Assays) InVitro->Mech Lead Lead Optimization (SAR Analysis) Mech->Lead

Experimental workflow for evaluating furan and thiophene-oxazole derivatives.

Pathway Ligand Furan/Thiophene-Oxazole Derivative Interaction Receptor Binding (H-Bonding / Lipophilic) Ligand->Interaction Target Biological Target (e.g., COX-2, DNA Gyrase) Target->Interaction Effect Enzyme Inhibition & Signal Modulation Interaction->Effect Outcome Therapeutic Outcome (Apoptosis / Cell Death) Effect->Outcome

Mechanistic pathway of oxazole derivatives interacting with biological targets.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for comparing the biological activity of these heterocycles.

Protocol A: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)

Purpose: To objectively compare the antibacterial potency of furan vs. thiophene-oxazoles.

  • Preparation: Dissolve synthesized oxazole derivatives in analytical-grade DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.125 to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize bacterial suspensions (e.g., E. coli, S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of the inoculum to each well.

  • Controls (Self-Validation):

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: MHB + 1% DMSO + Bacteria (ensures solvent non-toxicity).

    • Sterility Control: MHB only.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by viable bacteria. This metabolic indicator eliminates optical interference from highly conjugated, colored oxazole compounds, ensuring accurate MIC determination.

Protocol B: Cytotoxicity & Anticancer Assay (MTT Assay)

Purpose: To evaluate the anti-proliferative effects ( IC50​ ) on human cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate the media and replace it with fresh media containing furan/thiophene-oxazole derivatives at varying concentrations (0.01 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, yielding purple formazan crystals. This directly correlates metabolic viability with compound toxicity.

  • Solubilization & Measurement: Carefully remove the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Conclusion & Strategic Recommendations

Neither the furan nor the thiophene moiety is universally superior; rather, their utility depends strictly on the target product profile.

  • Select Thiophene-Oxazole scaffolds when optimizing for systemic antimicrobial agents or when targeting deep, hydrophobic binding pockets in solid tumors, as the sulfur atom enhances metabolic stability and lipophilic interactions.

  • Select Furan-Oxazole scaffolds when designing selective anti-inflammatory agents or when a strong hydrogen-bond acceptor is structurally required to lock the molecule into a specific kinase hinge region.

References

  • Mishra, R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." PMC / National Institutes of Health, 2023. Available at:[Link]

  • Nivrutti, et al. "Furan: A Promising Scaffold for Biological Activity." International Journal of Advanced Biological and Biomedical Research, 2024. Available at: [Link]

  • Saeid, H., et al. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." Oriental Journal of Chemistry, 2023. Available at: [Link]

Sources

Validation

Confirming the purity and identity of synthesized 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

An in-depth technical comparison guide for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: Verifying Heterocyclic Scaffolds Synthesizing 4-Aminomethyl-5-methyl-2-(furan-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: Verifying Heterocyclic Scaffolds

Synthesizing 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (C9H10N2O2) presents unique analytical challenges. This compound features a highly polar, basic primary amine attached to an electron-rich oxazole-furan bis-heterocyclic core.

In medicinal chemistry, confirming that a synthesized compound meets the strict >95% purity threshold required by the American Chemical Society (ACS) and the National Institutes of Health (NIH) is non-negotiable[1][2]. Standard analytical workflows often rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) combined with 1D Nuclear Magnetic Resonance (NMR). However, for basic heterocycles, standard HPLC-UV is prone to peak tailing due to secondary silanol interactions, potentially masking co-eluting regioisomers. Furthermore, UV area normalization assumes all impurities share the same extinction coefficient, completely missing non-chromophoric byproducts[3].

To ensure absolute scientific integrity, this guide compares the traditional workflow against an Advanced Analytical Workflow utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and absolute Quantitative 1H NMR (qHNMR).

Methodological Comparison: Standard vs. Advanced Workflows

The causality behind selecting advanced methods lies in the molecular structure. The furan and oxazole rings provide strong UV chromophores, but the synthetic precursors (e.g., aliphatic amines or inorganic coupling salts) do not.

  • Standard Approach (HPLC-UV + 1D NMR): Provides relative purity. It is cost-effective but carries a high risk of false positives for purity if UV-transparent impurities are present.

  • Advanced Approach (UPLC-MS/MS + qHNMR): UPLC utilizes sub-2 µm hybrid particles to eliminate amine tailing, providing superior resolution. MS/MS provides exact mass and fragmentation data to confirm the connectivity of the furan and oxazole rings[4]. Concurrently, qHNMR acts as a primary analytical method, using an internal standard to provide an absolute mass fraction, fulfilling strict journal guidelines[5].

G cluster_standard Standard Workflow cluster_advanced Advanced Workflow (Recommended) Start Synthesized Compound 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole HPLC HPLC-UV (Relative Purity) Start->HPLC NMR1D 1D 1H/13C NMR (Structural ID) Start->NMR1D UPLC UPLC-MS/MS (High Res + Exact Mass) Start->UPLC qNMR qHNMR & 2D NMR (Absolute Purity & Connectivity) Start->qNMR Result1 Risk: Co-eluting/UV-invisible impurities missed HPLC->Result1 NMR1D->Result1 Result2 ACS Compliant: >95% Purity Confirmed Identity UPLC->Result2 qNMR->Result2

Fig 1. Comparison of standard vs. advanced analytical workflows for compound verification.

Experimental Protocols

To create a self-validating system, the following protocols must be executed in tandem. The UPLC-MS/MS confirms the absence of structurally similar organic impurities, while qHNMR quantifies the exact mass of the active compound against a certified reference material.

Protocol A: UPLC-MS/MS Purity and Identity Confirmation
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to ensure protonation of the primary amine.

  • Chromatographic Separation: Inject 1 µL onto an ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm). The bridged ethyl hybrid (BEH) particle is critical here to prevent secondary interactions with the basic aminomethyl group.

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.5 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the [M+H]^+^ precursor ion at m/z 179.08. Apply a collision energy of 15-25 eV to induce fragmentation for structural confirmation[4].

MS_Pathway Parent Parent Ion [M+H]+ m/z 179.08 Frag1 Loss of NH3 m/z 162.05 Parent->Frag1 - NH3 (17 Da) Frag2 Furan Cleavage m/z 111.05 Parent->Frag2 - Furan (68 Da) Frag3 Oxazole Ring Opening m/z 95.05 Frag1->Frag3 - CO (28 Da)

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for the target compound.

Protocol B: Absolute Purity via qHNMR
  • Standard Selection: Select Maleic acid (TraceCERT®, purity ≥99.9%) as the internal standard. Its singlet at ~6.3 ppm in DMSO-d6 will not overlap with the furan or oxazole protons of the analyte.

  • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized compound and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire the ^1^H NMR spectrum at 500 MHz or higher. Crucial step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 = 30-60 seconds) to ensure complete magnetization recovery[5].

  • Calculation: Calculate absolute purity using the integration ratio of the isolated furan proton (e.g., at ~6.9 ppm) against the Maleic acid standard peak[5].

Comparative Data Analysis

The superiority of the advanced workflow becomes evident when analyzing the quantitative data. Standard HPLC-UV often overestimates purity by failing to resolve closely related isomers or failing to detect inorganic salts.

Table 1: Performance Comparison of Analytical Methods for Reaction Purity

MetricHPLC-UV (Standard)UPLC-MS/MS (Advanced)qHNMR (Absolute)
Run Time 20 - 30 minutes< 5 minutes15 minutes (with long D1)
Limit of Quantitation ~20 - 50 ng/mL~0.5 - 5 ng/mLN/A (Mass-based)
Resolution (Rs) 1.5 (Baseline)> 2.5 (High efficiency)N/A
Purity Output Relative Area %Relative Area % + Mass IDAbsolute Mass % (w/w)
Blind Spots UV-transparent impuritiesSalts, highly polar neutralsOverlapping proton signals

Table 2: Expected NMR Chemical Shifts for Identity Confirmation (Solvent: DMSO-d6, 500 MHz)[6][7][8]

Proton/Carbon EnvironmentExpected ^1^H Shift (ppm)Expected ^13^C Shift (ppm)Multiplicity / Assignment
Furan C5-H ~7.80~144.0Doublet (d)
Furan C3-H ~6.95~111.0Doublet (d)
Furan C4-H ~6.65~112.5Doublet of doublets (dd)
Oxazole C5-CH3 ~2.35~11.5Singlet (s)
Oxazole C4-CH2-NH2 ~3.65~36.0Singlet (s)
Primary Amine (-NH2) ~1.80 - 2.50N/ABroad singlet (bs, exchangeable)

Note: The exact chemical shifts of the furan and oxazole rings confirm the regiochemistry of the coupling, distinguishing the product from potential C4-furan regioisomers[6][8].

Conclusion

Relying solely on HPLC-UV and 1D NMR for the verification of heterocyclic amines like 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole introduces significant analytical risk. By adopting the advanced workflow—utilizing UPLC-MS/MS for high-resolution separation and exact mass confirmation, combined with qHNMR for absolute mass-fraction quantification—researchers create a self-validating analytical system. This ensures compliance with stringent ACS guidelines (>95% purity) and guarantees the integrity of downstream biological or pharmacological assays[1][2][5].

References

  • ACS Medicinal Chemistry Letters - Author Guidelines Source: American Chemical Society (ACS) URL:[Link]

  • Journal of Medicinal Chemistry - Author Guidelines Source: American Chemical Society (ACS) URL:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS Source: Waters Corporation URL:[Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole Source: Der Pharma Chemica URL:[Link]

  • Shielding in and around Oxazole, Imidazole, and Thiazole Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole: A Comparative Guide for A2A Receptor Antagonist Scaffolds

As a Senior Application Scientist navigating the complex landscape of Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of balancing target affinity with metabolic stability and off-target cross-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of balancing target affinity with metabolic stability and off-target cross-reactivity. In the development of Adenosine A2A Receptor (A2AR) antagonists—critical targets for immuno-oncology and neurodegenerative diseases like Parkinson's—traditional furan-based scaffolds often fail due to metabolic lability.

This guide provides an objective, data-driven comparison of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (AMFO) against benchmark alternatives. By dissecting its cross-reactivity profile, structural causality, and providing self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals evaluating next-generation oxazole fragments.

Structural Rationale & Causality: Why AMFO?

Historically, the furan-2-yl moiety has been a privileged structure for A2AR antagonists because it perfectly mimics the ribose/adenine interactions within the receptor's hydrophobic subpocket (interacting with Asn253 and Phe168). However, isolated furans are notoriously susceptible to Cytochrome P450 (CYP450) oxidation, forming reactive epoxides that lead to rapid clearance or hepatotoxicity ().

AMFO solves this through precise structural causality:

  • The Oxazole Core: Replacing traditional triazolo-pyrimidine cores with an oxazole alters the electron density of the adjacent furan, reducing its susceptibility to enzymatic oxidation ().

  • 5-Methyl Steric Shielding: The methyl group at the 5-position provides steric hindrance, preventing off-target kinase binding (which often requires a flat, unencumbered hinge-binding motif) and further shielding the oxazole core from metabolic degradation.

  • 4-Aminomethyl Hydrogen Bonding: The basic amine serves as a critical hydrogen bond donor. It specifically interacts with the Glu169 residue unique to the A2AR binding pocket, driving exponential selectivity over the closely related A1 and A2B receptors.

A2AR_Pathway AMFO AMFO (Antagonist) A2AR A2A Receptor AMFO->A2AR Blocks Adeno Adenosine (Agonist) Adeno->A2AR Activates Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes

Fig 1: Mechanism of AMFO antagonism on the Adenosine A2A Receptor and downstream cAMP signaling.

Comparative Cross-Reactivity Profiling

To objectively evaluate AMFO, we must compare its selectivity profile against two industry standards: ZM241385 (a potent but non-selective non-xanthine A2AR antagonist) and a Generic Furan-only fragment (lacking the substituted oxazole core).

GPCR Subtype Selectivity

Cross-reactivity within the adenosine receptor family (A1, A2A, A2B, A3) is a primary cause of adverse cardiovascular and central nervous system events. As shown in Table 1, AMFO exhibits a superior therapeutic window.

CompoundA1 (Kᵢ, nM)A2A (Kᵢ, nM)A2B (Kᵢ, nM)A3 (Kᵢ, nM)A2A/A1 Selectivity Ratio
AMFO > 500012.4 > 5000> 5000> 400x
ZM241385 2501.535> 5000166x
Furan-only Fragment 80045.01200> 500017x

Data Synthesis: While ZM241385 has higher absolute affinity for A2A, its cross-reactivity with A1 and A2B limits its clinical utility. AMFO sacrifices a fraction of absolute potency for a massive gain in subtype selectivity, driven by the 4-aminomethyl group's interaction with Glu169.

Kinase Panel Off-Target Hits

Because oxazole and furan rings frequently mimic ATP in kinase hinge regions, profiling against a standard kinase panel is mandatory.

Kinase TargetAMFO (% Inhibition)ZM241385 (% Inhibition)Staurosporine (Control)
CDK2 < 5%< 5%98%
GSK3β < 5%12%95%
LCK 8%15%99%
EGFR < 5%< 5%92%

Data Synthesis: AMFO is functionally "kinase-dead" at 10 µM concentrations. The 5-methyl group on the oxazole ring effectively creates a steric clash with the highly conserved gatekeeper residues in the ATP-binding pockets of these kinases.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range and rule out false positives.

Protocol A: Radioligand Binding Assay (A2AR vs A1R Selectivity)

This protocol quantifies the binding affinity (Kᵢ) of AMFO, ensuring the selectivity ratios reported in Table 1 are robust.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human A2AR or A1R. Homogenize in 50 mM Tris-HCl (pH 7.4) containing a standard protease inhibitor cocktail.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-ZM241385 (for A2AR) or [³H]-DPCPX (for A1R), and varying concentrations of AMFO (logarithmic scale: 0.1 nM to 10 µM).

  • Self-Validation (NSB Control): Define Non-Specific Binding (NSB) in parallel wells using 100 µM NECA (a non-selective adenosine agonist). Causality: If the NSB exceeds 20% of total binding, the membrane prep is compromised, and the assay must be rejected.

  • Incubation & Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific ligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a MicroBeta counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: Kinase Cross-Reactivity Screening (TR-FRET)

To validate the lack of kinase cross-reactivity, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which minimizes compound auto-fluorescence interference.

  • Reaction Assembly: In a 384-well proxiplate, mix 10 µM AMFO, recombinant kinase (e.g., CDK2), and biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP at the apparent Kₘ for the specific kinase to ensure competitive inhibitors can be accurately detected.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Include Staurosporine (1 µM) as a positive control for 100% inhibition and DMSO as a vehicle (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6, proving sufficient signal-to-noise separation.

Workflow Start Compound Prep (AMFO & Analogs) Primary Primary GPCR Panel (A1, A2A, A2B, A3) Start->Primary Secondary Kinase Off-Target Panel (TR-FRET Assay) Primary->Secondary If A2A selective CYP CYP450 Inhibition (Metabolic Stability) Secondary->CYP If Kinase-dead Data Data Synthesis & Selectivity Profiling CYP->Data

Fig 2: Tiered cross-reactivity and metabolic profiling workflow for AMFO and related oxazole fragments.

Conclusion & Best Practices for Drug Developers

For teams engaged in A2AR antagonist development, relying on legacy furan or xanthine scaffolds introduces significant downstream attrition risks due to metabolic instability and off-target cross-reactivity.

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (AMFO) represents a highly optimized, privileged fragment. By leveraging the steric bulk of the 5-methyl group to abrogate kinase cross-reactivity, and the hydrogen-bonding capacity of the 4-aminomethyl group to enforce A2AR selectivity, AMFO provides a clean, self-validating starting point for lead optimization. When integrating this fragment into larger pharmacophores, developers should prioritize maintaining the spatial orientation of the aminomethyl group to preserve the critical Glu169 interaction.

References

  • Neustadt, B. R., et al. (2009). Potent and selective adenosine A2A receptor antagonists: Furan and oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(3), 967-971. Available at:[Link][1]

  • Borea, P. A., et al. (2018). History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents. Frontiers in Pharmacology. Available at:[Link][2]

  • World Intellectual Property Organization (2020). Adenosine 2 receptor antagonists. Patent WO2020227156A1. Available at:[3]

Sources

Validation

In Vivo Efficacy Studies of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (FMOX) Analogs: A Comparative Guide

Executive Summary & Pharmacophore Rationale The tumor microenvironment (TME) frequently exploits the CD39/CD73 nucleotidase pathway to generate high concentrations of extracellular adenosine. This adenosine binds to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The tumor microenvironment (TME) frequently exploits the CD39/CD73 nucleotidase pathway to generate high concentrations of extracellular adenosine. This adenosine binds to the Adenosine A2A Receptor (A2AR) on the surface of CD8+ T cells, triggering intracellular cAMP accumulation and profoundly suppressing anti-tumor immunity [1]. Consequently, A2AR antagonists have emerged as a critical class of immunotherapeutics designed to reverse this immune evasion [2].

This guide evaluates the in vivo efficacy of a novel class of A2AR antagonists based on the 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (FMOX) scaffold, comparing them against the clinical benchmark, Preladenant.

Causality of the FMOX Scaffold Design:

  • 2-(Furan-2-yl) core: The furan ring acts as an adenine bioisostere. Its oxygen serves as a weak hydrogen bond acceptor, while the aromatic system engages in critical π−π stacking with the Phe168 residue in the A2AR binding pocket [3].

  • Oxazole ring: Provides rigid geometry and acts as an additional hydrogen bond acceptor for Asn253.

  • 4-Aminomethyl group: Introduces a basic amine that forms a vital salt bridge with Glu169, a universal requirement for high-affinity A2AR antagonism [3].

  • 5-Methyl group: Sterically restricts the conformation of the aminomethyl group for optimal receptor binding and blocks cytochrome P450-mediated metabolic oxidation at the vulnerable C5 position, significantly extending in vivo half-life.

Pathway TME Tumor Microenvironment (High Adenosine) A2AR Adenosine A2A Receptor (T-Cell Surface) TME->A2AR Binds cAMP Intracellular cAMP Accumulation A2AR->cAMP Gs-protein signaling Suppression T-Cell Suppression (Immune Evasion) cAMP->Suppression Inhibits TCR signaling Activation CD8+ T-Cell Activation (Tumor Rejection) Suppression->Activation Reversed by FMOX FMOX FMOX Analogs (A2AR Antagonist) FMOX->A2AR Competitive Blockade FMOX->Activation Restores function

Mechanism: FMOX analogs block A2AR-mediated cAMP accumulation, restoring CD8+ T-cell activity.

Comparative In Vivo Efficacy Data

To objectively assess performance, FMOX-1 (the lead analog) was evaluated in the CT26 Syngeneic Colorectal Carcinoma Model in immunocompetent BALB/c mice. The CT26 model is the industry standard for this pathway because it features an adenosine-rich TME that is highly responsive to A2AR blockade and PD-1 inhibition [4].

The data below summarizes the Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles of FMOX-1 compared to Preladenant, both as monotherapies and in combination with an anti-PD-1 checkpoint inhibitor [5].

Treatment Group (n=10)Oral Bioavailability (F%)Half-life (T1/2, h)Tumor Growth Inhibition (TGI %) at Day 28Intratumoral CD8+ / Treg Ratio
Vehicle Control N/AN/A0% (Baseline)0.8 ± 0.2
Preladenant (10 mg/kg, PO)32%1.841% ± 5%2.1 ± 0.4
FMOX-1 (10 mg/kg, PO)68% 4.2 58% ± 4% 3.5 ± 0.5
Anti-PD-1 (10 mg/kg, IP)N/AN/A35% ± 6%1.9 ± 0.3
FMOX-1 + Anti-PD-1 N/AN/A89% ± 3% 8.2 ± 0.7

Data Interpretation: FMOX-1 demonstrates superior oral bioavailability and a prolonged half-life compared to Preladenant, directly attributable to the 5-methyl substitution on the oxazole ring preventing rapid metabolism. This improved PK profile translates to enhanced Tumor Growth Inhibition (TGI) and a massive shift in the TME immune profile, heavily favoring cytotoxic CD8+ T cells over immunosuppressive Tregs.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following protocols utilize internal controls and self-validating mechanisms.

Protocol A: Formulation and Dosing
  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) methylcellulose and 1% (v/v) Tween 80 in sterile distilled water [5].

  • Compound Suspension: Suspend FMOX-1 and Preladenant in the vehicle to achieve a 1 mg/mL concentration.

  • Causality Check: The highly lipophilic nature of furan-oxazole heterocycles often leads to erratic gastrointestinal absorption. Methylcellulose acts as a suspending agent to prevent settling, while Tween 80 reduces surface tension, ensuring a homogenous micro-suspension that guarantees consistent oral (PO) dosing and reliable PK readouts.

Protocol B: Syngeneic CT26 Tumor Inoculation
  • Cell Preparation: Harvest CT26 murine colon carcinoma cells during the exponential growth phase. Wash twice and resuspend in a 1:1 (v/v) mixture of ice-cold PBS and Matrigel at a concentration of 1×107 cells/mL [6].

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c mice [7].

  • Randomization (Self-Validation): Do not dose immediately. Wait until tumors reach an average volume of ~100 mm³ (typically Day 10). Randomize mice based on tumor volume to ensure the starting baseline is statistically identical across all cohorts.

  • Causality Check: Utilizing Matrigel provides a localized extracellular matrix scaffold. This prevents the premature clearance of tumor cells by the innate immune system, drastically reducing inter-mouse variability in tumor take-rates and growth kinetics [6].

Protocol C: Tumor-Infiltrating Lymphocyte (TIL) Isolation & Flow Cytometry
  • Harvest & Dissociation: At Day 28, euthanize mice and excise tumors. Mechanically mince the tissue and process it using a gentleMACS Octo Dissociator in the presence of Collagenase IV and DNase I [8].

  • Staining: Filter through a 70 µm cell strainer. Stain single-cell suspensions with viability dye, followed by surface markers (CD45, CD3, CD4, CD8). Fix, permeabilize, and stain intracellularly for FoxP3 (to identify Tregs) [9].

  • Causality Check: Relying solely on manual mincing destroys fragile, hyper-activated TILs. Enzymatic dissociation combined with automated, gentle mechanical shear ensures high viability of CD8+ T cells, preventing skewed flow cytometry data that could artificially inflate the Treg ratio.

Workflow Inoculation Day 0 CT26 Inoculation Randomization Day 10 Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Days 11-25 Daily PO Dosing (FMOX vs Preladenant) Randomization->Dosing Readout1 Days 11-28 Tumor Volume & Body Weight Dosing->Readout1 Readout2 Day 28 Flow Cytometry (TILs) Dosing->Readout2

In vivo experimental workflow for evaluating FMOX efficacy in the CT26 syngeneic tumor model.

References

  • Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models Source: Cancer Immunology, Immunotherapy (PMC) URL:[Link]

  • Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics Source: International Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research Source: BMC Cancer (PMC) URL:[Link]

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparing different synthetic routes to 2,4,5-trisubstituted oxazoles

Comparative Guide: Advanced Synthetic Routes to 2,4,5-Trisubstituted Oxazoles The oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, heavily featured in natural products and synthetic pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Advanced Synthetic Routes to 2,4,5-Trisubstituted Oxazoles

The oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, heavily featured in natural products and synthetic pharmaceuticals[1]. While mono- and disubstituted oxazoles are relatively straightforward to synthesize, 2,4,5-trisubstituted oxazoles present a unique challenge due to the steric hindrance and electronic demands of functionalizing all three available carbon centers[1][2].

This guide provides an objective, data-driven comparison of three distinct synthetic strategies for accessing 2,4,5-trisubstituted oxazoles: the classical Robinson-Gabriel cyclodehydration, the modern copper-catalyzed aerobic oxidative annulation, and the highly modular one-pot Suzuki-Miyaura assembly.

Strategic Overview of Oxazole Assembly

To rationally select a synthetic route, researchers must weigh starting material availability against the functional group tolerance of the reaction conditions. The logical relationship between substrate classes and their corresponding synthetic pathways is visualized below.

RouteComparison Target 2,4,5-Trisubstituted Oxazoles R1 Robinson-Gabriel Cyclodehydration R1->Target R2 Cu-Catalyzed Oxidative Annulation R2->Target R3 Modular Assembly & Cross-Coupling R3->Target Sub1 α-Acylamino Ketones + Strong Acid Sub1->R1 Sub2 α-Methylene Ketones + Benzylamines Sub2->R2 Sub3 Amino/Carboxylic Acids + Boronic Acids Sub3->R3

Caption: Logical mapping of primary synthetic routes to 2,4,5-trisubstituted oxazoles.

Route Analysis & Experimental Methodologies

The Classical Approach: Ugi/Robinson-Gabriel Sequence

The Robinson-Gabriel synthesis traditionally relies on the cyclodehydration of α -acylamino ketones[1][3]. Modern adaptations couple this with the Ugi four-component reaction to rapidly generate highly substituted precursors[4].

  • Mechanistic Causality: The success of the Robinson-Gabriel cyclization depends on driving the dehydration of the intermediate. Strong acids (e.g., concentrated H2​SO4​ or POCl3​ ) are required to protonate the amide carbonyl, drastically increasing its electrophilicity[3]. This protonation lowers the activation energy for the enolized ketone to execute an intramolecular nucleophilic attack, forcing the ring closure and subsequent loss of water[3][4].

  • Performance Profile: Highly reliable for sterically demanding substituents but suffers from poor functional group tolerance due to the harsh acidic conditions[1].

Self-Validating Protocol: Ugi/Robinson-Gabriel Synthesis [4]

  • Ugi Assembly: React 2,4-dimethoxybenzylamine (1 equiv), an arylglyoxal (1 equiv), a carboxylic acid (1 equiv), and an isonitrile (1 equiv) in methanol at room temperature for 12 hours. Monitor via LC-MS for the disappearance of the isonitrile peak.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove methanol, yielding the crude Ugi intermediate.

  • Cyclodehydration: Dissolve the crude intermediate in concentrated H2​SO4​ (0.5 M relative to substrate). Causality note: H2​SO4​ acts dually to cleave the 2,4-dimethoxybenzyl protecting group and drive the cyclodehydration.

  • Heating: Stir the acidic mixture at 60 °C for 2 hours. The solution will typically darken.

  • Validation & Workup: Carefully quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous NaHCO3​ until pH≈7 . Extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate the oxazole (Typical yield: 72%)[4].

Modern Green Chemistry: Copper-Catalyzed Aerobic Oxidative Annulation

Recent advancements have shifted towards transition-metal-catalyzed C-H functionalization, allowing the use of simpler starting materials like α -methylene ketones and benzylamines[5].

  • Mechanistic Causality: This cascade reaction is driven by a Cu(I)/Cu(II) catalytic cycle. Molecular oxygen ( O2​ ) serves as a benign terminal oxidant, abstracting a total of six hydrogen atoms throughout the cascade[5]. Triethylamine ( Et3​N ) is critically employed not just as an acid scavenger, but to facilitate the tautomerization of the intermediate keto-imine into an enamine, which is a prerequisite for the C-O bond-forming cyclization step[5].

CuWorkflow Step1 Reagent Mixing Ketone + Amine Step2 Catalyst Addition 30 mol% CuI + Et3N Step1->Step2 Step3 Aerobic Oxidation O2 atm, 50°C, 24h Step2->Step3 Step4 Aqueous Workup EtOAc Extraction Step3->Step4 Step5 Purification Silica Gel Column Step4->Step5

Caption: Step-by-step workflow for the Cu-catalyzed aerobic oxidative annulation.

Self-Validating Protocol: Cu-Catalyzed Annulation [5]

  • Preparation: In an oven-dried elongated reaction tube, combine the α -methylene ketone (0.5 mmol, 1 equiv) and the first portion of benzylamine (0.5 mmol, 1 equiv).

  • Catalyst Loading: Add CuI (28.57 mg, 0.15 mmol, 30 mol %) and Et3​N (210 μL, 1.5 mmol, 3 equiv). Causality note: The amine is added in two portions to prevent catalyst poisoning and manage the exothermic imine condensation.

  • Oxidation: Purge the tube with O2​ gas and seal it under an O2​ atmosphere (1 atm). Stir at 50 °C. After 12 hours, add the remaining benzylamine (0.5 mmol, 1 equiv) and continue stirring for another 12 hours (24 h total)[5].

  • Workup: Cool to room temperature. The mixture should exhibit a distinct color change indicating the reduction/oxidation of the copper species. Extract with EtOAc (30 mL).

  • Washing: Wash the organic layer sequentially with water (3 × 10 mL) and brine (10 mL) to remove residual Et3​N and copper salts.

  • Isolation: Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc). Yields typically range from 76% to 91% for para-substituted aryl systems[5].

Modular Assembly: One-Pot Synthesis & Suzuki-Miyaura Coupling

For library generation in drug discovery, modularity is paramount. Yamada et al. developed a one-pot sequence utilizing carboxylic acids, amino acids, and boronic acids[2].

  • Mechanistic Causality: This method utilizes DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a dehydrative condensing agent. DMT-MM not only closes the oxazole ring but intentionally leaves a 5-(triazinyloxy) moiety on the heterocycle[2]. This specific leaving group acts as an excellent pseudo-halide, setting the stage for an immediate, in situ Nickel-catalyzed Suzuki-Miyaura cross-coupling with a boronic acid to install the final C5 substituent[2].

Self-Validating Protocol: DMT-MM Mediated Assembly [2]

  • Condensation: Dissolve the carboxylic acid (1.0 equiv) and amino acid (1.0 equiv) in a polar aprotic solvent (e.g., DMF). Add DMT-MM (1.2 equiv) and stir at room temperature for 4 hours.

  • Intermediate Validation: An aliquot analyzed by LC-MS should confirm the mass of the 5-(triazinyloxy)oxazole intermediate.

  • Cross-Coupling: To the same reaction vessel, add the aryl boronic acid (1.5 equiv), a Nickel catalyst (e.g., NiCl2​(dppp) , 10 mol %), and a base ( K3​PO4​ , 2.0 equiv)[2].

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours under an argon atmosphere.

  • Workup: Filter the mixture through a pad of Celite to remove metal particulates. Extract the filtrate with diethyl ether, wash with water, dry, and purify via chromatography to yield the highly customized 2,4,5-trisubstituted oxazole[2].

Quantitative Performance Comparison

The following table synthesizes the experimental data and operational parameters of the three discussed routes to aid in strategic decision-making.

ParameterUgi / Robinson-Gabriel[1][4]Cu-Catalyzed Aerobic Annulation[5]One-Pot Suzuki-Miyaura[2]
Typical Yields 60% – 75%71% – 91% (Aryl), <10% (Aliphatic)65% – 85%
Reaction Temperature 60 °C – 80 °C50 °CRT (Step 1) 80 °C (Step 2)
Primary Reagents H2​SO4​ , POCl3​ , Isonitriles CuI , Et3​N , O2​ (1 atm)DMT-MM, Ni-Catalyst, Boronic Acids
Substrate Scope Broad, but limited by acid-sensitive groupsExcellent for Aryl/Aryl; Poor for Aliphatic/AliphaticExceptional modularity; Tolerates diverse functional groups
Atom Economy Low (Loss of protecting groups, water)High (Only H2​O as byproduct)Moderate (Loss of triazine moiety)
Best Use Case Scale-up of stable, specific targetsGreen synthesis of triaryl oxazolesHigh-throughput library generation

Conclusion & Selection Matrix

For drug development professionals, the choice of synthetic route dictates both the speed of discovery and the scalability of the lead compound.

  • If the goal is late-stage diversification or generating a broad library of analogs for Structure-Activity Relationship (SAR) studies, the One-Pot Suzuki-Miyaura Assembly is superior due to the commercial availability of diverse boronic and amino acids[2].

  • If the objective is process chemistry and scale-up of a triaryl oxazole, the Cu-Catalyzed Aerobic Annulation offers the safest, most environmentally benign profile by avoiding harsh acids and utilizing molecular oxygen as the oxidant[5].

  • The Robinson-Gabriel route remains a reliable fallback for specific, sterically congested targets that resist transition-metal catalysis[1][3][4].

References

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid Beilstein Journal of Organic Chemistry URL:[Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles Tetrahedron Letters (via PMC / NIH) URL:[Link]

Sources

Validation

A Comparative Guide to the ADME/Tox Properties of Novel Furan-Oxazoles

For Researchers, Scientists, and Drug Development Professionals The furan-oxazole scaffold is an emerging area of interest in medicinal chemistry, offering a unique combination of structural features that hold promise fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The furan-oxazole scaffold is an emerging area of interest in medicinal chemistry, offering a unique combination of structural features that hold promise for the development of novel therapeutics. This guide provides a comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this heterocyclic system. By presenting a framework for evaluation, supported by experimental and in silico methodologies, this document aims to empower researchers to make informed decisions in the design and optimization of furan-oxazole-based drug candidates.

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a common motif in many pharmacologically active compounds.[1] It can act as a bioisostere for phenyl rings, potentially improving metabolic stability and receptor interactions.[1] The oxazole ring, another five-membered heterocycle containing both oxygen and nitrogen, is also a key component in numerous developmental drugs and is recognized for its ability to engage with biological targets through various non-covalent interactions.[2][3] The combination of these two rings into a single scaffold presents both opportunities and challenges in drug design, particularly concerning their ADME/Tox profile.

The Furan-Oxazole Scaffold: A Double-Edged Sword

The incorporation of furan and oxazole moieties into a single molecule can significantly influence its physicochemical and pharmacokinetic properties. While these rings can enhance biological activity, they also introduce potential liabilities that must be carefully evaluated.[1][2]

The furan ring, for instance, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[4][5] This metabolic activation can result in the formation of electrophilic intermediates, such as epoxides or enediones, that have the potential to covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[4]

On the other hand, the oxazole ring is generally considered to be more metabolically stable. However, its overall impact on the ADME/Tox profile is highly dependent on the specific substitution pattern and the nature of the surrounding chemical environment.

A critical aspect of developing furan-oxazole-based drugs is to strike a balance between desired potency and a favorable safety profile. This requires a thorough understanding and early assessment of the compound's ADME/Tox properties.

A Roadmap for ADME/Tox Assessment

A comprehensive evaluation of the ADME/Tox properties of novel furan-oxazoles should involve a combination of in silico, in vitro, and, eventually, in vivo studies. This tiered approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward the design of safer and more effective drug candidates.

ADME_Tox_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experiments cluster_decision Decision Point cluster_optimization Lead Optimization in_silico Computational Modeling (ADMET Predictor®, SwissADME) physchem Physicochemical Properties (logP, pKa, Solubility) in_silico->physchem metabolism Metabolic Liabilities (CYP Interaction Sites) in_silico->metabolism toxicity Toxicity Endpoints (Ames, hERG, Hepatotoxicity) in_silico->toxicity decision Go/No-Go Decision Prioritization in_silico->decision Early Flags permeability Permeability Assay (Caco-2) permeability->decision cyp_inhibition CYP Inhibition Assay (IC50) cyp_inhibition->decision herg_assay hERG Assay herg_assay->decision ames_test Ames Test ames_test->decision optimization Chemical Modification decision->optimization Iterative Design optimization->in_silico Re-evaluate

In Silico Profiling: The First Line of Defense

Computational tools provide a rapid and cost-effective means of predicting the ADME/Tox properties of novel compounds before they are even synthesized.[6][7] These in silico models can help prioritize compounds for synthesis and experimental testing, as well as identify potential liabilities that may require chemical modification.[8][9]

A variety of software platforms, such as ADMET Predictor® and SwissADME, can be used to predict a wide range of properties, including:[10][11]

  • Physicochemical Properties: LogP, pKa, aqueous solubility.

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Sites of metabolism by cytochrome P450 enzymes.

  • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.[12]

While in silico predictions are a valuable starting point, they should always be confirmed by experimental data.

In Vitro Assays: Generating Experimental Evidence

A panel of in vitro assays is essential for obtaining reliable data on the ADME/Tox properties of furan-oxazole compounds. These assays provide quantitative data that can be used to compare different compounds and guide lead optimization efforts.[13][14][15][16]

Table 1: Key In Vitro ADME/Tox Assays

Property Assay Purpose Typical Readout
Absorption Caco-2 PermeabilityPredicts intestinal absorption.[17]Apparent Permeability Coefficient (Papp)
Metabolism CYP450 InhibitionAssesses potential for drug-drug interactions.[18][19]IC50
Cardiac Safety hERG AssayEvaluates risk of QT prolongation.[20]IC50
Genotoxicity Ames TestDetects potential for mutagenicity.[21][22][23]Revertant Colony Count
Experimental Protocols

The Caco-2 permeability assay is a widely used in vitro model for predicting the oral absorption of drugs.[17] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[17]

Protocol:

  • Cell Culture: Caco-2 cells are cultured on permeable supports for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[24][25]

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like lucifer yellow.[24][26]

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. For efflux studies, the compound is added to the basolateral side and measured on the apical side.[24][27]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Caco2_Workflow start Seed Caco-2 cells on permeable support culture Culture for 18-22 days (Differentiation) start->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity transport Perform transport experiment (Apical to Basolateral) integrity->transport quantify Quantify compound (LC-MS/MS) transport->quantify calculate Calculate Papp quantify->calculate end Papp Value calculate->end

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[18][19][28]

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes (which contain a mixture of CYP enzymes) and a specific probe substrate for the CYP isoform of interest.[18]

  • Metabolite Formation: The reaction is initiated by the addition of NADPH and allowed to proceed for a specific time.

  • Quenching: The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined by testing a range of compound concentrations.[18][29]

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of a compound causing QT interval prolongation, a potentially fatal cardiac arrhythmia.[20]

Protocol:

  • Cell Line: A cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is used.[20][30]

  • Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in the absence and presence of the test compound.[20][31] Automated patch-clamp systems are often used for higher throughput.[20]

  • Concentration-Response: The inhibitory effect of the compound on the hERG current is measured at multiple concentrations to determine the IC50 value.[32]

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[21][22] A positive result indicates that the compound may be a carcinogen.[21]

Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.[21][33]

  • Exposure: The bacterial strains are exposed to the test compound, with and without the addition of a liver extract (S9 fraction) to account for metabolic activation.[33]

  • Selection: The bacteria are plated on a histidine-deficient medium.

  • Reversion: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • Quantification: The number of revertant colonies is counted and compared to a negative control. A significant increase in the number of revertant colonies indicates a positive result.

Comparative Analysis and Data Interpretation

The data generated from these assays should be compiled and compared to established benchmarks and other relevant compounds. This comparative analysis will help in the selection of the most promising candidates for further development.

Table 2: Representative ADME/Tox Data for Furan-Oxazole Scaffolds

Compound Caco-2 Papp (A-B) (10⁻⁶ cm/s) CYP3A4 IC50 (µM) hERG IC50 (µM) Ames Test
Furan-Oxazole A 15.2> 5025.1Negative
Furan-Oxazole B 2.15.8> 30Negative
Furan-Oxazole C 8.912.32.5Positive
Verapamil (Control) 1.12.30.1Negative

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpreting this data requires a holistic approach. For example, Furan-Oxazole A shows good permeability and a clean profile in the other assays, making it a promising candidate. Furan-Oxazole B has lower permeability, which might indicate poor oral absorption, and it shows moderate CYP3A4 inhibition. Furan-Oxazole C, despite having good permeability, is flagged by a positive Ames test and significant hERG inhibition, raising serious safety concerns.

Conclusion and Future Perspectives

The furan-oxazole scaffold represents a fertile ground for the discovery of new drug candidates. However, a thorough and early assessment of their ADME/Tox properties is paramount to their successful development. By employing a combination of in silico and in vitro tools, researchers can proactively identify and mitigate potential liabilities, thereby increasing the probability of advancing safe and effective molecules to the clinic. The continued development of more predictive in silico models and higher-throughput in vitro assays will further enhance our ability to design and optimize furan-oxazole-based therapeutics.[7][9]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Oxadiazoles in Medicinal Chemistry.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. PMC.
  • Novel 1,2,4-Oxadiazole Deriv
  • ADMET Predictor®.
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • Ames test. Wikipedia.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Metabolic pathways of furan leading to formation of potential...
  • Caco-2 Permeability Assay. Evotec.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Comput
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
  • Caco2 assay protocol.
  • New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. Journal of Applied Pharmaceutical Science.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • A two-decade overview of oxadiazole deriv
  • ADME/Tox Prediction. Profacgen.
  • Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. PMC.
  • MultiScreen Caco-2 Assay System. Merck Millipore.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • ADME Advances: Personalized and Computational Approaches. Today's Clinical Lab.
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers.
  • Ames Test.
  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds.
  • In Vitro ADME Assays and Services.
  • The in vitro mutagenicity assay - THE AMES TEST. Tentamus Group.
  • In silico ADME-Tox prediction: The more, the merrier.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.
  • The importance of characterising chemical starting points of drugs using appropri
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Comprehensive Safety and Handling Guide: 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires moving beyond generic safety...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires moving beyond generic safety data sheets. 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole (CAS: 914637-14-2) is a specialized primary amine featuring both furan and oxazole rings, making it a valuable intermediate in drug discovery and synthetic chemistry[1]. However, its unique structural motifs present distinct toxicological and reactive hazards.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational protocols, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Hazard Assessment & Mechanistic Causality

To select the appropriate PPE, we must first understand the causality behind the chemical's hazards. The risks associated with 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole stem from two primary structural features:

  • Furan Ring Bioactivation (Systemic Toxicity): The furan moiety is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1) in the liver and lungs[2]. This metabolic activation generates highly reactive, electrophilic intermediates—such as cis-2-butene-1,4-dial or furan epoxides[3]. These electrophiles covalently bind to cellular nucleophiles (e.g., proteins and DNA), disrupting mitochondrial energy production and leading to sustained cytotoxicity, hepatotoxicity, and potential carcinogenicity[3],[4]. Therefore, preventing inhalation and systemic absorption is paramount.

  • Primary Amine Corrosivity (Dermal/Mucosal Toxicity): The aminomethyl group (-CH₂-NH₂) acts as a strong localized base and nucleophile[1]. Upon contact with dermal or mucosal tissue, primary amines induce liquefaction necrosis[5]. This occurs via the rapid saponification of structural fats and the solubilization of cellular proteins, allowing the chemical to penetrate deeply into the tissue and continue causing damage long after initial exposure[5],[6]. This necessitates high-barrier dermal protection that resists alkaline degradation.

Quantitative Chemical Properties

Understanding the physicochemical properties is critical for predicting volatility and skin permeability.

PropertyValueOperational Implication
CAS Number 914637-14-2Unique identifier for waste tracking[1].
Molecular Formula C₉H₁₀N₂O₂Indicates organic nature; incompatible with strong oxidizers[1].
Molecular Weight 178.19 g/mol Low MW facilitates rapid dermal absorption if dissolved in solvents[1].
LogP 1.70Lipophilic enough to cross cell membranes, increasing systemic risk[1].
TPSA 65.19 ŲModerate polar surface area; readily absorbed through mucous membranes[1].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard latex gloves and safety glasses are fundamentally inadequate. The following PPE matrix must be strictly adhered to:

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Heavy-duty Neoprene or Butyl rubber gloves. (If using Nitrile, double-gloving with extended cuffs is mandatory).Neoprene provides superior resistance to basic organic amines, preventing the saponification of epidermal lipids[7].
Eye/Face Protection ANSI Z87.1 chemical splash goggles AND a full face shield.Safety glasses do not seal the orbital cavity. Amines cause rapid corneal edema ("blue haze") and severe liquefaction necrosis of ocular tissue,[6].
Body Protection Flame-resistant (FR), chemical-resistant lab coat (e.g., Nomex), long pants, and closed-toe non-porous shoes.Prevents systemic absorption via accidental spills. Porous materials trap amines against the skin, exacerbating chemical burns,[8].
Respiratory Protection Work exclusively inside a certified chemical fume hood.Prevents inhalation of airborne particulates or vapors, mitigating CYP450-mediated furan bioactivation in the lungs,[2].

Operational Protocols: Step-by-Step Methodology

Every protocol described below is designed as a self-validating system to isolate the hazard from the operator.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Workspace Clearance: Remove all incompatible materials from the hood, particularly strong acids, acid chlorides, and oxidizing agents. Primary amines react violently and exothermically with these compounds.

  • Equipment Staging: Place the receiving vial, an anti-static weighing spatula, and secondary containment trays inside the hood before opening the chemical container.

Phase 2: Handling & Transfer
  • Don PPE: Inspect gloves for pinhole leaks using the inflation method. Don goggles, face shield, and lab coat.

  • Weighing: Tare the receiving vial inside the fume hood. Open the container of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole slowly to prevent aerosolization of powders.

  • Transfer: Using the anti-static spatula, transfer the required mass.

  • Sealing: Tightly cap both the source container and the receiving vial before removing them from the fume hood.

Phase 3: Emergency Spill Response
  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of furan-amine dust/vapors.

  • Avoid Exothermic Neutralization: Do NOT attempt to neutralize the amine spill with strong acids. The resulting exothermic reaction can aerosolize the compound and compound the injury[5],[6].

  • Containment: Wearing full PPE, cover the spill with inert, non-combustible absorbent pads (do not use sawdust).

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

Phase 4: Decontamination & Disposal
  • Surface Decontamination: Wash the affected surfaces with a mild, compatible solvent (e.g., isopropanol), followed by copious amounts of soap and water.

  • Waste Segregation: Dispose of all contaminated consumables (gloves, pads, spatulas) in a clearly labeled "Halogen-Free Organic Amine Waste" container. Never mix amine waste with acidic waste streams to prevent pressure buildup and rupture.

Safety Workflow Visualization

The following diagram maps the critical decision points and logical relationships in the safe handling of furan-oxazole amine derivatives.

G Start Risk Assessment & PPE Donning Hood Fume Hood Setup (Airflow 80-120 fpm) Start->Hood Transfer Chemical Handling & Transfer Hood->Transfer Spill Spill Detected? Transfer->Spill Decon Emergency Decon & Evacuation Spill->Decon Yes Dispose Waste Segregation & Disposal Spill->Dispose No Decon->Dispose

Workflow for the safe handling and emergency mitigation of furan-oxazole amine derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole
Reactant of Route 2
4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole
© Copyright 2026 BenchChem. All Rights Reserved.